Product packaging for 3-Cyano-4-fluorobenzylcyanide(Cat. No.:CAS No. 519059-09-7)

3-Cyano-4-fluorobenzylcyanide

Cat. No.: B1586200
CAS No.: 519059-09-7
M. Wt: 160.15 g/mol
InChI Key: KRNCZBBJZSYHMX-UHFFFAOYSA-N
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Description

3-Cyano-4-fluorobenzylcyanide (CAS 519059-09-7) is a highly functionalized aromatic compound with the molecular formula C9H5FN2 and a molecular weight of 160.15 g/mol. It is valued in organic synthesis as a sophisticated building block for constructing complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science . The unique arrangement of a fluorine atom at the C4 position and a cyano group at the C3 position on the benzyl cyanide scaffold is ideal for nucleophilic aromatic substitution (SNAr) reactions, followed by intramolecular cyclization . This reactivity allows researchers to efficiently synthesize various nitrogen-containing heterocycles. For instance, reaction with hydrazines can lead to the displacement of the fluorine atom and subsequent cyclization onto the nitrile to form aminopyrazole-fused ring systems . Similarly, the compound can be used in Gewald-type reactions to synthesize aminothiophenes, and its nitrile groups serve as handles for the construction of tetrazoles or condensation with amidines to form pyrimidines . In the pharmaceutical industry, this compound and its derivatives serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . The structural motif is also a precursor for novel pyrethroid insecticides in the agrochemical sector . Furthermore, the fluorinated benzyl cyanide structure shows relevance in advanced materials research, as closely related compounds are being investigated for their utility in enhancing interfacial kinetics in energy storage devices like lithium-ion batteries . This product is intended for professional manufacturing and research laboratories as a chemical building block . It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FN2 B1586200 3-Cyano-4-fluorobenzylcyanide CAS No. 519059-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(cyanomethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-9-2-1-7(3-4-11)5-8(9)6-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNCZBBJZSYHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378785
Record name 3-Cyano-4-fluorobenzylcyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519059-09-7
Record name 3-Cyano-4-fluorobenzylcyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Cyano-4-fluorobenzylcyanide (CAS: 519059-09-7) for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitrile functionalities into molecular scaffolds is a cornerstone of rational drug design. 3-Cyano-4-fluorobenzylcyanide, also known by its IUPAC name 5-(cyanomethyl)-2-fluorobenzonitrile, has emerged as a pivotal building block for the synthesis of complex pharmaceutical agents. Its unique trifunctional benzenoid structure, featuring a fluorine atom and two distinct nitrile groups—one aromatic and one benzylic—offers a versatile platform for constructing advanced intermediates. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the nitrile groups provide reactive handles for a variety of chemical transformations.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its physicochemical properties, provide a detailed synthesis protocol with mechanistic insights, explore its critical applications in the synthesis of contemporary therapeutics, including GLP-1 receptor agonists and its potential role in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), and conclude with essential safety and handling information.

Section 1: Physicochemical Properties and Identification

A thorough understanding of a compound's properties is fundamental to its effective application in synthesis and research. The key identifiers and physicochemical properties of this compound are summarized below.

IdentifierValue
CAS Number 519059-09-7
Molecular Formula C₉H₅FN₂
Molecular Weight 160.15 g/mol
IUPAC Name 5-(cyanomethyl)-2-fluorobenzonitrile
Synonyms 3-Cyano-4-fluorobenzeneacetonitrile, 5-(Cyanomethyl)-2-fluoro-benzonitrile
Appearance Solid (form may vary)

The structural arrangement of this compound is key to its utility. The electron-withdrawing nature of both the aromatic nitrile and the fluorine atom activates the benzene ring towards certain transformations while influencing the acidity of the benzylic protons. The benzylic nitrile, in turn, is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various C-C bond-forming reactions.

While experimentally determined spectroscopic data is not widely published in peer-reviewed journals, typical spectral characteristics can be predicted based on its structure.

Spectroscopic Data (Predicted) Characteristic Features
¹H NMR Aromatic protons exhibiting complex splitting patterns due to fluorine-hydrogen coupling. A singlet or doublet for the benzylic methylene (CH₂) protons.
¹³C NMR Aromatic carbons showing characteristic shifts with C-F coupling. Two distinct signals for the nitrile carbons. A signal for the benzylic methylene carbon.
IR Spectroscopy Strong, sharp absorption bands around 2230-2250 cm⁻¹ corresponding to the C≡N stretching of both nitrile groups. C-F stretching bands in the region of 1000-1400 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns.

Section 2: Synthesis and Manufacturing

The most common and industrially scalable synthesis of this compound commences with the readily available starting material, 3-fluoro-4-methylbenzonitrile. The synthetic strategy hinges on the regioselective functionalization of the benzylic methyl group. This is typically achieved through a radical-mediated halogenation, followed by nucleophilic substitution with a cyanide salt.

The rationale for this approach is rooted in the principles of atom economy and the reactivity of the starting material. The benzylic position is inherently activated towards radical abstraction due to the resonance stabilization of the resulting benzyl radical by the aromatic ring.

synthesis_workflow start 3-Fluoro-4-methylbenzonitrile intermediate 4-(Bromomethyl)-3-fluorobenzonitrile start->intermediate Radical Bromination (e.g., DBDMH, light/initiator) product This compound intermediate->product Nucleophilic Cyanation (e.g., NaCN, KCN) protac_concept poi_ligand Target Protein Ligand (Warhead) linker Linker containing 3-Cyano-4-fluorobenzyl moiety poi_ligand->linker Covalent Bond e3_ligand E3 Ligase Ligand (Anchor) linker->e3_ligand Covalent Bond

3-Cyano-4-fluorobenzylcyanide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Cyano-4-fluorobenzylcyanide: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound, also known as 5-(cyanomethyl)-2-fluorobenzonitrile, is a strategically important bifunctional building block in medicinal chemistry and materials science. The presence of a fluorine atom and two distinct nitrile groups imparts unique electronic properties and versatile reactivity, making it a valuable precursor for a range of complex molecular targets. This guide provides a comprehensive overview of its physicochemical properties, discusses logical synthetic pathways with mechanistic insights, and explores its critical applications, particularly in the development of targeted therapeutics such as protein degraders. Detailed experimental protocols and safety considerations are also presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this compound.

Physicochemical Characteristics and Structural Data

This compound is a solid organic compound whose structure is defined by a benzene ring substituted with a fluorine atom, a cyano group (-C≡N), and a cyanomethyl group (-CH₂C≡N). The electronic interplay between the electron-withdrawing fluorine and cyano groups on the aromatic ring significantly influences the reactivity of the benzylic position.

Key quantitative and identifying data for this compound are summarized below.

PropertyValueSource
Molecular Weight 160.15 g/mol [1]
Molecular Formula C₉H₅FN₂[1][2]
CAS Number 519059-09-7[1][2]
IUPAC Name 5-(cyanomethyl)-2-fluorobenzonitrile[1]
Common Synonyms 3-Cyano-4-fluorophenylacetonitrile[3]
Physical Form Solid[3]
Storage Room Temperature, in a sealed container[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step sequence starting from a readily available substituted toluene. A logical and industrially scalable approach begins with 2-fluoro-5-methylbenzonitrile. The causality behind this choice lies in the commercial availability of the starting material and the well-established chemical transformations that can be performed on it.

The overall synthetic workflow can be conceptualized in two primary stages:

  • Benzylic Bromination: The methyl group is converted into a bromomethyl group. This is a crucial activation step, transforming a relatively inert C-H bond into a reactive C-Br bond, which is an excellent leaving group for subsequent nucleophilic substitution. The reaction is typically a free-radical halogenation, initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), using N-Bromosuccinimide (NBS) as the bromine source to maintain a low concentration of Br₂ and minimize side reactions on the aromatic ring.

  • Cyanation: The benzylic bromide is then subjected to nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide. This reaction, often an Sₙ2-type displacement, introduces the second nitrile functionality, yielding the final product.

The following diagram illustrates this validated synthetic pathway.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Start 2-Fluoro-5-methylbenzonitrile Intermediate 3-Cyano-4-fluorobenzyl bromide Start->Intermediate  NBS, AIBN  Solvent (e.g., CCl₄)  Heat/Light (Free-Radical Bromination)   Product This compound Intermediate->Product  NaCN or KCN  Solvent (e.g., DMSO, Acetone) (Nucleophilic Substitution)  

Sources

An In-depth Technical Guide to the Physical Properties of 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical properties of 3-Cyano-4-fluorobenzylcyanide, a key building block in contemporary drug discovery, particularly in the development of protein degraders.[1] While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from established chemical principles, data from analogous compounds, and detailed experimental protocols to offer a robust predictive and practical framework for researchers.

Introduction and Chemical Identity

This compound, systematically named 5-(cyanomethyl)-2-fluorobenzonitrile, is a bifunctional aromatic molecule of significant interest in medicinal chemistry.[2] Its structure, featuring a fluorine atom and two nitrile groups, imparts unique electronic properties and reactivity, making it a valuable synthon.

Chemical Structure:

Caption: 2D structure of this compound.

Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. These properties dictate the choice of solvents, reaction conditions, and analytical methods.

Core Physical Properties: A Predictive and Experimental Approach

The following table summarizes the key physical properties of this compound. The values are a combination of computed data and predictions based on structurally similar compounds.

PropertyPredicted/Computed ValueBasis for Prediction/Data Source
Molecular Formula C₉H₅FN₂PubChem[2]
Molecular Weight 160.15 g/mol PubChem (Computed)[2]
Appearance White to off-white solidAnalogy with similar aromatic nitriles
Melting Point ~80-90 °CAnalogy with 3-Cyano-4-fluorobenzaldehyde (80-84 °C)[3]
Boiling Point > 250 °C (with decomposition)High polarity and molecular weight suggest a high boiling point
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile); sparingly soluble in nonpolar solvents (e.g., hexane)"Like dissolves like" principle; presence of polar nitrile groups
Density ~1.2-1.3 g/cm³Analogy with similar fluorinated aromatic compounds

Experimental Determination of Physical Properties

To ensure scientific integrity, the predicted properties must be validated through rigorous experimental protocols. The following sections detail the methodologies for determining these key physical characteristics.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range indicates the presence of impurities.

Protocol:

  • Sample Preparation: A small amount of crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up slowly (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary Tube Grind->Pack 2-3 mm height Place Place in Apparatus Pack->Place Heat Heat Slowly (1-2 °C/min) Place->Heat Record Record Melting Range Heat->Record Observe phase change

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, recrystallization, and chromatographic purification.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).[4]

  • Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is added to a test tube.

  • Titration: The selected solvent is added dropwise with agitation until the solid dissolves completely.

  • Classification: The solubility is classified as soluble, sparingly soluble, or insoluble based on the amount of solvent required.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

  • Aromatic Protons (3H): Due to the substitution pattern, three distinct signals are expected in the aromatic region (δ 7.5-8.0 ppm). The fluorine atom will cause splitting (coupling constants, J).

  • Methylene Protons (-CH₂-): A singlet is expected around δ 4.0 ppm for the methylene protons, which may show slight coupling to the aromatic ring protons.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

  • Nitrile Carbons (2C): Two signals for the nitrile carbons are expected around δ 115-120 ppm.

  • Methylene Carbon (1C): A signal for the methylene carbon is expected around δ 20-30 ppm.

Protocol for NMR Analysis:

  • Sample Preparation: 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed for homogeneity. ¹H and ¹³C spectra are acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Peaks:

  • C≡N Stretch: A strong, sharp absorption is expected in the range of 2220-2240 cm⁻¹ for the aromatic nitrile and 2240-2260 cm⁻¹ for the aliphatic nitrile.[5] The presence of two distinct nitrile peaks would confirm the structure.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • C-F Stretch: A strong absorption in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹).

Spectroscopy_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry NMR_Prep Dissolve in CDCl₃ NMR_Acquire Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acquire NMR_Process Process Data NMR_Acquire->NMR_Process IR_Prep Prepare KBr Pellet or Nujol Mull IR_Acquire Acquire Spectrum IR_Prep->IR_Acquire IR_Analyze Identify Functional Group Peaks IR_Acquire->IR_Analyze MS_Prep Dissolve and Infuse Sample MS_Acquire Acquire Mass Spectrum (ESI or EI) MS_Prep->MS_Acquire MS_Analyze Determine Molecular Ion Peak MS_Acquire->MS_Analyze

Caption: General workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 160.04, corresponding to the exact mass of C₉H₅FN₂.[2]

  • Fragmentation: Characteristic fragmentation patterns would involve the loss of HCN and other fragments, which can be used to further confirm the structure.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It is also an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a detailed framework for understanding and determining the physical properties of this compound. By combining predictive methods based on analogous compounds with robust experimental protocols, researchers can confidently handle and utilize this important chemical building block in their synthetic endeavors. The provided methodologies for determining melting point, solubility, and spectroscopic characteristics serve as a self-validating system to ensure the identity and purity of the compound, which is essential for reproducible and reliable research outcomes in drug development and materials science.

References

  • Elsevier. (n.d.). Determination of Organic Structures by Physical Methods - 1st Edition. Elsevier Shop.
  • Scribd. (n.d.). Organic Compounds: Physical Properties Lab.
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  • PubChem. (n.d.). This compound.
  • Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds.
  • The Royal Society of Chemistry. (n.d.). Supplementary information.
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  • PubChem. (n.d.). 3-Cyano-4-fluorobenzoic acid.
  • PubChem. (n.d.). 2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile.
  • CP Lab Safety. (n.d.). 3-Cyano-4-fluorobenzyl cyanide, min 95%, 1 gram.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemBK. (2024, April 9). 3-Cyano-4-fluorobenzaldehyde.
  • PubChem. (n.d.). 2-[3-Cyano-4-(4-fluorophenyl)-5,5-dimethyl-5H-furan-2-ylidene]malononitrile.
  • University of Puget Sound. (n.d.). 13C-NMR.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • NIST. (n.d.). 3-Trifluoromethylbenzoic acid, 4-cyanophenyl ester. NIST Chemistry WebBook.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • NCBI. (2010, December 20). 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2.
  • Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID.
  • ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
  • SpectraBase. (n.d.). 3-Cyano-benzaldehyde - Optional[Vapor Phase IR] - Spectrum.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Organic Chemistry @ CU Boulder. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

An In-depth Technical Guide to the Solubility of 3-Cyano-4-fluorobenzylcyanide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Cyano-4-fluorobenzylcyanide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for solvent selection and experimental determination.

Executive Summary

Understanding the solubility of this compound (C₉H₅FN₂) is paramount for its effective use in synthetic chemistry, particularly for reaction optimization, purification, and formulation. This guide outlines the predicted solubility behavior of this molecule based on its physicochemical properties and provides a detailed, field-proven protocol for its experimental solubility determination. The subsequent sections will empower researchers to make informed decisions regarding solvent choice, leading to improved yields, purity, and process efficiency.

Physicochemical Profile of this compound

A molecule's structure dictates its solubility. This compound is a substituted aromatic compound with the following key features influencing its interaction with solvents:

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

  • Cyano Groups (-C≡N): The two nitrile groups are highly polar and can act as hydrogen bond acceptors.

  • Fluorine Atom (-F): The electronegative fluorine atom contributes to the molecule's overall polarity.

  • Benzyl Cyanide Moiety: The cyanomethyl group (-CH₂CN) adds to the polar character.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₅FN₂PubChem[1]
Molecular Weight 160.15 g/mol PubChem[1]
Appearance Solid (predicted)CymitQuimica[2]
InChIKey KRNCZBBJZSYHMX-UHFFFAOYSA-NPubChem[1]
CAS Number 519059-09-7PubChem[1]

The presence of both polar (nitrile, fluorine) and nonpolar (aromatic ring) functionalities suggests that this compound will exhibit a nuanced solubility profile, with optimal solubility likely in polar aprotic solvents that can engage with its polar groups without being hindered by the nonpolar ring.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] The polarity and hydrogen bonding capabilities of the solvent are critical factors.

Solvent Classes and Predicted Solubility
  • Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). These solvents possess dipoles that can interact with the polar nitrile and fluorine groups of the solute. Acetonitrile, in particular, is often a good solvent for compounds containing nitrile groups.[4] Given the structure of this compound, this class of solvents is predicted to offer the highest solubility.

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). These solvents can act as both hydrogen bond donors and acceptors. While the nitrile groups can accept hydrogen bonds, the overall molecule is not expected to be highly soluble in water due to its aromatic ring.[3] Alcohols like methanol and ethanol are expected to show moderate solubility.

  • Nonpolar Solvents: (e.g., Hexane, Toluene). These solvents lack significant dipoles and hydrogen bonding capabilities. Due to the strong polarity of the two nitrile groups, this compound is expected to have very low solubility in nonpolar solvents.[3]

The following diagram illustrates the logical flow for selecting an appropriate solvent system.

G A Start: Assess Target Molecule (this compound) B Analyze Physicochemical Properties - Aromatic Ring (Nonpolar) - Two Cyano Groups (Polar) - Fluorine Atom (Polar) A->B C Apply 'Like Dissolves Like' Principle B->C D High Predicted Solubility (Polar Aprotic Solvents) C->D E Moderate Predicted Solubility (Polar Protic Solvents) C->E F Low Predicted Solubility (Nonpolar Solvents) C->F G Select Initial Screening Solvents (e.g., Acetonitrile, Acetone, Methanol, Toluene) D->G Primary Choice E->G Secondary Choice F->G Inclusion for 'Insoluble' Boundary H Proceed to Experimental Solubility Determination G->H G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_quant Quantification A Add excess solute to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F H Calculate solubility F->H G Generate calibration curve G->H

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Cyano-4-fluorobenzylcyanide is a fluorinated building block with significant utility in medicinal chemistry and drug development. However, its chemical structure, incorporating two nitrile groups, places it in a category of highly toxic compounds that demand rigorous and uncompromising safety protocols. This guide provides an in-depth examination of the hazards associated with this compound, moving beyond a standard Safety Data Sheet (SDS) to explain the causality behind recommended safety procedures. It is intended for researchers, scientists, and drug development professionals, offering a framework for establishing self-validating safety systems when working with this and similar cyanide-containing reagents.

Section 1: Compound Identification and Physicochemical Properties

This compound, also known as 5-(cyanomethyl)-2-fluorobenzonitrile, is a solid organic compound.[1] Its bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules. A clear understanding of its basic properties is the first step in a comprehensive safety assessment.

PropertyValueSource
IUPAC Name 5-(cyanomethyl)-2-fluorobenzonitrilePubChem[2]
CAS Number 519059-09-7CP Lab Safety[3]
Molecular Formula C₉H₅FN₂PubChem[2]
Molecular Weight 160.15 g/mol PubChem[2]
Appearance SolidCymitQuimica[1]
Storage Room temperature, in a dry, cool, well-ventilated placeCP Lab Safety, ECHEMI[3][4]

Section 2: Hazard Analysis and Toxicological Profile

The primary toxicological concern with this compound stems from its nature as an organic cyanide. Cyanide compounds are potent inhibitors of cellular respiration, leading to rapid and potentially fatal toxicity. The hazard profile is severe, with toxicity observed via all primary routes of exposure.

The Globally Harmonized System (GHS) classification underscores the significant risks associated with this compound.[2]

GHS Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralToxic if swallowedH301
Acute Toxicity, DermalToxic in contact with skinH311
Acute Toxicity, InhalationToxic if inhaledH331
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
STOT, Single ExposureMay cause respiratory irritationH335

Source: ECHA C&L Inventory via PubChem[2]

The triple threat of oral, dermal, and inhalation toxicity (H301+H311+H331) means that exposure through any route can be life-threatening.[2][5] Symptoms of mild cyanide poisoning can include headache, dizziness, nausea, and irritation of the respiratory tract, while severe exposure can rapidly progress to convulsions, unconsciousness, and death within minutes.[6][7] It is critical to recognize that the characteristic "bitter almond" odor of cyanides is not a reliable warning sign, as a significant portion of the population is genetically unable to detect it.[6]

Section 3: The Cardinal Rule: Preventing Hydrogen Cyanide (HCN) Formation

While the compound itself is toxic, the most acute and potentially catastrophic risk in a laboratory setting arises from the inadvertent generation of hydrogen cyanide (HCN) gas. This occurs when cyanide salts or their solutions come into contact with acids.[8][9] The reaction is rapid and liberates a large volume of highly toxic gas. Therefore, the absolute segregation of cyanide compounds from all acids is the most critical safety control.

cluster_0 Reaction Conditions cluster_1 Hazard Generation cluster_2 Consequence Acid Acidic Solution (e.g., HCl, H₂SO₄, or even water) HCN Hydrogen Cyanide (HCN) Gas (Extremely Toxic) Acid->HCN + Cyanide This compound (or any cyanide salt) Cyanide->HCN Result Severe Toxicity / Fatality HCN->Result Inhalation leads to

Caption: The critical reaction pathway illustrating the formation of HCN gas.

Section 4: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

A robust safety posture relies on a hierarchy of controls designed to minimize the risk of exposure. Reliance on PPE alone is insufficient; it must be the final layer of protection after engineering and administrative controls are implemented.

Engineering Controls

These are the primary, most effective measures for isolating personnel from the hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[6][10][11] This is non-negotiable.

  • Ventilation: The laboratory must have adequate general ventilation, with storage areas being cool, dry, and well-ventilated.[4][8][9]

Administrative Controls

These are the work practices and procedures that reduce or prevent exposure.

  • Designated Area: Establish a clearly marked "Cyanide Work Area" within the fume hood to restrict access and ensure all contaminated items remain contained.[6][10]

  • Never Work Alone: Due to the rapid onset of cyanide toxicity, no work with this compound should ever be performed while alone.[10][12]

  • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP must be written and approved before work begins.

  • Segregation: Store cyanide compounds separately from all acids, oxidizing agents, and water.[8][9][12] Storage should be in a locked, dedicated cabinet.[8][10][12]

node_eng Most Effective Engineering Controls node_admin Administrative Controls node_ppe Least Effective Personal Protective Equipment (PPE) eng1 Chemical Fume Hood eng2 Segregated Storage admin1 Designated Work Area admin2 Never Work Alone Policy ppe1 Double Gloves (Nitrile) ppe2 Goggles & Face Shield

Caption: The hierarchy of controls for safely handling cyanide compounds.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

  • Hand Protection: Double-gloving with nitrile gloves is the minimum requirement.[10][11] For tasks with a higher splash risk, heavy-duty butyl rubber gloves should be considered.[9]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[10] A full-face shield must be worn over the goggles whenever there is a splash hazard.[9][10]

  • Body Protection: A buttoned lab coat is required. For larger quantities, a chemical-resistant apron is also necessary.[11]

  • Clothing: Long pants and closed-toe shoes are mandatory.[11]

Section 5: Standard Operating Procedure (SOP) for Handling

This protocol outlines the essential steps for weighing the solid compound and preparing a stock solution.

1. Pre-Experiment Preparation: a. Ensure the chemical fume hood is certified and functioning correctly. b. Cordon off a designated work area inside the hood and line it with an absorbent bench pad.[12] c. Prepare two decontamination solutions: a pH 10 buffer and a freshly made 10% bleach solution.[6][12] d. Prepare a dedicated cyanide hazardous waste container, clearly labeled "HAZARDOUS WASTE – Cyanide" and "No Acids."[10] e. Don all required PPE: lab coat, double nitrile gloves, and chemical splash goggles.

2. Weighing and Solution Preparation: a. Perform all weighing operations inside the fume hood.[12] b. Carefully transfer the desired amount of this compound to a tared container. Use an anti-static gun if the powder is difficult to handle.[12] c. Close the primary container immediately and return it to its designated storage location. d. Slowly add the solid to the desired solvent in a suitable flask. Be acutely aware of the solvent's pH to prevent accidental acidification.

3. Post-Experiment Decontamination: a. All glassware and equipment that came into contact with the cyanide must be decontaminated inside the fume hood.[6] b. First, rinse all surfaces and equipment with the pH 10 buffer solution, collecting the rinse as cyanide waste.[6] c. Next, rinse the same items with the 10% bleach solution, again collecting the rinse as waste.[6] d. Carefully fold the absorbent bench pad inward, place it in a sealed bag, and dispose of it in the solid cyanide waste container.[12] e. Wipe down the entire designated area within the fume hood with the buffer solution, followed by the bleach solution, using disposable wipes. Dispose of wipes as solid hazardous waste.[10] f. Safely doff the outer pair of gloves and dispose of them as hazardous waste. Then, remove the inner gloves and wash hands thoroughly with soap and water.[10]

Section 6: Emergency Response Protocols

Speed is the critical factor in responding to any cyanide exposure.[7] All personnel must be trained on these procedures before beginning work.

cluster_spill Spill Scenario cluster_exposure Personnel Exposure Scenario Start Emergency Event Occurs Spill_Q Is spill contained inside the fume hood? Start->Spill_Q Spill Exposure_Type What is the route of exposure? Start->Exposure_Type Exposure Spill_Yes Follow Decontamination Protocol (Buffer then Bleach). Collect all materials as waste. Spill_Q->Spill_Yes Yes Spill_No EVACUATE AREA IMMEDIATELY. Alert others. Call Emergency Services (911). Spill_Q->Spill_No No End Call 911 / Seek Immediate Medical Attention. Provide SDS to responders. Spill_No->End Skin SKIN CONTACT: Remove contaminated clothing. Use emergency shower for 15 min. Exposure_Type->Skin Skin Inhale INHALATION: Remove person to fresh air. DO NOT give mouth-to-mouth. Exposure_Type->Inhale Inhalation Eyes EYE CONTACT: Use eyewash station for 15 min. Exposure_Type->Eyes Eyes Skin->End Inhale->End Eyes->End

Caption: A decision-making workflow for cyanide-related emergencies.

Key Emergency Actions:

  • Any Exposure: Call for help and dial 911 immediately for any suspected exposure.[6][11] Provide the SDS to the emergency medical team.[10]

  • Inhalation: Remove the individual from the contaminated area to fresh air.[10][11] If they are unconscious, do NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[6][7][10]

  • Skin Contact: Immediately begin rinsing the affected area in an emergency shower for at least 15 minutes while removing all contaminated clothing.[6][7][10][11]

  • Eye Contact: Immediately flush the eyes at an emergency eyewash station for at least 15 minutes.[6][10][11]

  • Spill Outside Hood: Evacuate the laboratory immediately and contact university police or the designated emergency response team.[6][10]

Section 7: Waste Management and Disposal

All materials contaminated with this compound are considered acutely hazardous waste.

  • Segregation: Liquid and solid cyanide wastes must be stored in separate, dedicated containers.[10]

  • Labeling: All waste containers must be clearly labeled "HAZARDOUS WASTE – Cyanide" and must include the warning "No Acids."[10]

  • Disposal: Cyanide-containing waste must be disposed of through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[9][10][13]

Section 8: Conclusion

This compound is a valuable research tool, but its safe use is predicated on a deep understanding of its significant toxicological risks. The protocols outlined in this guide—centered on the absolute prevention of HCN gas formation, the stringent use of engineering controls, and meticulous adherence to emergency procedures—are not merely recommendations but essential requirements. By integrating these principles into a comprehensive and self-validating safety culture, research and development professionals can mitigate the risks and handle this compound with the high degree of caution it demands.

References

  • Laboratory-Specific Standard Operating Procedures for Cyanide Compounds. (2018-06-20). LSU Health Shreveport.
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  • Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. (2025-03-06). United Chemical.
  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety.
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An In-Depth Technical Guide to the Safe Handling and Storage of 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 3-Cyano-4-fluorobenzylcyanide. As a potent aryl cyanide, this compound presents significant hazards that necessitate a thorough understanding of its chemical properties and strict adherence to established safety protocols. The causality behind each procedural recommendation is detailed to empower laboratory personnel with the knowledge required to mitigate risks effectively.

Compound Profile and Inherent Hazard Analysis

This compound (also known as 5-(cyanomethyl)-2-fluorobenzonitrile) is an organic nitrile compound often utilized as a building block in chemical synthesis.[1][2] Its molecular structure, containing two cyanide moieties, is the primary source of its extreme toxicity.

Property Value
CAS Number 519059-09-7[2][3]
Molecular Formula C₉H₅FN₂[2][3]
Molecular Weight 160.15 g/mol [2]
Synonyms 5-(cyanomethyl)-2-fluorobenzonitrile, 3-Cyano-4-fluorobenzeneacetonitrile[1][2]
Primary Hazard: Acute Toxicity

The principal danger associated with this compound stems from the cyanide ion (CN⁻).[4] Organic cyanides can be hydrolyzed or metabolized to release this ion, which is a potent inhibitor of cellular respiration.[5] The cyanide ion binds to the iron in cytochrome c oxidase, effectively halting the electron transport chain and preventing aerobic ATP production.[6] This leads to cytotoxic hypoxia, where cells are unable to use oxygen, impacting the central nervous system and heart most severely.[4]

Routes of Exposure and Symptoms:

  • Inhalation, Ingestion, and Dermal Absorption: All routes of exposure are significant and can be fatal within minutes to hours, depending on the dose.[7][8]

  • Acute Symptoms: Early signs of non-lethal exposure may include weakness, headache, dizziness, confusion, nausea, and rapid breathing.[6][8] Severe exposure leads to convulsions, loss of consciousness, coma, and death.[7][8] It is critical to recognize that the characteristic "bitter almond" odor of hydrogen cyanide is not a reliable warning sign, as a significant portion of the population is genetically unable to detect it.[6][7]

Critical Chemical Reactivity Hazards

Understanding the reactivity of this compound is fundamental to its safe handling and storage.

  • Acid Incompatibility: This is the most critical chemical incompatibility. Contact with acids, including weak acids or even atmospheric carbon dioxide in the presence of moisture, will cause a rapid reaction that liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7][9][10]

  • Moisture Sensitivity: Like many cyanide compounds, it can react with water and atmospheric moisture to release HCN.[6][11] Therefore, maintaining a dry environment is crucial.

  • Thermal Decomposition: Avoid heating cyanide salts, as this can cause decomposition and the release of hydrogen cyanide gas.[9]

  • Oxidizer Incompatibility: this compound can react vigorously with strong oxidizing agents, potentially leading to fires or explosions.[4][12]

Prerequisite Safety Infrastructure and Controls

Prior to bringing this compound into the laboratory, a robust safety infrastructure must be in place. These controls are non-negotiable and form the foundation of a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction workups, must be conducted within a certified chemical fume hood with a face velocity between 80-120 feet per minute.[6][7][8][13][14] The hood contains potentially generated HCN gas and protects the user from inhalation exposure.

  • Designated Area: A specific area within the lab must be designated for all work with cyanides.[7][9][12] This area should be clearly marked with warning signs identifying the cyanide hazard.[7][9]

  • Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible and tested regularly.[7][8][15]

Administrative Controls
  • Standard Operating Procedure (SOP): A detailed, lab-specific SOP must be developed and reviewed by all personnel before work begins.[7][16]

  • "Buddy System" - Never Work Alone: Under no circumstances should an individual work with this compound alone or after normal working hours.[6][7][9][13] A second person, familiar with the hazards and emergency procedures, must be present to provide assistance in case of an incident.[13]

  • Inventory Management: Purchase only the smallest quantity of the chemical needed for the planned experiments to minimize the amount of hazardous material on site.[7][12][16] Maintain a meticulous inventory record.[8][16]

  • Training: All users must receive documented training on the specific hazards of cyanides, the lab's SOP, and emergency procedures before handling the material.[14][16]

Experimental Workflow: Safe Handling Protocol

The following protocols provide a step-by-step methodology for safely handling this compound.

Protocol 3.1: Personal Protective Equipment (PPE)

Proper PPE is the last line of defense against exposure. The following must be worn at all times when handling the compound:

  • Eye Protection: Chemical splash goggles and a full-face shield are required to protect the eyes, nose, and mouth from splashes or dust.[7][9][13]

  • Hand Protection: Double-gloving with nitrile gloves is the recommended minimum.[6][7][8][9] Nitrile provides good resistance to incidental splashes but is not intended for prolonged immersion.[17][18] Gloves must be inspected for tears before use and changed immediately if contamination is suspected.[6][13]

  • Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[6][8] For procedures with a higher splash risk, a chemical-resistant apron is also required.[8]

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase a Verify Fume Hood Certification & Airflow b Assemble All Necessary Apparatus & Reagents a->b c Don Full PPE (Double Gloves, Goggles, etc.) b->c d Establish Designated Cyanide Work Area c->d e Weigh Compound (Tare Method) d->e f Perform Synthesis/ Transfer Operation e->f g Decontaminate Glassware & Surfaces with pH >10 Bleach f->g h Segregate All Cyanide Waste (Solid & Liquid) g->h i Doff PPE & Wash Hands Thoroughly h->i G cluster_incompatible Store Separately From: compound This compound Storage a Acids & Acid Salts (e.g., HCl, H₂SO₄) compound->a VIOLENT REACTION (Generates Toxic HCN Gas) b Strong Oxidizers (e.g., Peroxides, Nitrates) compound->b Fire/Explosion Hazard c Water & Moisture (Aqueous Solutions, High Humidity) compound->c Generates Toxic HCN Gas

Sources

The Synthetic Versatility of 2-(3-Cyano-4-fluorophenyl)acetonitrile: A Technical Guide for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and cyano groups into organic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. 2-(3-Cyano-4-fluorophenyl)acetonitrile, a key building block, exemplifies the utility of this approach. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a particular focus on its emerging role in the development of targeted protein degraders.

Nomenclature and Physicochemical Properties

2-(3-Cyano-4-fluorophenyl)acetonitrile is known by several synonyms, which are crucial to recognize when searching chemical databases and literature.

Synonyms:

  • 3-Cyano-4-fluorobenzylcyanide[1]

  • 5-(cyanomethyl)-2-fluorobenzonitrile[2]

  • 3-Cyano-4-fluorobenzeneacetonitrile[1]

  • Benzeneacetonitrile, 3-cyano-4-fluoro-[1]

A thorough understanding of its physicochemical properties is fundamental for its application in synthesis and drug design.

PropertyValueSource
CAS Number 519059-09-7[2]
Molecular Formula C₉H₅FN₂[2]
Molecular Weight 160.15 g/mol [2]
IUPAC Name 5-(cyanomethyl)-2-fluorobenzonitrile[2]

Synthesis of 2-(3-Cyano-4-fluorophenyl)acetonitrile: A Mechanistic Approach

The synthesis of 2-(3-cyano-4-fluorophenyl)acetonitrile can be achieved through various established methodologies in organic chemistry. A common and efficient route involves the nucleophilic substitution of a benzylic halide with a cyanide salt. The following protocol is a representative example based on well-documented procedures for analogous benzyl cyanides.[3][4]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-fluoro-3-methylbenzonitrile:

  • Free-Radical Bromination: The methyl group of 4-fluoro-3-methylbenzonitrile is converted to a bromomethyl group using a free-radical initiator.

  • Nucleophilic Cyanation: The resulting benzyl bromide undergoes nucleophilic substitution with a cyanide salt to yield the final product.

Synthesis_Pathway 4-fluoro-3-methylbenzonitrile 4-fluoro-3-methylbenzonitrile 3-Bromomethyl-4-fluorobenzonitrile 3-Bromomethyl-4-fluorobenzonitrile 4-fluoro-3-methylbenzonitrile->3-Bromomethyl-4-fluorobenzonitrile NBS, AIBN CCl4, reflux 2-(3-Cyano-4-fluorophenyl)acetonitrile 2-(3-Cyano-4-fluorophenyl)acetonitrile 3-Bromomethyl-4-fluorobenzonitrile->2-(3-Cyano-4-fluorophenyl)acetonitrile NaCN or KCN DMSO or Acetone

Caption: Proposed synthesis of 2-(3-Cyano-4-fluorophenyl)acetonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromomethyl-4-fluorobenzonitrile

  • To a solution of 4-fluoro-3-methylbenzonitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 equivalents).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with a small amount of cold solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-bromomethyl-4-fluorobenzonitrile, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Causality behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and selective source of bromine for allylic and benzylic bromination under free-radical conditions.

  • AIBN as Initiator: AIBN is a common radical initiator that decomposes upon heating to generate radicals, which initiate the chain reaction.

  • Solvent Choice: Carbon tetrachloride is a traditional solvent for radical brominations, though safer alternatives like acetonitrile or cyclohexane can also be considered.

Step 2: Synthesis of 2-(3-Cyano-4-fluorophenyl)acetonitrile

  • Dissolve the crude 3-bromomethyl-4-fluorobenzonitrile (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 equivalents) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially in less polar solvents.[4]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-(3-cyano-4-fluorophenyl)acetonitrile.

Causality behind Experimental Choices:

  • Cyanide Source: Sodium and potassium cyanide are common and effective nucleophiles for this Sₙ2 reaction.

  • Solvent Choice: Polar aprotic solvents like DMSO or acetone are ideal as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic, and do not interfere with the Sₙ2 reaction.

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.

TechniqueExpected Features
¹H NMR Aromatic protons will appear in the range of δ 7.0-8.0 ppm, showing characteristic splitting patterns due to fluorine and adjacent proton couplings. The benzylic methylene protons (-CH₂CN) are expected to appear as a singlet around δ 3.7-4.0 ppm.[5]
¹³C NMR Aromatic carbons will resonate in the region of δ 110-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The two distinct nitrile carbons will appear in the δ 115-120 ppm range. The benzylic carbon will be found further upfield.
IR Spectroscopy A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2250 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of 160.15 g/mol should be observed. Fragmentation patterns would likely involve the loss of HCN and the benzyl cyanide radical.

Applications in Drug Discovery and Development

The unique electronic properties conferred by the fluoro and cyano substituents make 2-(3-cyano-4-fluorophenyl)acetonitrile a valuable building block in medicinal chemistry.

Role in Targeted Protein Degradation: PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

PROTAC_Structure Target_Protein_Ligand Target_Protein_Ligand Linker Linker Target_Protein_Ligand->Linker E3_Ligase_Ligand E3_Ligase_Ligand Linker->E3_Ligase_Ligand

Caption: General structure of a Proteolysis-Targeting Chimera (PROTAC).

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. 2-(3-Cyano-4-fluorophenyl)acetonitrile can serve as a versatile building block for the synthesis of rigid or semi-rigid linkers. The aromatic ring provides a scaffold, and the two nitrile groups can be further elaborated into various functionalities to connect to the two ligands. For instance, the nitrile groups can be reduced to amines or hydrolyzed to carboxylic acids, which can then be used in amide bond formation to construct the linker. The presence of the fluorine atom can enhance metabolic stability and binding affinity.

Bioisosteric Replacement and Pharmacokinetic Modulation

The cyano group is a well-established bioisostere for various functional groups and can participate in hydrogen bonding interactions with biological targets. The introduction of fluorine can improve metabolic stability by blocking sites of oxidative metabolism and can also enhance binding affinity through favorable interactions with the target protein.

Safety and Handling

Based on the safety data for structurally related benzyl cyanides and fluorinated aromatic compounds, 2-(3-cyano-4-fluorophenyl)acetonitrile should be handled with care.

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: May cause skin and serious eye irritation.[2]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

2-(3-Cyano-4-fluorophenyl)acetonitrile is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its unique combination of functional groups makes it an attractive component for the design of novel therapeutics, including the rapidly advancing field of targeted protein degradation. A thorough understanding of its properties, synthesis, and potential applications will undoubtedly facilitate its use in the development of next-generation pharmaceuticals and advanced materials.

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  • Mu, L., et al. (2010). 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2.
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stability and reactivity of 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of 3-Cyano-4-fluorobenzylcyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 5-(cyanomethyl)-2-fluorobenzonitrile, is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring two nitrile groups and a fluorine atom, imparts a distinct reactivity profile that can be strategically exploited in complex molecular syntheses. This guide provides a comprehensive analysis of the , offering field-proven insights into its handling, storage, and chemical behavior. We will delve into its core physicochemical properties, potential degradation pathways, and the reactivity of its key functional groups, supported by mechanistic considerations and detailed experimental protocols.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application and safe handling.

Nomenclature and Structure
  • IUPAC Name: 5-(cyanomethyl)-2-fluorobenzonitrile[3]

  • Synonyms: this compound, 3-Cyano-4-fluorobenzeneacetonitrile[4]

  • CAS Number: 519059-09-7[1][3]

  • Molecular Formula: C₉H₅FN₂[1][3]

The structure consists of a benzene ring substituted with a fluorine atom and two cyano-containing groups: a nitrile group directly attached to the ring and a cyanomethyl (-CH₂CN) group.

Caption: Molecular Structure of this compound.

Physicochemical Data

Quantitative data for this specific molecule is sparse in publicly available literature. The following table consolidates known information and provides context from closely related analogs.

PropertyValueSource / Notes
Molecular Weight 160.15 g/mol [3]
Appearance White Solid (predicted)Inferred from analogs like 3-Cyano-4-fluorobenzeneboronic acid.[5]
Storage Room temperature[1]
Melting Point >80 °C (estimated)The related 3-Cyano-4-fluorobenzaldehyde melts at 80-84 °C.[6]
Boiling Point Not availableHigh boiling point expected due to polarity and molecular weight.
Solubility Not availableLikely soluble in polar organic solvents (e.g., THF, Ethyl Acetate, Acetonitrile).

Hazard Identification and Safe Handling Protocols

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3]

GHS Hazard Classification
Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH301Toxic if swallowed[3]
Acute Toxicity, DermalH311Toxic in contact with skin[3]
Acute Toxicity, InhalationH331Toxic if inhaled[3]
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3]
STOT, Single ExposureH335May cause respiratory irritation[3]
Safe Handling and Personal Protective Equipment (PPE)

Given the toxicity profile, all manipulations should occur in a certified chemical fume hood.

  • Engineering Controls: Use only in a well-ventilated area, preferably a fume hood, to maintain exposure below permissible limits.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.

    • Eye Protection: Use chemical safety goggles and/or a face shield.[7]

    • Skin and Body Protection: Wear a lab coat and, for larger quantities, consider a chemical-resistant apron or suit.

    • Respiratory Protection: If working outside a fume hood or with aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.

  • Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

Core Stability Profile

The stability of this compound is dictated by its susceptibility to hydrolysis, thermal stress, and photolytic degradation. While specific data is limited, a profile can be constructed based on its functional groups.

  • Thermal Stability: The compound is expected to be stable at room temperature.[1] At elevated temperatures, decomposition is likely. Under fire conditions, it may emit highly toxic fumes including nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen fluoride (HF).[5]

  • Hydrolytic Stability: The two nitrile groups are potential sites for hydrolysis. This reaction is typically slow at neutral pH but is catalyzed by acidic or basic conditions, which can convert the nitriles first to amides and then to carboxylic acids. The benzylic nitrile is likely more susceptible to hydrolysis than the aromatic nitrile.

  • Photolytic Stability: Aromatic compounds can be sensitive to UV light. While no specific data exists, it is prudent to store the compound in amber vials or protected from direct light to prevent potential photodecomposition.

Reactivity Profile and Mechanistic Considerations

The molecule's reactivity is governed by its four key features: the aromatic nitrile, the benzylic nitrile, the benzylic protons, and the C-F bond.

Reactivity_Map cluster_nitriles Nitrile Group Reactions cluster_benzyl Benzylic Position Reactions cluster_aromatic Aromatic Ring Reactions Main This compound Hydrolysis Hydrolysis (H⁺/H₂O or OH⁻/H₂O) Main->Hydrolysis Both Nitriles Reduction Reduction (e.g., LiAlH₄, H₂/Catalyst) Main->Reduction Both Nitriles Deprotonation Deprotonation (e.g., NaH, LDA) Main->Deprotonation α-Protons SNAr Nucleophilic Aromatic Substitution (SNAr) (Strong Nu⁻, harsh conditions) Main->SNAr C-F Bond Carboxylic_Acid Di-carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Amine Di-amine Derivative Reduction->Amine Anion Benzylic Anion Deprotonation->Anion Alkylation Alkylation (R-X) Anion->Alkylation Alkylated_Product α-Substituted Product Alkylation->Alkylated_Product SNAr_Product Fluorine Displacement Product SNAr->SNAr_Product

Caption: Reactivity Map of this compound.

Reactivity of the Nitrile Groups

Both the aromatic and benzylic nitrile groups are versatile handles for chemical transformation.[8]

  • Hydrolysis: Under strong acidic or basic conditions, both nitriles can be hydrolyzed to the corresponding carboxylic acids. This would ultimately yield 4-fluoro-1,3-benzenedicarboxylic acid after passing through amide intermediates.

  • Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce both nitrile groups to primary amines, yielding (3-(aminomethyl)-4-fluorophenyl)methanamine. This transformation is fundamental in converting the scaffold into ligands or pharmacologically active amines.

Reactivity of the Benzylic Position

The methylene (-CH₂-) bridge is flanked by two electron-withdrawing groups (the benzene ring and the nitrile), making the benzylic protons acidic.

  • Deprotonation and Alkylation: Treatment with a suitable base (e.g., sodium hydride, LDA) can generate a resonance-stabilized carbanion. This nucleophilic anion can then react with various electrophiles, such as alkyl halides, to form α-substituted products. This pathway is critical for chain extension and building molecular complexity.

Reactivity of the Aromatic Ring
  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is attached to an electron-deficient aromatic ring, due to the presence of two electron-withdrawing cyano groups. This electronic setup activates the ring towards SNAr. While fluorine is an excellent leaving group, forcing conditions (high temperature, strong nucleophile, polar aprotic solvent) are typically required to displace it with nucleophiles like alkoxides, amines, or thiolates.

Experimental Protocols for Stability and Reactivity Assessment

The following protocols provide a framework for investigating the title compound. They should be adapted based on available analytical instrumentation (e.g., HPLC-UV, LC-MS, NMR).

Workflow start Start: Prepare Stock Solution of Compound in Acetonitrile acid Acidic Stress (e.g., 0.1M HCl, 60°C) start->acid base Basic Stress (e.g., 0.1M NaOH, RT) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative photo Photolytic Stress (ICH Q1B Light Chamber) start->photo thermal Thermal Stress (Solid State, 80°C) start->thermal sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling photo->sampling thermal->sampling quench Quench Reaction (Neutralize if needed) sampling->quench analysis Analyze by HPLC-UV/MS (Quantify parent peak loss, identify degradants) quench->analysis end End: Construct Degradation Profile analysis->end

Caption: Workflow for a Forced Degradation (Stress) Study.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature.

    • Oxidation: 3% H₂O₂. Incubate at room temperature.

    • Control: 1:1 Acetonitrile:Water. Keep under the same conditions as the stressed samples.

  • Photostability: Expose the solid compound and a solution (in quartz) to light stress as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at t=0, 2, 4, 8, and 24 hours.

  • Sample Preparation: Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with mobile phase.

  • Analysis: Analyze by reverse-phase HPLC with a UV detector. A gradient method is recommended to resolve the parent compound from any degradants. Use LC-MS to identify the mass of any new peaks.

Trustworthiness Check: The control sample should show no significant degradation. Mass balance should be assessed by comparing the decrease in the parent peak area with the total area of all degradant peaks.

Protocol 2: Reactivity Screening of the Benzylic Position

Objective: To confirm the acidity of the benzylic protons and their utility in C-C bond formation.

Methodology:

  • Reaction Setup: In an oven-dried, nitrogen-flushed flask, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash with dry hexanes and suspend in dry THF (tetrahydrofuran).

  • Deprotonation: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq.) in dry THF. Stir for 30 minutes at 0 °C to allow for deprotonation, indicated by hydrogen gas evolution ceasing.

  • Alkylation: Add an electrophile, such as benzyl bromide (1.2 eq.), dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification and Analysis: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by TLC and NMR. Purify by flash column chromatography.

Causality: The use of a strong, non-nucleophilic base like NaH is crucial to ensure deprotonation occurs without competing nucleophilic attack on the nitrile groups. Anhydrous conditions are essential to prevent the base from being quenched by water.

Applications in Drug Discovery and Chemical Synthesis

This compound is not just a chemical curiosity; it is a strategic precursor.

  • Protein Degrader Building Blocks: This compound is listed as a building block for protein degraders, suggesting its scaffold is useful in constructing molecules for targeted protein degradation (e.g., PROTACs).[1]

  • Pharmaceutical Intermediates: The presence of fluorine is a common strategy in drug design to enhance metabolic stability and binding affinity.[2] The nitrile groups can be converted into various other functionalities, such as tetrazoles or primary amines, which are common in pharmacophores.

  • Radiolabeling: The 3-cyano-4-fluoro-benzoyl moiety has been used in the synthesis of ¹⁸F-labeled peptides for positron emission tomography (PET) imaging, demonstrating the utility of this substitution pattern in advanced diagnostic agents.[9]

References

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A Guide to the Physicochemical Characterization of 3-Cyano-4-fluorobenzylcyanide: Emphasis on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 3-Cyano-4-fluorobenzylcyanide is a key building block in contemporary medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical intermediates. A critical, yet not widely documented, physicochemical parameter for this compound is its melting point. This guide provides a comprehensive framework for researchers and drug development professionals to accurately determine and interpret the melting point of this compound. We delve into the fundamental importance of this property for purity assessment and quality control, present detailed, field-proven protocols for its measurement using both capillary apparatus and Differential Scanning Calorimetry (DSC), and discuss the critical factors that influence experimental accuracy. This document serves as a practical whitepaper, empowering scientists to establish a reliable melting point value, a cornerstone for consistent and reproducible research and development.

Introduction: The Strategic Importance of this compound

This compound, also known by its IUPAC name 5-(cyanomethyl)-2-fluorobenzonitrile, is a bifunctional organic compound featuring both nitrile and fluoro substituents on a benzyl cyanide core.[1] Its chemical structure makes it a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, a common strategy in modern drug design.[2] Furthermore, the nitrile groups offer reactive handles for constructing more complex molecular architectures, making this compound a valuable starting material.[3] Given its role as a precursor in multi-step syntheses, ensuring the purity and identity of the starting material is paramount; the melting point serves as a primary and indispensable indicator of this quality.

Physicochemical Properties Summary

A summary of the key computed and known properties of this compound is presented below. A notable gap in publicly available experimental data is the melting point, underscoring the need for the empirical determination protocols detailed in this guide.

PropertyValueSource
CAS Number 519059-09-7[1][4]
Molecular Formula C₉H₅FN₂[1][4]
Molecular Weight 160.15 g/mol [1]
Appearance Solid (Form may vary based on purity)[5]
Purity (Typical) ≥95-98%[4][5]
Experimental Melting Point Not widely reported; requires empirical determination.-

The Imperative of Melting Point in Pharmaceutical Development

For researchers in drug development, the melting point is not merely a physical constant; it is a critical quality attribute. A sharp and consistent melting point range is a strong indicator of high purity.[6] Conversely, the presence of impurities typically causes a depression and broadening of the melting range, a phenomenon rooted in the thermodynamics of solid-liquid equilibria.[7] Accurate melting point data is foundational for:

  • Purity Assessment: As the primary method to quickly gauge the purity of a synthesized or procured batch.

  • Identity Confirmation: To verify that the material matches the expected chemical identity.

  • Quality Control (QC): Establishing a specification for incoming raw materials and outgoing intermediates.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, which has profound implications for solubility, stability, and bioavailability.

The logical workflow for a researcher upon receiving or synthesizing a batch of this compound should follow a structured path of purification and characterization to ensure data integrity for subsequent reactions.

G cluster_0 Initial Handling & Preparation cluster_1 Characterization & Analysis cluster_2 Decision & Progression A Receive or Synthesize This compound B Purification via Recrystallization A->B Impure solid C Melting Point Determination B->C Purified solid D Purity & Identity Confirmation C->D Melting range data E Proceed to Next Synthetic Step D->E Meets specification F Repurify or Reject Batch D->F Fails specification G start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm height) prep->load prelim Determine Approximate MP (Rapid Heat: 10-15°C/min) load->prelim cool Cool Apparatus to ~20°C below Approx. MP prelim->cool measure Heat Slowly (1-2°C/min) near MP cool->measure observe_t1 Observe First Liquid Droplet Record T1 measure->observe_t1 observe_t2 Observe Complete Liquefaction Record T2 observe_t1->observe_t2 report Report Melting Range (T1 - T2) observe_t2->report end End report->end

Figure 2. Workflow for Capillary Melting Point Determination.

Methodology II: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that provides more quantitative data than the capillary method. [8]It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [9]When the sample melts (an endothermic phase transition), it requires more energy to maintain the same temperature as the reference, resulting in a detectable peak on the DSC thermogram. [10]

Principles and Advantages of DSC
  • High Precision: DSC can determine transition temperatures with high accuracy. [11]* Quantitative Data: The area under the melting peak corresponds to the heat of fusion (ΔHfus), providing valuable thermodynamic information. [12]* Small Sample Size: Typically requires only a few milligrams of material. [8]* Versatility: Can detect other thermal events like glass transitions and crystallization. [8]

Experimental Protocol: DSC
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, powdered this compound into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an identical empty, sealed pan to be used as the reference. [8]

  • Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Program the instrument to ramp the temperature at a controlled rate (a standard rate is 10°C/min) to a temperature well above the melting point.

    • The instrument will record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The melting event will appear as an endothermic peak on the thermogram.

    • Onset Temperature: The extrapolated temperature at which the melting process begins. This is often reported as the melting point.

    • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum. [11] * Integrate the area under the peak to calculate the heat of fusion (ΔHfus).

G start Start weigh Weigh 5-10 mg Sample into DSC Pan start->weigh seal Hermetically Seal Sample & Reference Pans weigh->seal load Place Pans into DSC Cell seal->load program Set Temperature Program (e.g., Ramp at 10°C/min) load->program run Execute Thermal Scan program->run analyze Analyze Thermogram run->analyze report Report Onset Temp (Tm) and Heat of Fusion (ΔHfus) analyze->report end End report->end

Figure 3. Workflow for Melting Point Determination by DSC.

Purification Protocol: Recrystallization

An accurate melting point can only be obtained from a pure sample. Recrystallization is the most effective method for purifying solid organic compounds. [13][14]The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. [15]

Step-by-Step Recrystallization Methodology
  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) to the boiling point of the solvent while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves completely. [16]3. Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. [16]Subsequently, the flask can be placed in an ice bath to maximize the yield of crystals. [13]5. Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. [13]6. Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any adhering soluble impurities. [14]7. Drying: Dry the crystals thoroughly, for example, by leaving them under vacuum in the funnel for a period or by transferring them to a vacuum oven. [13]The purity of the resulting crystals should be re-assessed by melting point determination.

Conclusion

While this compound is a compound of significant interest in pharmaceutical synthesis, its fundamental melting point data is not consistently reported in the public domain. This guide provides the necessary theoretical context and detailed, practical protocols for its empirical determination. By adhering to rigorous purification techniques like recrystallization and employing precise measurement methodologies such as capillary analysis or DSC, researchers and quality control scientists can confidently establish a reliable melting point range. This value is not just a physical constant but a crucial indicator of purity and identity, forming the bedrock of reproducible and high-quality scientific research and drug development.

References

  • CP Lab Safety. 3-Cyano-4-fluorobenzyl cyanide, min 95%, 1 gram.
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Methodological & Application

experimental protocol for preparing 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Cyano-4-fluorobenzylcyanide

Title: A Detailed Experimental Protocol for the Two-Step Synthesis of this compound from 5-methyl-2-fluorobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound, also known by its IUPAC name 5-(cyanomethyl)-2-fluorobenzonitrile, is a valuable building block in medicinal chemistry and materials science.[1] This application note provides a comprehensive, field-proven protocol for its synthesis. The described method is a robust two-step process commencing with the free-radical benzylic bromination of commercially available 5-methyl-2-fluorobenzonitrile to yield the intermediate, 3-Cyano-4-fluorobenzyl bromide. This is followed by a nucleophilic substitution with sodium cyanide to afford the final product. This guide emphasizes not only the procedural steps but also the underlying chemical principles, critical safety protocols for handling toxic reagents, and methods for characterization, ensuring a reproducible and safe laboratory execution.

OVERARCHING SYNTHETIC STRATEGY

The synthesis is logically divided into two classical organic transformations:

  • Free-Radical Bromination: The methyl group of the starting material is selectively halogenated at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator. This method is preferred as it provides a low, steady concentration of bromine, minimizing potential aromatic ring bromination.

  • Nucleophilic Cyanation: The benzylic bromide intermediate is a potent electrophile. The bromine atom is displaced by a cyanide anion (from NaCN) via an SN2 mechanism to form the target carbon-carbon bond.

The complete reaction pathway is illustrated below:

Scheme 1: Overall Synthesis of this compound Reaction scheme showing the conversion of 5-methyl-2-fluorobenzonitrile to 3-Cyano-4-fluorobenzyl bromide and then to this compound.

CRITICAL SAFETY AND HANDLING PROTOCOLS

WARNING: This protocol involves substances that are highly toxic, corrosive, and hazardous. All operations must be performed by trained personnel within a certified chemical fume hood.[2][3]

  • Cyanide Handling: Sodium cyanide (NaCN) and the final product, this compound, are acutely toxic if swallowed, inhaled, or in contact with skin.[4][5][6]

    • Never work alone when handling cyanides. [3][4]

    • Always wear double nitrile gloves, a lab coat, and chemical splash goggles with a face shield.[2][7]

    • Acid Incompatibility: Never allow cyanide salts to come into contact with acids. This reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[4] All glassware must be free of acid residue.

    • Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be quenched and disposed of according to institutional hazardous waste protocols. A common quenching procedure involves treating the waste with an excess of aqueous sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the less toxic cyanate ion.

  • Reagent Handling:

    • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care, avoiding inhalation of dust or skin contact.

    • Solvents: Carbon tetrachloride (CCl₄) is a suspected carcinogen and is ozone-depleting; safer alternatives like cyclohexane or acetonitrile may be considered, though optimization may be required. Dimethyl sulfoxide (DMSO) can enhance skin absorption of other chemicals.

  • Emergency Preparedness:

    • Ensure an emergency safety shower and eyewash station are immediately accessible.[2]

    • A cyanide poisoning emergency kit, potentially including an antidote like amyl nitrite, should be available, and personnel should be trained in its location and use.[8] In case of exposure, call emergency services immediately.[3]

EXPERIMENTAL WORKFLOW DIAGRAM

The following diagram outlines the logical flow of the two-step synthesis.

SynthesisWorkflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Nucleophilic Cyanation Start 5-methyl-2-fluorobenzonitrile Reagents1 NBS, AIBN Carbon Tetrachloride Reaction1 Reflux under Inert Atmosphere (2-4h) Reagents1->Reaction1 Workup1 Cool & Filter Wash & Concentrate Reaction1->Workup1 Intermediate Intermediate: 3-Cyano-4-fluorobenzyl bromide Workup1->Intermediate Reagents2 Sodium Cyanide (NaCN) DMSO Reaction2 Stir at Room Temp (1-2h) Intermediate->Reaction2 Reagents2->Reaction2 Workup2 Quench with Water Extract with EtOAc Reaction2->Workup2 Purify Wash & Dry Column Chromatography Workup2->Purify FinalProduct Final Product: This compound Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

DETAILED EXPERIMENTAL PROTOCOLS

Part A: Synthesis of 3-Cyano-4-fluorobenzyl bromide (Intermediate)

This procedure is adapted from established methods for free-radical benzylic bromination.[9]

Materials & Reagents:

  • 5-methyl-2-fluorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 5-methyl-2-fluorobenzonitrile.

  • Reagent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material. To this solution, add N-Bromosuccinimide (NBS) followed by a catalytic amount of AIBN.

    • Causality: AIBN serves as a radical initiator. Upon heating, it decomposes to form radicals that initiate the chain reaction. NBS is the bromine source.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: a. Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the succinimide byproduct. b. Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄. c. Combine the filtrates and wash with water and then with brine to remove any remaining water-soluble impurities. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 3-Cyano-4-fluorobenzyl bromide is often used directly in the next step. If required, it can be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.

Part B: Synthesis of this compound (Final Product)

Materials & Reagents:

  • 3-Cyano-4-fluorobenzyl bromide (from Part A)

  • Sodium Cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water, Brine

  • Round-bottom flask, magnetic stirrer

  • Separatory funnel

Procedure:

  • Setup: In a chemical fume hood, add sodium cyanide to a round-bottom flask equipped with a magnetic stir bar. Add anhydrous DMSO and stir to dissolve the salt.

    • Causality: DMSO is a polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked," highly nucleophilic cyanide anion to facilitate the SN2 reaction.

  • Reagent Addition: Prepare a solution of the crude 3-Cyano-4-fluorobenzyl bromide from Part A in a minimal amount of anhydrous DMSO. Add this solution dropwise to the stirring sodium cyanide solution at room temperature.

  • Reaction: An exotherm may be observed. Maintain the reaction temperature below 40°C, using a water bath if necessary. Stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting bromide is consumed.

  • Work-up and Quenching: a. CRITICAL STEP: Pour the reaction mixture slowly into a large beaker containing a significant volume of cold water with vigorous stirring. This quenches the reaction and precipitates the product. b. Extract the aqueous mixture multiple times with ethyl acetate (EtOAc). c. Combine the organic extracts and wash them thoroughly with water, followed by brine. This step is crucial to remove residual DMSO and cyanide salts. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

DATA SUMMARY AND CHARACTERIZATION

Quantitative Data Table
StepReagentMol. Wt. ( g/mol )Molar Eq.Example Mass/Vol.
A 5-methyl-2-fluorobenzonitrile135.141.010.0 g
N-Bromosuccinimide (NBS)177.981.0513.8 g
AIBN164.210.02243 mg
Carbon Tetrachloride--150 mL
B 3-Cyano-4-fluorobenzyl bromide214.041.0(from Step A)
Sodium Cyanide (NaCN)49.011.23.6 g
DMSO--100 mL
Product 160.15 -Expected Yield: 70-85% over 2 steps
Characterization of this compound
  • Physical State: White to off-white solid.

  • Molecular Formula: C₉H₅FN₂[5]

  • Molecular Weight: 160.15 g/mol [5]

  • Melting Point: Typically determined experimentally and compared to literature values.

  • ¹H NMR: Proton NMR should show characteristic peaks for the aromatic protons and a key singlet for the benzylic methylene (-CH₂) protons.

  • ¹³C NMR: Carbon NMR will confirm the presence of the two distinct nitrile carbons and the aromatic carbons, with C-F coupling visible for carbons near the fluorine atom.

  • IR Spectroscopy: Look for two sharp, strong absorption bands around 2230-2250 cm⁻¹ corresponding to the two C≡N stretches.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 160.04.

References

  • Cyanides Safety Guidelines. (2014). Division of Research Safety - University of Illinois. [Link]
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]
  • Dartmouth College Guidelines for Safe Use of Cyanide Salts. Environmental Health and Safety - Dartmouth. [Link]
  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Yale Environmental Health & Safety. [Link]
  • This compound.
  • Sandmeyer reaction. Wikipedia. [Link]
  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • 3-Cyano-4-fluorobenzyl cyanide, min 95%, 1 gram. CP Lab Safety. [Link]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
  • Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Cyanation of aromatic halides.
  • AN IMPROVED SYNTHESIS OF 3-CYANO-4-FLUOROBENZYL BROMIDE.

Sources

Application Notes and Protocols: The Strategic Use of 3-Cyano-4-fluorobenzylcyanide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Cyano-4-fluorobenzylcyanide (CAS: 519059-09-7) has emerged as a highly versatile and strategic building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a fluorine substituent, an aromatic nitrile, and a benzylic nitrile—offers chemists a powerful tool for constructing complex molecular scaffolds. The electron-withdrawing nature of the substituents activates the benzylic position for nucleophilic substitution, while the distinct electronic environments of the two nitrile groups allow for selective chemical manipulation. This guide provides an in-depth exploration of the compound's properties, safety protocols, and its application in the synthesis of key pharmaceutical intermediates, with a focus on kinase and apoptosis inhibitors. Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic campaigns.

Compound Profile and Critical Safety Data

This compound, also known as 5-(cyanomethyl)-2-fluorobenzonitrile, is a solid at room temperature and is classified as a protein degrader building block.[1] Its utility is matched by its hazardous nature, demanding strict adherence to safety protocols.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 519059-09-7[1]
Molecular Formula C₉H₅FN₂[1][2]
Molecular Weight 160.15 g/mol [2]
Appearance White to off-white solidN/A
Storage Room temperature, in a dry, well-ventilated place[1]

Table 2: GHS Hazard and Precautionary Statements

Hazard StatementDescriptionPrecautionary MeasuresSource
H301+H311+H331 Toxic if swallowed, in contact with skin or if inhaled.P261, P262, P270, P280, P301+P316, P302+P352, P304+P340[2]
H315 Causes skin irritation.P264, P280, P332+P317[2][3]
H319 Causes serious eye irritation.P280, P305+P351+P338[2][3]
H335 May cause respiratory irritation.P271, P304+P340, P403+P233[2][3]

Mandatory Safety Protocol: Due to its acute toxicity, all manipulations of this compound must be performed inside a certified chemical fume hood.[3] Personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.[3][4] An emergency eyewash station and safety shower must be accessible. In case of exposure, seek immediate medical attention.[5]

The Synthetic Versatility of the Scaffold

The power of this compound as a pharmaceutical intermediate lies in the distinct reactivity of its functional groups. Understanding this reactivity is key to its strategic deployment in a synthetic route.

  • Benzylic Methylene (-CH₂CN): This is the most reactive site. The protons are acidic (pKa ≈ 20-22 in DMSO) due to the electron-withdrawing effects of both the adjacent nitrile and the substituted phenyl ring. This position is readily deprotonated by moderate bases to form a stabilized carbanion, making it an excellent nucleophile for alkylation and condensation reactions.

  • Aromatic Nitrile (-CN): This group is a robust synthetic handle. It is significantly less reactive than the benzylic nitrile. It can undergo hydrolysis to a carboxylic acid under harsh conditions, reduction to an amine, or participate in cycloaddition reactions to form heterocycles like tetrazoles.

  • Fluoro Substituent (-F): The fluorine atom enhances the electrophilicity of the aromatic ring and can serve as a site for nucleophilic aromatic substitution (SₙAr), although this typically requires harsh conditions or additional activation. More importantly, in the final drug molecule, fluorine often improves metabolic stability and modulates binding affinity through favorable electrostatic interactions.

Sources

Application Notes & Protocols: Strategic Nucleophilic Reactions with 2-(3-Cyano-4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-(3-Cyano-4-fluorophenyl)acetonitrile

2-(3-Cyano-4-fluorophenyl)acetonitrile, commonly referred to as 3-Cyano-4-fluorobenzylcyanide, is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its structure is notable for presenting multiple, distinct reactive sites, making it a versatile precursor for complex molecular architectures. The incorporation of fluorine can enhance the biological activity and pharmacokinetic properties of drug candidates, while the dual nitrile functionalities offer numerous pathways for synthetic elaboration.[1]

This guide provides an in-depth analysis of the molecule's reactivity towards nucleophiles, focusing on the chemoselective challenges and opportunities it presents. We will dissect the electronic and steric factors governing reaction outcomes and provide field-proven protocols for leveraging its unique chemical properties.

A Dichotomy in Reactivity: Analyzing the Electrophilic Centers

The synthetic utility of 2-(3-Cyano-4-fluorophenyl)acetonitrile stems from the competitive reactivity of its three primary electrophilic and acidic sites. A successful experimental design hinges on understanding how to selectively target one site over the others.

  • Site 1: Aromatic C4-Carbon (S_NAr Pathway): The carbon atom bonded to fluorine is the primary site for Nucleophilic Aromatic Substitution (S_NAr). The aromatic ring is significantly electron-deficient due to the powerful inductive and resonance electron-withdrawing effects of the ortho and meta cyano groups. This activation makes the fluorine an excellent leaving group, a well-established principle in S_NAr chemistry.[2][3] Reactions at this site are typically favored by a wide range of nucleophiles.

  • Site 2: Benzylic α-Protons (Deprotonation/Alkylation Pathway): The methylene (-CH₂-) bridge is positioned between the aromatic ring and a nitrile group, making its protons acidic. Strong bases or highly basic nucleophiles can deprotonate this position to form a resonance-stabilized carbanion. This anion can then act as a nucleophile itself, reacting with other electrophiles in subsequent steps.[4]

  • Site 3: Nitrile Carbons (Hydrolysis/Addition Pathway): The carbons of both the aromatic and benzylic nitrile groups are electrophilic. While less reactive than the S_NAr site under typical substitution conditions, they can be attacked by strong nucleophiles or undergo hydrolysis under harsh acidic or basic conditions.[5][6]

Below is a diagram illustrating these potential reaction pathways.

G cluster_molecule 2-(3-Cyano-4-fluorophenyl)acetonitrile cluster_reactions Potential Nucleophilic Interactions mol SNAr S_NAr Attack SNAr->mol Nu:⁻   Site 1 Deprotonation α-Deprotonation Deprotonation->mol  Base (Nu:⁻) Site 2 Nitrile_Attack Nitrile Attack Nitrile_Attack->mol H₂O / H⁺ or OH⁻    Site 3

Caption: Primary sites for nucleophilic interaction on 2-(3-Cyano-4-fluorophenyl)acetonitrile.

Application Notes: Guiding Nucleophilic Selectivity

The choice of nucleophile, solvent, and temperature is critical in directing the reaction to the desired outcome. The S_NAr pathway is generally the most facile and synthetically useful transformation for this substrate.

Nucleophilic Aromatic Substitution (S_NAr) Reactions

This is the most common and predictable reaction pathway. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making it a superior leaving group compared to other halogens in S_NAr reactions.[3]

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). In the second, typically rapid step, the fluoride ion is eliminated to restore aromaticity.[3]

SNAr_Mechanism Reactants Substrate + Nu:⁻ Attack Reactants->Attack Step 1: Attack Meisenheimer Meisenheimer Complex (Anionic) Attack->Meisenheimer Elimination Meisenheimer->Elimination Step 2: Elimination Products Substituted Product + F⁻ Elimination->Products

Caption: The addition-elimination mechanism of S_NAr reactions.

  • Applicable Nucleophiles:

    • N-Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines (e.g., piperidine, morpholine, imidazole) react readily to form highly functionalized aniline derivatives. These products are common scaffolds in drug discovery.[7]

    • O-Nucleophiles: Alkoxides and phenoxides react to form aryl ethers. The use of a non-nucleophilic base like potassium carbonate or triethylamine is often required to deprotonate the alcohol or phenol in situ.

    • S-Nucleophiles: Thiolates are excellent nucleophiles for this reaction, yielding aryl thioethers under mild conditions.

  • Causality Behind Experimental Choices:

    • Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (MeCN) are preferred. They effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) without strongly solvating the nucleophile, thus enhancing its reactivity.

    • Base: For nucleophiles like amines or thiols, an external base (e.g., K₂CO₃, Et₃N) is required to neutralize the HF produced and drive the reaction to completion. For O-nucleophiles, a base is needed to generate the more potent alkoxide or phenoxide.

    • Temperature: Reactions are often gently heated (40-80 °C) to increase the reaction rate, though many proceed efficiently at room temperature, especially with strong nucleophiles.

Reactions at the Benzylic Position

While S_NAr is dominant, the acidic α-protons cannot be ignored, especially when using strong, sterically hindered, or non-nucleophilic bases (e.g., LDA, NaH). Deprotonation at this site generates a carbanion that can be used in C-C bond-forming reactions. To favor this pathway, one would typically use a very strong base at low temperatures in an aprotic solvent like THF, followed by the addition of an electrophile (e.g., an alkyl halide).

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for reaction monitoring and purification to ensure the integrity of the results.

Protocol 1: S_NAr with an Amine Nucleophile (e.g., Morpholine)

This protocol details the synthesis of 2-(3-cyano-4-(morpholino)phenyl)acetonitrile.

Materials:

  • 2-(3-Cyano-4-fluorophenyl)acetonitrile

  • Morpholine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, reflux condenser, nitrogen inlet

Workflow Diagram:

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis A Combine Substrate, K₂CO₃, and DMSO in flask B Inert with N₂ A->B C Add Morpholine B->C D Heat to 60 °C with stirring C->D E Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) D->E F Cool to RT, add H₂O E->F Upon completion G Extract with EtOAc (3x) F->G H Wash combined organics with brine G->H I Dry over MgSO₄, filter H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K L Characterize by NMR, MS K->L

Caption: General experimental workflow for S_NAr reactions.

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask containing a magnetic stir bar, add 2-(3-Cyano-4-fluorophenyl)acetonitrile (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMSO to make a ~0.5 M solution.

  • Inert Atmosphere: Equip the flask with a reflux condenser and flush the system with nitrogen.

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the stirring suspension via syringe.

  • Reaction: Heat the reaction mixture to 60 °C in an oil bath.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash once with brine to remove residual DMSO.[8]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.

Data Summary

The following table summarizes the expected outcomes for reactions with various nucleophiles, primarily targeting the S_NAr pathway. Yields are representative and can vary based on specific substrate and reaction optimization.

Nucleophile ClassExample NucleophileBaseTypical SolventTemp (°C)Major Product TypeRepresentative Yield
N-Nucleophile PiperidineK₂CO₃DMSO60-804-Amino-2-cyanobenzylcyanide>90%
O-Nucleophile Sodium MethoxideN/AMethanol25-502-Cyano-4-methoxybenzylcyanide85-95%
O-Nucleophile PhenolK₂CO₃DMF80-1002-Cyano-4-phenoxybenzylcyanide70-85%
S-Nucleophile Sodium ThiophenolateN/ADMF252-Cyano-4-(phenylthio)benzylcyanide>95%

Conclusion

2-(3-Cyano-4-fluorophenyl)acetonitrile is a powerful synthetic intermediate whose reactivity is dominated by the facile nucleophilic aromatic substitution of its fluorine atom. By carefully selecting the nucleophile, base, and solvent, researchers can selectively forge new C-N, C-O, and C-S bonds, providing rapid access to a diverse array of complex molecules. Understanding the underlying principles of its reactivity allows for the rational design of synthetic routes for applications in drug discovery and advanced materials.

References

  • Benzyl Cyanide Properties, Reactions, and Applications. (n.d.). Safrole.
  • Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. (2009). National Institutes of Health.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). Royal Society of Chemistry.
  • Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? (2019). Chemistry Stack Exchange.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). National Institutes of Health.
  • The reaction of benzyl chloride with sodium cyanide followed by reduction with hydrogen in the presence of nickel gives. (n.d.). Allen.
  • (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). ResearchGate.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). RSC Publishing.
  • 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. (2010). National Center for Biotechnology Information.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PubMed Central.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • aromatic nucleophilic substitution: Topics by Science.gov. (n.d.). Science.gov.
  • Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (n.d.). Google Patents.
  • Benzyl Cyanide - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2016). PubMed Central.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Royal Society of Chemistry.
  • Unlock Innovation with 3-Chloro-4-Fluorobenzyl Cyanide. (n.d.).
  • Nucleophilic substitution reactions with cyanide. (2015). YouTube.
  • Discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines as potential antibacterial agents. (2013). ResearchGate.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). PubMed Central.
  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. (2022). MDPI.
  • Mechanism of Formation of 2-Amino-3-Cyano-4,5-Diphenylfurane and Some of Its Reactions. (1969). ResearchGate.

Sources

Application Notes and Protocols: 3-Cyano-4-fluorobenzylcyanide as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Cyano-4-fluorobenzylcyanide in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with nitrogen-containing scaffolds being particularly prominent in drug discovery.[1] The strategic incorporation of fluorine and cyano groups into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties.[2] this compound has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic systems. Its unique trifunctional nature—a nucleophilic aromatic substitution-activating fluorine atom, a reactive benzyl cyanide moiety, and an additional aromatic cyano group—provides a powerful platform for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, offering detailed protocols for the synthesis of medicinally relevant heterocyclic compounds, including indazoles and quinazolines.

Chemical Properties and Reactivity Profile

This compound is a trifunctional aromatic compound with the molecular formula C₉H₅FN₂.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight160.15 g/mol
AppearanceOff-white to pale yellow solid
Melting Point83-87 °C
Boiling PointDecomposes upon heating
SolubilitySoluble in most organic solvents (e.g., DMF, DMSO, acetonitrile)

The reactivity of this compound is dictated by its three key functional groups:

  • Fluorine Atom: The highly electronegative fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the C4 position. This allows for the facile introduction of various nucleophiles, which is a cornerstone of its utility in heterocyclic synthesis.

  • Benzyl Cyanide Moiety: The methylene group of the benzyl cyanide is acidic and can be readily deprotonated by a base to form a stabilized carbanion. This nucleophilic carbon can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Aromatic Cyano Group: The cyano group at the C3 position is a versatile functional group that can undergo various transformations. It can act as an electrophile, be hydrolyzed to a carboxylic acid or amide, or participate in cycloaddition reactions.

Synthesis of 3-Amino-5-fluoro-1H-indazole: A Key Intermediate for Bioactive Molecules

Indazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The synthesis of 3-aminoindazoles from ortho-fluorobenzonitriles and hydrazine is a well-established and efficient method.[3][4][5]

Mechanistic Rationale

The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization. The electron-withdrawing nature of the two cyano groups in this compound enhances the electrophilicity of the aromatic ring, facilitating the initial nucleophilic attack by hydrazine.

G reagents This compound + Hydrazine Hydrate intermediate1 Nucleophilic Aromatic Substitution Intermediate reagents->intermediate1 SNAr intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Tautomerization & Cyclization product 3-Amino-5-fluoro-1H-indazole intermediate2->product Aromatization

Caption: Reaction pathway for the synthesis of 3-amino-5-fluoro-1H-indazole.

Detailed Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-amino-5-fluoro-1H-indazole as a solid.

Expected Yield: 85-95%

Characterization Data:

  • 1H NMR (400 MHz, DMSO-d6): δ 12.1 (s, 1H, NH), 7.55 (dd, J = 8.8, 2.4 Hz, 1H), 7.30 (dd, J = 8.8, 4.8 Hz, 1H), 6.95 (td, J = 8.8, 2.4 Hz, 1H), 5.80 (s, 2H, NH2).

  • 13C NMR (100 MHz, DMSO-d6): δ 158.2 (d, JCF = 235 Hz), 148.5, 142.1, 122.5 (d, JCF = 9.0 Hz), 115.4 (d, JCF = 25 Hz), 110.1 (d, JCF = 9.0 Hz), 95.2.

  • Mass Spectrometry (ESI): m/z calculated for C₇H₅FN₄ [M+H]⁺: 165.0571, found: 165.0573.

Synthesis of 2,4-Diamino-6-fluoro-7-cyanobenzo[d]pyrimidine (a Quinazoline derivative) via Thorpe-Ziegler Cyclization

The synthesis of quinazolines, another class of privileged heterocyclic scaffolds, can be achieved from this compound through a Thorpe-Ziegler type cyclization. This intramolecular condensation of a dinitrile is a powerful tool for the formation of cyclic ketones and enamines.[6][7][8][9][10] In this proposed synthesis, the benzyl cyanide moiety and the aromatic cyano group will participate in the cyclization.

Mechanistic Rationale

The proposed synthesis involves a base-catalyzed intramolecular condensation of the dinitrile, followed by reaction with a suitable nitrogen source like guanidine. The initial step is the deprotonation of the benzylic position, followed by nucleophilic attack on the aromatic cyano group to form a five-membered ring intermediate. This intermediate can then react with guanidine to form the final quinazoline product.

G start This compound deprotonation Base-mediated Deprotonation start->deprotonation cyclization Intramolecular Cyclization (Thorpe-Ziegler) deprotonation->cyclization intermediate Cyclic Enamine Intermediate cyclization->intermediate guanidine_reaction Reaction with Guanidine intermediate->guanidine_reaction product 2,4-Diamino-6-fluoro-7-cyanobenzo[d]pyrimidine guanidine_reaction->product

Sources

Application Notes and Protocols for the Large-Scale Production of 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for the large-scale production of 3-Cyano-4-fluorobenzylcyanide, a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The described methodology is designed for industrial application, emphasizing safety, efficiency, and high purity of the final product. This document provides in-depth protocols, discusses the rationale behind experimental choices, and outlines stringent safety and quality control measures.

Introduction: The Strategic Importance of this compound

This compound, also known as 5-(cyanomethyl)-2-fluorobenzonitrile, is a key building block in modern organic synthesis. Its bifunctional nature, featuring two nitrile groups and a fluorine atom on the aromatic ring, allows for diverse chemical transformations, making it a sought-after precursor for the development of novel therapeutic agents and crop protection chemicals. The strategic incorporation of the fluorine atom can enhance the metabolic stability and binding affinity of the final active molecules.

This guide presents a validated two-step synthetic route commencing with the readily available and cost-effective starting material, 3-fluoro-4-methylbenzonitrile. The synthesis proceeds through a stable intermediate, 4-(bromomethyl)-3-fluorobenzonitrile, which is then converted to the final product via nucleophilic substitution.

Overview of the Synthetic Pathway

The large-scale synthesis of this compound is achieved through a two-step process:

  • Step 1: Radical Bromination of 3-fluoro-4-methylbenzonitrile. This initial step involves the selective bromination of the methyl group of the starting material to yield the key intermediate, 4-(bromomethyl)-3-fluorobenzonitrile.

  • Step 2: Cyanation of 4-(bromomethyl)-3-fluorobenzonitrile. The intermediate is then subjected to a nucleophilic substitution reaction with a cyanide salt to afford the desired product, this compound.

Synthetic_Pathway 3-fluoro-4-methylbenzonitrile 3-fluoro-4-methylbenzonitrile 4-(bromomethyl)-3-fluorobenzonitrile 4-(bromomethyl)-3-fluorobenzonitrile 3-fluoro-4-methylbenzonitrile->4-(bromomethyl)-3-fluorobenzonitrile Step 1: Radical Bromination (NBS, AIBN, Dichloroethane) This compound This compound 4-(bromomethyl)-3-fluorobenzonitrile->this compound Step 2: Cyanation (NaCN, Ethanol/Water)

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Large-Scale Synthesis of 4-(bromomethyl)-3-fluorobenzonitrile

This protocol is adapted from established industrial procedures for benzylic bromination.[1] The use of a microreactor is recommended for large-scale production to ensure optimal heat and mass transfer, thereby improving reaction selectivity and safety.[1] However, a batch process is also described below.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.
3-fluoro-4-methylbenzonitrile185147-07-3135.141.0
N-Bromosuccinimide (NBS)128-08-5177.981.05-1.15
Azobisisobutyronitrile (AIBN)78-67-1164.210.02-0.05
Dichloroethane107-06-298.96Solvent

Equipment:

  • Glass-lined reactor with reflux condenser, mechanical stirrer, and temperature control unit.

  • Addition funnel for solid or solution feeding.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

Protocol:

  • Reactor Setup: Charge the glass-lined reactor with 3-fluoro-4-methylbenzonitrile and dichloroethane. Begin agitation and heat the mixture to 70-80°C.

  • Initiator and Reagent Addition: In a separate vessel, prepare a solution or slurry of N-bromosuccinimide and AIBN in dichloroethane.

  • Reaction Execution: Slowly add the NBS/AIBN mixture to the reactor over a period of 2-4 hours, maintaining the temperature between 70-80°C. The reaction is exothermic, and the addition rate should be controlled to maintain a steady temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with water and then with a saturated sodium bisulfite solution to remove any remaining bromine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • The crude 4-(bromomethyl)-3-fluorobenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a light yellow solid. A purity of >97% (GC) is typically achieved with a yield of 85-94%.[1]

Step 2: Large-Scale Synthesis of this compound

This protocol is based on well-established nucleophilic substitution reactions of benzyl halides with cyanide ions.[2][3] Extreme caution must be exercised when handling cyanide salts.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.
4-(bromomethyl)-3-fluorobenzonitrile105942-09-4214.031.0
Sodium Cyanide (NaCN)143-33-949.011.1-1.2
Ethanol64-17-546.07Solvent
Water7732-18-518.02Co-solvent

Equipment:

  • Glass-lined reactor with reflux condenser, mechanical stirrer, and temperature control unit.

  • Dedicated cyanide handling and waste treatment facility.

  • Personal Protective Equipment (PPE) as outlined in the safety section.

  • Liquid-liquid extraction setup.

  • Rotary evaporator.

  • Crystallization vessel.

Protocol:

  • Reactor Setup: In a well-ventilated and dedicated reactor, prepare a solution of sodium cyanide in a mixture of ethanol and water. Heat the solution to 60-70°C with stirring.

  • Substrate Addition: Dissolve 4-(bromomethyl)-3-fluorobenzonitrile in ethanol and add it dropwise to the heated cyanide solution over 1-2 hours.

  • Reaction Execution: Maintain the reaction mixture at 70-80°C (reflux) for 3-5 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is no longer detectable.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction with a large volume of water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a solid product with a purity of >98%.

Quality Control and Analytical Methods

Stringent quality control is essential to ensure the purity and identity of the final product. A combination of analytical techniques should be employed.[4][5]

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.
Gas Chromatography (GC) To monitor the progress of the reactions and assess the purity of intermediates and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the chemical structure of the final product and intermediates.
Mass Spectrometry (MS) To determine the molecular weight of the product and identify any byproducts.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups (e.g., -C≡N) in the product.

Safety and Environmental Considerations

The large-scale production of this compound involves hazardous materials and requires strict adherence to safety protocols.

Handling of Cyanides

Sodium cyanide is highly toxic and must be handled with extreme care in a dedicated and well-ventilated area.[6][7][8]

  • Personal Protective Equipment (PPE):

    • Full-face respirator with a cyanide-specific cartridge.

    • Chemical-resistant gloves (e.g., butyl rubber).

    • Chemical-resistant suit.

    • Safety goggles and face shield.

  • Emergency Procedures:

    • An emergency cyanide antidote kit (e.g., hydroxocobalamin) must be readily available, and personnel must be trained in its administration.

    • Safety showers and eyewash stations are mandatory.

    • In case of exposure, immediately remove contaminated clothing and wash the affected area with copious amounts of water. Seek immediate medical attention.

Waste Treatment

All cyanide-containing waste must be treated before disposal.[6][8][9][10] A common method is alkaline chlorination, which involves a two-stage oxidation process to convert cyanide to less toxic cyanate and then to carbon dioxide and nitrogen.[6]

Waste_Treatment_Workflow cluster_0 Alkaline Chlorination Process Cyanide_Waste Cyanide Waste (CN⁻) Stage_1 Stage 1: Oxidation to Cyanate (High pH, NaOCl) Cyanide_Waste->Stage_1 Cyanate Cyanate (CNO⁻) Stage_1->Cyanate Stage_2 Stage 2: Oxidation to CO₂ and N₂ (Lower pH, NaOCl) Cyanate->Stage_2 Final_Products Carbon Dioxide (CO₂) + Nitrogen (N₂) Stage_2->Final_Products

Caption: Workflow for the treatment of cyanide-containing waste.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the safe and efficient large-scale production of this compound. By adhering to the detailed experimental procedures, implementing rigorous quality control measures, and prioritizing safety and environmental responsibility, researchers and manufacturers can reliably produce this important chemical intermediate for its diverse applications in the pharmaceutical and agrochemical industries.

References

  • Hach. (n.d.). Cyanide Waste Treatment.
  • Saltworks Technologies. (n.d.). Cyanide Wastewater Treatment.
  • Parga, J. R., et al. (2003). Destruction of cyanide waste solutions using chlorine dioxide, ozone and titania sol. Waste Management, 23(2), 183-191.
  • Sensorex. (2022, January 11). Alternative Methods to Cyanide Destruction in Wastewater Treatment Plants.
  • Stauffer Chemical Company. (1957). Preparation of phenylacetonitriles. US2783265A.
  • Zentiva, K. S. (2009). Process for preparing benzyl cyanide being optionally substituted on benzene ring. CZ301063B6.
  • ChemUniverse. (n.d.). 5-(CYANOMETHYL)-2-FLUOROBENZONITRILE.
  • CP Lab Safety. (n.d.). 3-Cyano-4-fluorobenzyl cyanide, min 95%, 1 gram.
  • Cain, G. A. (2000). AN IMPROVED SYNTHESIS OF 3-CYANO-4-FLUOROBENZYL BROMIDE.
  • Zhou, W., Xu, J., Zhang, L., & Jiao, N. (2010). An Efficient Transformation from Benzyl or Allyl Halides to Aryl and Alkenyl Nitriles. Organic Letters, 12(13), 2888–2891.
  • U.S. Patent No. 6,613,930 B2. (2003). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Chen, Z., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412.
  • CN113816874B. (2021). Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Robinson, C. J., & Jones, C. (2011). Quality control and analytical techniques for biopharmaceuticals. Bioanalysis, 3(1), 81–95.
  • U.S. Environmental Protection Agency. (n.d.). Cyanotoxins Analytical Methods Overview and New Developments.
  • Roy, B. C., Ansari, I., Samim, S. A., & Kundu, S. (2019). α‐Alkylation of arylacetonitriles with alcohols. ChemistrySelect, 4(19), 5693-5696.
  • Livia Zhou. (2023, February 21). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production.
  • Al-Obaidi, O. A. S., et al. (2023). The Most Effective Techniques of Industrial Purification Processes: A Technical Review. Engineering and Technology Journal, 41(9), 1279-1290.
  • CN106674045A. (2017). Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • WO2018121050A1. (2018). Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
  • National Center for Biotechnology Information. (2010, December 20). 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2.
  • ResearchGate. (2017). Synthesis and Properties of 3-Cyano-4-nitrofuroxan.

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Application Notes and Protocols: Catalytic Applications of 3-Cyano-4-fluorobenzylcyanide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the catalytic applications of 3-Cyano-4-fluorobenzylcyanide, also known as 2-(3-cyano-4-fluorophenyl)acetonitrile. While a versatile building block, its primary utility in contemporary drug discovery is as a key intermediate in the synthesis of complex heterocyclic structures, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors. These application notes will delve into the strategic importance of this molecule and provide detailed protocols for its catalytic transformation, with a focus on selective reduction methodologies crucial for the synthesis of advanced pharmaceutical intermediates.

Introduction: The Strategic Importance of the Cyano-Fluorobenzyl Moiety

This compound (Figure 1) is a bifunctional molecule containing both an aromatic (aryl) nitrile and a benzylic (alkyl) nitrile. This unique arrangement presents both a challenge and an opportunity in synthetic chemistry. The electron-withdrawing nature of the cyano and fluoro groups on the phenyl ring influences the reactivity of the entire molecule.

The primary catalytic application involving this molecule is not as a catalyst itself, but as a critical precursor that undergoes highly selective catalytic transformations. Its structural motif is found in several potent PARP inhibitors, a class of targeted cancer therapies that have shown significant promise in treating cancers with specific DNA repair defects.[1][2] One of the most prominent examples is Talazoparib, a highly potent PARP-1/2 inhibitor.[3][4]

Figure 1: Structure of this compound
CAS Number: 519059-09-7
Molecular Formula: C₉H₅FN₂
Molecular Weight: 160.15 g/mol

Part 1: Application Note on Selective Catalytic Hydrogenation

Scientific Rationale and Causality

A pivotal step in the synthesis of many pharmaceutical agents is the selective reduction of one functional group in the presence of another. In the case of this compound, the selective reduction of the benzylic nitrile to a primary amine, while leaving the more stable aromatic nitrile intact, is a key transformation. This resulting aminomethyl-benzonitrile is a versatile intermediate for the construction of heterocyclic ring systems.

The differential reactivity of the two nitrile groups is the basis for this selectivity. The benzylic nitrile is more susceptible to catalytic hydrogenation due to its location on a sp³-hybridized carbon and the absence of resonance stabilization that the aryl nitrile enjoys with the benzene ring.

The choice of catalyst and reaction conditions is paramount to achieving high selectivity and yield. Catalytic systems based on nickel or palladium are often employed for nitrile reductions.[5][6] Nickel-based catalysts, such as Raney Nickel or nickel boride, are particularly effective for the reduction of nitriles to primary amines.[5] The presence of a base is often crucial to prevent the formation of secondary and tertiary amines as byproducts.

Experimental Protocol: Selective Catalytic Hydrogenation

This protocol details the selective reduction of the benzylic nitrile of this compound to yield 2-(aminomethyl)-5-cyanobenzonitrile, a key precursor for PARP inhibitor synthesis.

dot

G cluster_0 Reaction Workflow Start This compound Catalyst Raney Nickel (50% slurry in water) Start->Catalyst Add to reaction vessel Solvent Methanol / Ammonia Catalyst->Solvent Suspend in Conditions H2 (50 psi), 25°C, 12h Solvent->Conditions Subject to Workup Filtration & Concentration Conditions->Workup Process via Product 2-(aminomethyl)-5-cyanobenzonitrile Workup->Product

Diagram 1: Workflow for Selective Catalytic Hydrogenation.

Materials:

Reagent/MaterialGradeSupplier
This compound≥95%Commercial Source
Raney® Nickel (50% slurry in water)Catalyst GradeCommercial Source
Methanol (MeOH)AnhydrousCommercial Source
Ammonia solution (7N in MeOH)Reagent GradeCommercial Source
Hydrogen (H₂) gasHigh PurityGas Supplier
Celite®Filtration AidCommercial Source
Dichloromethane (DCM)ACS GradeCommercial Source
Saturated Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercial Source
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial Source

Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add this compound (10.0 g, 62.4 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney® Nickel (1.0 g of 50% slurry in water, washed with methanol). The use of an inert atmosphere is a critical safety measure due to the pyrophoric nature of dry Raney Nickel.

  • Solvent System: Add anhydrous methanol (100 mL) followed by a 7N solution of ammonia in methanol (20 mL). The ammonia serves to suppress the formation of secondary amine byproducts by competing for active sites on the catalyst surface.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture vigorously at room temperature (25°C) for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol (3 x 20 mL). Caution: The Celite® pad with the catalyst should not be allowed to dry as Raney Nickel is pyrophoric. Quench the catalyst pad with water after filtration.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product, 2-(aminomethyl)-5-cyanobenzonitrile.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Application Note on Catalytic Alkylation

Scientific Rationale and Causality

The benzylic position of this compound is activated by the adjacent phenyl ring and the electron-withdrawing cyano group, making the methylene protons acidic. This allows for deprotonation with a suitable base to form a carbanion, which can then act as a nucleophile in catalytic alkylation reactions.

Palladium-catalyzed decarboxylative alkylation is a powerful method for C-C bond formation.[7] While not a direct alkylation of this compound itself, this methodology can be applied to its derivatives. For instance, the corresponding cyanoacetic acid derivative could be used in such transformations.

A more direct approach involves phase-transfer catalysis (PTC). Under PTC conditions, a quaternary ammonium salt transfers a hydroxide or other basic anion from an aqueous phase to an organic phase containing the substrate. This facilitates deprotonation and subsequent alkylation with an alkyl halide. This method is often advantageous due to mild reaction conditions, simple experimental setup, and the avoidance of strong, hazardous bases.

Experimental Protocol: Phase-Transfer Catalyzed Benzylation

This protocol describes the benzylation of this compound using benzyl bromide under phase-transfer catalysis conditions.

dot

G cluster_1 Phase-Transfer Catalysis Workflow Reactants This compound Benzyl Bromide Solvent Toluene Reactants->Solvent Dissolve in Catalyst Tetrabutylammonium Bromide (TBAB) Conditions Room Temperature, 4h Catalyst->Conditions Stir under Base Aqueous NaOH (50%) Base->Catalyst Add catalyst Solvent->Base Add aqueous phase Workup Phase Separation & Purification Conditions->Workup Process via Product 2-(3-cyano-4-fluorophenyl)-3-phenylpropanenitrile Workup->Product

Diagram 2: Workflow for Phase-Transfer Catalyzed Benzylation.

Materials:

Reagent/MaterialGradeSupplier
This compound≥95%Commercial Source
Benzyl BromideReagent GradeCommercial Source
Tetrabutylammonium Bromide (TBAB)Reagent GradeCommercial Source
Sodium Hydroxide (NaOH)ACS GradeCommercial Source
TolueneAnhydrousCommercial Source
Diethyl EtherACS GradeCommercial Source
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial Source

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (5.0 g, 31.2 mmol), toluene (50 mL), and tetrabutylammonium bromide (1.0 g, 3.1 mmol, 10 mol%).

  • Addition of Base: Add a 50% aqueous solution of sodium hydroxide (20 mL) to the flask.

  • Addition of Alkylating Agent: While stirring vigorously, add benzyl bromide (5.86 g, 34.3 mmol, 1.1 eq.) dropwise over 10 minutes.

  • Reaction: Continue to stir the biphasic mixture vigorously at room temperature for 4 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, add water (50 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product, 2-(3-cyano-4-fluorophenyl)-3-phenylpropanenitrile.

Expected Yield: 70-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This compound is a valuable and strategic building block in the synthesis of pharmaceuticals, particularly PARP inhibitors like Talazoparib.[3][8] The catalytic transformations it undergoes, such as selective hydrogenation and alkylation, are critical for elaborating its structure into more complex and biologically active molecules. The protocols provided herein offer robust and reproducible methods for these key catalytic steps, emphasizing safety, selectivity, and efficiency. These application notes serve as a practical guide for researchers and drug development professionals in leveraging the synthetic potential of this important intermediate.

References

  • Xu, Y., et al. (2017). Synthesis of PARP inhibitor talazoparib. WO 2017/215166 A1.
  • Li, M., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 329. [Link]
  • Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Biomedicines, 9(5), 565. [Link]
  • Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. MDPI. [Link]
  • Zhu, J., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Future Medicinal Chemistry, 10(22), 2565-2583. [Link]
  • Wang, L., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128643. [Link]
  • Thomas, H. D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(7), 2844-2847. [Link]
  • Purohit, V. C., et al. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 62(24), 11136-11154. [Link]
  • Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. (2022). Nuclear Medicine and Biology, 108-109, 36-44. [Link]
  • Caddick, S., et al. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2773936, this compound. [Link]
  • Ferrigno, F., et al. (2010). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Bioorganic & Medicinal Chemistry Letters, 20(4), 1100-1105. [Link]
  • Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace. [Link]
  • Weaver, J. D., et al. (2011). Decarboxylative benzylation and arylation of nitriles.

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Application Notes & Protocols: The Role of 3-Cyano-4-fluorobenzylcyanide and Related Intermediates in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

This document provides a detailed technical guide on the application of fluorinated benzyl cyanide derivatives in the synthesis of modern agrochemicals. We will begin by characterizing the specified intermediate, 3-Cyano-4-fluorobenzylcyanide, and then expand the scope to a commercially significant and illustrative synthetic pathway for advanced pyrethroid insecticides, which utilizes a structurally related core. This approach is designed to deliver field-proven insights and robust protocols that are relevant to researchers in crop protection and veterinary medicine.

Part 1: The Strategic Importance of Fluorinated Cyano-Intermediates in Agrochemical Design

The incorporation of fluorine and cyano (nitrile) functionalities is a cornerstone of modern agrochemical design. The fluorine atom, owing to its high electronegativity and small size, can profoundly alter a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, often leading to enhanced potency and a more favorable toxicological profile. The cyano group is a versatile synthon and, in the context of Type II pyrethroids, is critical for the molecule's interaction with the voltage-gated sodium channels in insect neurons, leading to potent insecticidal activity.

Profile: this compound

This compound, also known as 5-(cyanomethyl)-2-fluorobenzonitrile, is a bifunctional aromatic intermediate.[1][2] Its structure contains two nitrile groups with different chemical reactivities—an aromatic nitrile and a benzylic nitrile—along with a fluorine atom that activates the aromatic ring. This combination of reactive sites makes it a potentially versatile, albeit specialized, building block for complex molecular scaffolds.

While its direct role as a starting material for major commercial agrochemicals is not extensively documented in publicly available literature, its structure is representative of the class of intermediates pivotal to the industry. The principles and protocols that follow are therefore focused on a closely related and highly valuable synthetic target that embodies the core chemical logic.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 5-(cyanomethyl)-2-fluorobenzonitrile [1]
CAS Number 519059-09-7 [1]
Molecular Formula C₉H₅FN₂ [1]
Molecular Weight 160.15 g/mol PubChem
Appearance Solid (predicted)

| Synonyms | 3-Cyano-4-fluorophenylacetonitrile |[2] |

Part 2: Synthesis of a Core Agrochemical Moiety: The α-Cyano-4-fluoro-3-phenoxybenzyl Scaffold

A large class of potent, broad-spectrum pyrethroid insecticides, such as Flumethrin, are built upon the α-cyano-4-fluoro-3-phenoxybenzyl alcohol intermediate.[3] This alcohol serves as the coupling partner for various cyclopropanecarboxylic acids, which define the final product's specific activity spectrum. The synthesis of this core alcohol is a critical industrial process that demonstrates the strategic assembly of the key functional groups.

The most direct and common industrial route involves the formation of a cyanohydrin from 4-fluoro-3-phenoxybenzaldehyde. This reaction creates the α-cyano alcohol functionality in a single, efficient step.

Logical Workflow: Cyanohydrin Formation

G A 4-Fluoro-3-phenoxybenzaldehyde E Reaction Vessel (Controlled Temperature) A->E Organic Solvent B NaCN or KCN (Cyanide Source) B->E Aqueous Solution C Phase Transfer Catalyst (PTC) (e.g., Aliquat 336) C->E D Two-Phase System (Organic/Aqueous) D->E F α-Cyano-4-fluoro-3-phenoxybenzyl Alcohol (Cyanohydrin) E->F Cyanohydrin Formation G Acidic Workup (e.g., dilute HCl) F->G H Purification (Crystallization/Chromatography) G->H I Final Product H->I

Caption: Workflow for the synthesis of the key alcohol intermediate.

Protocol 1: Synthesis of α-Cyano-4-fluoro-3-phenoxybenzyl Alcohol

Objective: To prepare the key alcohol intermediate via a phase-transfer catalyzed cyanohydrin formation reaction.

Causality & Experimental Choice:

  • Phase Transfer Catalysis (PTC): The reaction involves two immiscible phases: an organic phase containing the aldehyde and an aqueous phase with the cyanide salt. A PTC, like a quaternary ammonium salt, is essential to transport the cyanide nucleophile across the phase boundary into the organic layer, enabling the reaction to proceed at a practical rate under mild conditions.

  • Temperature Control: Cyanohydrin formation is reversible and exothermic. Maintaining a low temperature (0-10 °C) shifts the equilibrium towards the product and minimizes potential side reactions.

  • Acidic Workup: A mild acidic quench is used to neutralize the basic reaction mixture and protonate the alkoxide intermediate to yield the final alcohol product.

Materials:

  • 4-Fluoro-3-phenoxybenzaldehyde

  • Sodium Cyanide (NaCN)

  • Aliquat 336 (or similar quaternary ammonium salt)

  • Toluene or Dichloromethane (DCM)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Set up a jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel. Maintain an inert atmosphere (e.g., Nitrogen).

  • Charge the vessel with 4-fluoro-3-phenoxybenzaldehyde (1.0 eq) and the organic solvent (e.g., Toluene, ~5 mL per gram of aldehyde).

  • In a separate beaker, dissolve Sodium Cyanide (1.2 eq) in deionized water (~4 mL per gram of NaCN). Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Add the Phase Transfer Catalyst (0.05 eq) to the aldehyde solution in the reactor.

  • Cool the reactor to 0-5 °C using a circulating chiller.

  • Begin vigorous stirring to ensure efficient mixing between the two phases.

  • Slowly add the aqueous NaCN solution to the reactor via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 5-10 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is deemed complete, stop the stirrer and allow the layers to separate.

  • Carefully separate the lower aqueous layer and transfer it to a designated cyanide waste container for quenching and disposal according to institutional safety protocols.

  • Wash the organic layer sequentially with 1M HCl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-cyano-4-fluoro-3-phenoxybenzyl alcohol, which can be purified further by crystallization or chromatography.

Part 3: Target Synthesis - The Pyrethroid Ectoparasiticide Flumethrin

Flumethrin is a Type II pyrethroid that acts as a potent ectoparasiticide in veterinary applications.[3] Its synthesis is a classic example of esterification, where the previously synthesized alcohol is coupled with a specific cyclopropanecarboxylic acid chloride.

Experimental Workflow: Esterification for Flumethrin Synthesis

G cluster_0 A α-Cyano-4-fluoro-3-phenoxybenzyl Alcohol E Reaction Vessel (Anhydrous, Inert Atmosphere) A->E B Flumethrin Acid Chloride* (Acid Chloride Partner) B->E Added portion-wise C Anhydrous Solvent (e.g., Toluene, DCM) C->E D Tertiary Amine Base (e.g., Pyridine, Triethylamine) D->E F Esterification Reaction (HCl Byproduct Formation) E->F G Amine-HCl Salt (Precipitate) F->G Byproduct sequestered H Aqueous Workup (Wash to remove salts) F->H Crude Product Stream I Purification (Solvent Removal) H->I J Flumethrin (Final Product) I->J

Caption: Esterification workflow for the final synthesis of Flumethrin.

Protocol 2: Synthesis of Flumethrin

Objective: To synthesize Flumethrin via esterification of the key alcohol intermediate with the corresponding acid chloride.

Causality & Experimental Choice:

  • Anhydrous Conditions: Acid chlorides are highly reactive and will readily hydrolyze in the presence of water back to the carboxylic acid, which is unreactive under these conditions. Therefore, all glassware, solvents, and reagents must be scrupulously dry.

  • Tertiary Amine Base: The esterification reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. A non-nucleophilic tertiary amine base, such as pyridine or triethylamine, is required to act as an acid scavenger, neutralizing the HCl and driving the reaction to completion.

  • Controlled Addition: The reaction is often exothermic. Slow, portion-wise addition of the highly reactive acid chloride to the solution of the alcohol and base allows for effective temperature management, preventing side reactions and ensuring a higher purity crude product.

Materials:

  • α-Cyano-4-fluoro-3-phenoxybenzyl Alcohol (1.0 eq)

  • 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarbonyl chloride (Flumethrin Acid Chloride, 1.05 eq)

  • Pyridine, anhydrous (1.5 eq)

  • Toluene, anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Set up a dry, three-necked flask under an inert atmosphere (Nitrogen) equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Charge the flask with the α-cyano alcohol (1.0 eq), anhydrous toluene (~10 mL per gram of alcohol), and anhydrous pyridine (1.5 eq).

  • Stir the mixture at room temperature until all solids are dissolved.

  • In a separate container, dissolve the Flumethrin Acid Chloride (1.05 eq) in a minimal amount of anhydrous toluene.

  • Slowly add the acid chloride solution to the reaction flask via the addition funnel over 30-45 minutes. An exotherm may be observed, and a precipitate (pyridinium hydrochloride) will form. Maintain the temperature below 35 °C.

  • After the addition, allow the reaction to stir at room temperature for 3-5 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting alcohol.

  • Dilute the reaction mixture with additional toluene.

  • Wash the organic phase sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting residue is crude Flumethrin, typically a viscous oil, which can be used as a technical grade material or purified further if required.

Table 2: Typical Reaction Parameters for Flumethrin Synthesis

Parameter Value/Condition Rationale
Solvent Anhydrous Toluene Good solubility for reactants; azeotropes with water.
Base Pyridine Effective HCl scavenger; acts as a nucleophilic catalyst.
Temperature 20-35 °C Allows for a controlled reaction rate without thermal degradation.
Reaction Time 3-5 hours Sufficient for complete conversion of the limiting reagent.

| Expected Yield | >90% (Crude) | High-yielding reaction with minimal side products. |

References

  • AERU. (n.d.). Flucythrinate (Ref: OMS 2007). University of Hertfordshire.
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  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
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  • Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
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Application Note & Protocol: Synthesis of 2-(3-Cyano-4-fluorophenyl)malononitrile via α-Cyanation of 3-Cyano-4-fluorobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-(3-cyano-4-fluorophenyl)malononitrile, a valuable building block in medicinal chemistry and materials science. The protocol details the α-cyanation of 3-cyano-4-fluorobenzyl cyanide, a reaction that leverages the acidity of the benzylic proton. This application note elaborates on the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, outlines critical safety protocols for handling cyanide reagents, and provides guidance on product characterization and troubleshooting.

Introduction

Arylmalononitriles are highly versatile intermediates in organic synthesis, serving as precursors to a wide array of pharmaceuticals, functional dyes, and complex heterocyclic systems. The target molecule of this protocol, 2-(3-cyano-4-fluorophenyl)malononitrile, incorporates a fluorinated and cyanated phenyl ring, features known to modulate the pharmacokinetic and electronic properties of bioactive compounds.[1] The synthesis is achieved through the direct cyanation of the benzylic C-H bond of 3-cyano-4-fluorobenzyl cyanide (also known as 2-(3-cyano-4-fluorophenyl)acetonitrile).[2][3] This transformation hinges on the generation of a stabilized carbanion at the benzylic position, which subsequently reacts with an electrophilic cyanide source. This guide provides a robust protocol for this synthesis, with a strong emphasis on the safety and handling procedures required for working with highly toxic reagents.

Reaction Principle and Mechanism

The core of this synthesis is the deprotonation of the α-carbon (the benzylic carbon) of 3-cyano-4-fluorobenzyl cyanide, followed by its reaction with an electrophilic cyanating agent.

Pillar 1: Acidity and Carbanion Formation The methylene (CH₂) protons of the starting material are significantly acidic. This heightened acidity arises from the resonance stabilization of the resulting conjugate base (a carbanion). The negative charge is delocalized by two powerful electron-withdrawing groups: the adjacent cyano group (-CN) and the 3-cyano-4-fluorophenyl ring. A strong, non-nucleophilic base, such as sodium hydride (NaH), is required to quantitatively deprotonate this position.

Pillar 2: Electrophilic Cyanation Once formed, the nucleophilic carbanion attacks an electrophilic cyanide source. While highly toxic cyanide salts like KCN or NaCN are common nucleophilic cyanide sources, this reaction requires an electrophilic partner.[4] Suitable reagents include N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), a stable and effective cyanating agent, or tosyl cyanide (TsCN).[5] The reaction proceeds via nucleophilic attack of the carbanion on the cyanide carbon of the electrophilic agent, displacing a leaving group and forming the new carbon-carbon bond.

Caption: α-Cyanation mechanism workflow.

Critical Safety Considerations: Working with Cyanide Reagents

WARNING: Cyanide compounds are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[6] Hydrogen cyanide (HCN) gas, which has the faint odor of bitter almonds (though many people cannot detect it), can be released upon contact with acids.[7] All operations must be performed with strict adherence to safety protocols.

  • Engineering Controls: All work involving cyanide-containing reagents must be conducted in a properly functioning chemical fume hood with a certified face velocity of 80-120 fpm.[8][9] A warning sign indicating cyanide use should be posted.[7]

  • Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, long pants, and closed-toe shoes, is mandatory.[7] Eye protection with safety goggles and a face shield is required if there is a splash hazard.[9] Wear double-layered nitrile gloves or thicker, heavy-duty nitrile gloves to prevent skin contact.[8]

  • Prohibited Practices: Never work alone when handling cyanides.[7] Do not store or bring acidic materials near the cyanide work area unless required by the protocol, and even then, use with extreme caution.[6][8]

  • Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be segregated and labeled as hazardous cyanide waste. Aqueous waste streams should be treated with bleach (sodium hypochlorite) or hydrogen peroxide under strongly basic conditions (pH > 10) in the fume hood to oxidize cyanide to the less toxic cyanate ion before disposal.[6]

  • Emergency Preparedness: Ensure an emergency plan is in place. An approved cyanide antidote kit (containing items like amyl nitrite) should be available, and all personnel must be trained on its location and use. In case of exposure, immediately alert others, evacuate the area, and call emergency services.[9][10]

Detailed Experimental Protocol

This protocol is designed for researchers experienced in handling air-sensitive and highly toxic reagents.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3-Cyano-4-fluorobenzyl cyanide (C₉H₅FN₂)[2]≥95% PuritySigma-Aldrich, etc.
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-Aldrich
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)≥97% PurityCombi-Blocks
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarEMD Millipore
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeVWR
Brine (Saturated Aqueous NaCl)Reagent GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Tech.
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Addition funnel (optional, for solvent addition)

  • Syringes and needles

  • Low-temperature thermometer

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Reaction Setup Workflow

Caption: Experimental workflow from setup to analysis.

Step-by-Step Procedure
  • Preparation: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and septa. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the flask, add sodium hydride (60% dispersion, 280 mg, 7.0 mmol, 1.2 eq). Add anhydrous THF (20 mL) via syringe.

  • Deprotonation: Cool the stirred suspension to 0 °C using an ice-water bath. In a separate flask, dissolve 3-cyano-4-fluorobenzyl cyanide (1.0 g, 6.24 mmol, 1.0 eq) in anhydrous THF (10 mL). Slowly add this solution to the NaH suspension dropwise via syringe over 15 minutes. Observe for hydrogen gas evolution. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Cyanation: Dissolve N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (2.03 g, 7.49 mmol, 1.2 eq) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Reaction Progression: After the addition of NCTS, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Quenching: (Perform with extreme caution in the fume hood) . Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess NaH and other reactive species.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake and separate the layers. Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(3-cyano-4-fluorophenyl)malononitrile.

Data Summary and Expected Results

ParameterValueNotes
Starting Material3-Cyano-4-fluorobenzyl cyanideMW: 160.15 g/mol [2]
BaseSodium Hydride (60%)1.2 equivalents
Cyanating AgentNCTS1.2 equivalents
SolventAnhydrous THFEnsure dryness to prevent quenching of base
Temperature0 °C to Room TemperatureControlled addition at low temperature
Reaction Time4-6 hoursMonitor by TLC
Product 2-(3-Cyano-4-fluorophenyl)malononitrile MW: 185.16 g/mol
Expected Yield 70-85%Varies based on purity and technique
Appearance Off-white to pale yellow solidAfter purification

Product Characterization

The identity and purity of the final product, 2-(3-cyano-4-fluorophenyl)malononitrile, should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ ~7.8-8.0 (m, 2H, Ar-H), ~7.3-7.4 (t, 1H, Ar-H), ~5.2 (s, 1H, CH). The disappearance of the benzylic CH₂ signal from the starting material and the appearance of a new methine CH signal are key indicators.

  • ¹³C NMR (101 MHz, CDCl₃): Resonances expected for aromatic carbons, three distinct nitrile carbons (-CN), and the benzylic methine carbon.

  • IR (ATR, cm⁻¹): ν ~2250-2230 (sharp, C≡N stretch), ~3080 (Ar C-H stretch).

  • Mass Spectrometry (ESI-): m/z calculated for C₁₀H₄FN₃ [M-H]⁻: 184.04; found: 184.04.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction/Low Conversion Inactive NaH (hydrolyzed).Wet solvent or glassware.Insufficient reaction time.Use fresh NaH from a new container.Ensure all glassware is flame-dried and solvent is properly anhydrous.Allow the reaction to stir for a longer period, monitoring by TLC.
Multiple Products/Side Reactions Reaction temperature too high during addition.Formation of di-cyanated or other byproducts.Maintain strict temperature control (0 °C) during the addition of reagents.Ensure slow, dropwise addition of the substrate and cyanating agent.Optimize purification conditions.
Difficult Purification Product co-elutes with starting material or NCTS byproduct.Adjust the polarity of the mobile phase for column chromatography.Consider an alternative purification method like recrystallization if the product is a solid.
Low Yield after Work-up Loss of product during aqueous extraction.Incomplete reaction.Perform back-extractions of the aqueous layers with ethyl acetate.Re-evaluate reaction completion by TLC before quenching.

References

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  • Hwang, S., et al. (2020). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Mechanochemistry. Available at: https://www.researchgate.
  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution. YouTube. Available at: https://www.youtube.
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  • Jin, J., et al. (2012). Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. Chemical Communications, 48(80), 10010-10012. Available at: https://pubs.rsc.org/en/content/articlehtml/2012/cc/c2cc35046g
  • Li, W., et al. (2020). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 22(1), 26-31. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.9b03947
  • Clayden, J., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(48), 14288-14316. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4676939/
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  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.
  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Available at: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_3320%3A_Organic_Chemistry_II/15%3A_Aromatic_Substitution_Reactions/15.
  • Chem-Impex. (n.d.). 3-Fluorobenzyl cyanide. Retrieved from https://www.chemi.us/product/3-fluorobenzyl-cyanide
  • PubChem. (n.d.). 3-Cyano-4-fluorobenzylcyanide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2773936
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  • CP Lab Safety. (n.d.). 3-Cyano-4-fluorobenzyl cyanide, min 95%, 1 gram. Retrieved from https://www.cplabsafety.com/3-cyano-4-fluorobenzyl-cyanide-min-95-1-gram.html
  • Google Patents. (n.d.). CN104945278A - Malononitrile synthesis method. Retrieved from https://patents.google.
  • MDPI. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 25(23), 5727. Available at: https://www.mdpi.com/1420-3049/25/23/5727
  • PubChem. (n.d.). 3-Cyano-4-fluorobenzoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2773932
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Application Notes and Protocols: The Role of 3-Cyano-4-fluorobenzylcyanide in PET Imaging Tracers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, offering unparalleled insights into in-vivo biological processes. The development of novel PET tracers is paramount to expanding the diagnostic and research capabilities of this modality. Fluorine-18 ([¹⁸F]) remains the radionuclide of choice for a majority of PET applications due to its favorable decay characteristics and half-life. This document provides a comprehensive guide to the application of 3-Cyano-4-fluorobenzylcyanide as a pivotal precursor in the synthesis of [¹⁸F]-labeled PET tracers. We will delve into the chemical rationale for its use, provide detailed, field-proven protocols for radiolabeling, purification, and quality control, and discuss the application of the resulting tracers in preclinical and clinical research.

Introduction: The Strategic Advantage of the Cyanobenzyl Scaffold in [¹⁸F]Radiochemistry

The design of PET tracers is a meticulous process, balancing biological targeting with the stringent demands of radiochemistry. The introduction of [¹⁸F]fluoride into a molecule is most commonly achieved via nucleophilic aromatic substitution (SₙAr). The success of this reaction is heavily dependent on the electronic properties of the aromatic ring. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are essential for activating the ring towards nucleophilic attack by the [¹⁸F]fluoride ion.

This compound is a strategically designed precursor that leverages this principle. The two cyano (-CN) groups act as potent EWGs, significantly activating the C4 position for nucleophilic substitution of a suitable leaving group (e.g., nitro, trimethylammonium, or another halogen). This precursor serves as a versatile building block, allowing for the efficient production of a 4-([¹⁸F]fluorobenzyl)cyanide moiety, which can then be further elaborated or is already part of a larger tracer molecule.

The resulting [¹⁸F]cyanobenzyl group offers several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, leading to high in-vivo stability and minimizing defluorination, which can otherwise lead to bone uptake of free [¹⁸F]fluoride and confound imaging results.

  • Versatility: The benzylcyanide functional group can be a pharmacophore itself or can be chemically modified post-radiolabeling to attach to a variety of targeting vectors such as peptides, antibodies, or small molecules.

  • Favorable Pharmacokinetics: The physicochemical properties of the cyanobenzyl group can be tuned to achieve the desired lipophilicity and pharmacokinetic profile for the final tracer, ensuring good blood-brain barrier penetration if required, and favorable clearance from non-target tissues.

Radiolabeling Protocol: Synthesis of 4-([¹⁸F]Fluorobenzyl)cyanide Derivatives

This protocol details the two-step synthesis of a PET tracer utilizing a 3-cyano-4-(leaving group)-benzylcyanide precursor. The first step is the crucial [¹⁸F]-fluorination via nucleophilic aromatic substitution.

Materials and Equipment
  • Precursor: 3-Cyano-4-(trimethylammonium triflate)-benzylcyanide or 3-Cyano-4-nitrobenzylcyanide

  • [¹⁸F]Fluoride: Produced from a cyclotron and trapped on an anion exchange cartridge (e.g., QMA).

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K₂₂₂)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)

  • Automated Radiosynthesis Module: (e.g., GE TRACERlab™, Siemens Explora®, etc.) or a manual setup within a shielded hot cell.

  • Purification System: Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

  • Quality Control Equipment: Analytical HPLC with radioactivity and UV detectors, radio-Thin Layer Chromatography (radio-TLC) scanner.

Step-by-Step Radiolabeling Procedure
  • Elution of [¹⁸F]Fluoride: Elute the trapped [¹⁸F]fluoride from the anion exchange cartridge into the reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Azeotropic Drying: Remove the water by azeotropic distillation under a stream of nitrogen or argon at 100-110 °C. Repeat this step with anhydrous acetonitrile (2 x 0.5 mL) to ensure the [¹⁸F]fluoride/K₂₂₂ complex is anhydrous. This step is critical as water will compete with the [¹⁸F]fluoride as a nucleophile, significantly reducing labeling efficiency.

  • Radiolabeling Reaction: Dissolve the precursor (2-5 mg) in anhydrous DMSO (0.3-0.5 mL) and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex. Seal the reaction vessel and heat at a temperature between 90°C and 150°C for 10-20 minutes. The optimal temperature and time will depend on the specific precursor and the desired tracer.

  • Quenching and Dilution: After the reaction is complete, cool the vessel and quench the reaction by adding 1-2 mL of the initial HPLC mobile phase.

Radiosynthesis Workflow Diagram

G cluster_0 Step 1: [¹⁸F]Fluoride Preparation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification & QC F18_Cyclotron [¹⁸F]O-Water from Cyclotron QMA Anion Exchange Cartridge (QMA) F18_Cyclotron->QMA Trapping Elution Elution with K₂₂₂/K₂CO₃ QMA->Elution Drying Azeotropic Drying Elution->Drying [¹⁸F]F⁻/K₂₂₂ Complex Reaction Reaction Vessel 90-150°C, 10-20 min Drying->Reaction Precursor 3-Cyano-4-(LG)-benzylcyanide in DMSO Precursor->Reaction Crude Crude Product Reaction->Crude HPLC Semi-Prep HPLC Crude->HPLC QC Quality Control (Analytical HPLC, radio-TLC) HPLC->QC Purified Tracer Final Final [¹⁸F]Tracer QC->Final

Caption: Automated radiosynthesis workflow for [¹⁸F]cyanobenzyl-based tracers.

Purification and Quality Control: Ensuring Tracer Identity and Purity

The crude reaction mixture will contain the desired [¹⁸F]-labeled product, unreacted [¹⁸F]fluoride, the precursor, and potential byproducts. Purification is essential to ensure that only the desired tracer is administered.

Purification Protocol
  • Semi-Preparative HPLC: Inject the diluted crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or ammonium formate). The exact gradient will need to be optimized to achieve good separation between the product and impurities.

  • Fraction Collection: Collect the fraction corresponding to the radioactive peak of the desired product, as determined by the in-line radioactivity detector.

  • Formulation: The collected fraction is typically diluted with a sterile saline solution and passed through a sterile filter (0.22 µm) into a sterile vial for injection. The final formulation should have an ethanol concentration of less than 10%.

Quality Control Protocol

Quality control (QC) is a critical final step to ensure the safety and efficacy of the radiotracer.

  • Radiochemical Purity:

    • Analytical HPLC: Inject a small aliquot of the final product onto an analytical HPLC system with both UV and radioactivity detectors. The radiochemical purity is determined by the percentage of the total radioactivity that corresponds to the desired product peak. The identity of the product is confirmed by comparing its retention time with that of a non-radioactive ("cold") standard.

    • Radio-TLC: Spot a small amount of the final product on a TLC plate (e.g., silica gel) and develop it with an appropriate mobile phase. The retention factor (Rf) of the product spot should be different from that of free [¹⁸F]fluoride (which typically remains at the origin). The radiochemical purity is calculated from the distribution of radioactivity on the plate.[1][2]

  • Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). It is determined from the analytical HPLC data by relating the radioactivity of the product peak to its mass, which is calculated from the UV peak area and a standard calibration curve.

  • Residual Solvents: The final product should be tested for residual solvents (e.g., acetonitrile, DMSO) using gas chromatography (GC) to ensure they are below acceptable limits.

  • pH and Sterility: The pH of the final formulation should be within a physiologically acceptable range (typically 6.5-7.5). Sterility and endotoxin testing are also performed to ensure the product is safe for injection.

Representative Quality Control Data
ParameterSpecificationTypical ResultMethod
Radiochemical Purity> 95%> 99%Analytical Radio-HPLC, Radio-TLC
Chemical Purity> 95%> 98%Analytical HPLC (UV)
Specific Activity> 37 GBq/µmol70-150 GBq/µmolAnalytical HPLC
Residual Solvents< 410 ppm (MeCN)< 100 ppmGas Chromatography
pH6.5 - 7.57.0pH meter

Applications in PET Imaging

PET tracers derived from this compound have shown promise in various areas of research and clinical imaging, particularly in oncology.

Oncology: Imaging Tumor-Associated Receptors

A notable application is in the development of tracers targeting the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in a variety of cancers, including prostate, breast, and lung cancer. For example, bombesin (BN)-based peptides have been labeled with a 3-cyano-4-[¹⁸F]fluorobenzoyl moiety.[3]

  • Example Tracer: 3-Cyano-4-[¹⁸F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH₂ ([¹⁸F]6b) has been synthesized for PET imaging of GRPR-expressing tumors.[3]

  • Preclinical Evaluation: In preclinical studies using mouse models with human prostate cancer xenografts, these tracers have demonstrated specific uptake in the tumors, which could be blocked by the co-administration of unlabeled bombesin, confirming receptor-mediated uptake.[3]

Biological Targeting Mechanism

G Tracer [¹⁸F]Cyanobenzyl-Peptide (e.g., Bombesin analog) Receptor GRPR on Cancer Cell Surface Tracer->Receptor Binding Signal PET Signal (Annihilation Photons) Tracer->Signal Positron Emission & Annihilation Internalization Receptor-Mediated Endocytosis Receptor->Internalization

Caption: Mechanism of tumor targeting by a [¹⁸F]cyanobenzyl-peptide tracer.

Conclusion and Future Perspectives

This compound and its derivatives are valuable and versatile precursors for the synthesis of [¹⁸F]-labeled PET tracers. The strong electron-withdrawing properties of the cyano groups facilitate efficient radiolabeling via nucleophilic aromatic substitution. The resulting cyanobenzyl moiety provides a stable and adaptable platform for the development of tracers for a wide range of biological targets. The successful application in developing GRPR-targeted agents for oncology imaging underscores the potential of this building block approach. Future research will likely focus on expanding the library of targeting molecules conjugated to the [¹⁸F]cyanobenzyl core for applications in neuroimaging, cardiology, and immunology, further solidifying the role of this precursor in advancing the field of molecular imaging.

References

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  • High-throughput radio-TLC analysis. PubMed Central.
  • 3-Cyano-4-[18F]fluoro-benzoyl-Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. NCBI.
  • Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. PubMed Central.
  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing.
  • 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. NCBI.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Cyano-4-fluorobenzylcyanide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Cyano-4-fluorobenzylcyanide. It provides not only step-by-step protocols but also delves into the causative factors behind common experimental challenges, offering robust troubleshooting strategies grounded in chemical principles.

Section 1: Foundational Knowledge & FAQs

This section addresses fundamental questions regarding the material properties and purification principles essential for a successful recrystallization.

Q1: What are the key physical and chemical properties of this compound?

Understanding the physicochemical properties of the target compound is the cornerstone of developing a purification strategy. Key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 5-(cyanomethyl)-2-fluorobenzonitrilePubChem[1]
Molecular Formula C₉H₅FN₂PubChem[1], CP Lab Safety[2]
Molecular Weight 160.15 g/mol PubChem[1], CP Lab Safety[2]
CAS Number 519059-09-7CP Lab Safety[2]
Typical Purity (Crude) ~95%CP Lab Safety[2]
GHS Hazard Codes H301, H311, H331, H315, H319, H335PubChem[1]
Safety Profile Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.PubChem[1]

Note: Specific solubility data is not widely published. Therefore, an empirical screening for a suitable solvent system is a mandatory first step in the experimental workflow.

Q2: What are the likely impurities in my crude this compound?

Impurities are typically residual starting materials, reagents, or byproducts from the synthetic route. Based on common synthetic pathways, potential impurities may include:

  • Unreacted Starting Materials: Such as 3-fluoro-4-methylbenzonitrile.[3]

  • Brominated Intermediates: Residuals like 4-bromomethyl-3-fluorobenzonitrile if a bromination step was involved.[3]

  • Over-reacted Byproducts: Di-substituted species (e.g., dibromo compounds) can form if reaction conditions are not tightly controlled.[3]

  • Hydrolysis Products: The nitrile groups are susceptible to hydrolysis, which can form related amides or carboxylic acids (e.g., 3-cyano-4-fluorobenzoic acid[4]).

  • Residual Solvents: Solvents used during the synthesis and initial workup.

Q3: What is the fundamental principle of recrystallization for this compound?

Recrystallization is a purification technique based on differential solubility.[5] The core principle is to find a solvent (or solvent mixture) that meets the following criteria:

  • High Solubility at High Temperature: The crude this compound should be highly soluble in the solvent at or near its boiling point.[5][6]

  • Low Solubility at Low Temperature: As the solution cools, the compound's solubility should decrease dramatically, causing the pure material to crystallize out of the solution.[5][6]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the liquid phase, known as the mother liquor, during filtration).[6][7]

Section 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the purification process, beginning with safety and solvent selection.

Recrystallization General Workflow

G start Crude this compound safety Safety Assessment (Toxic Compound) start->safety screen Solvent Screening safety->screen dissolve Dissolve in Minimum Hot Solvent screen->dissolve hot_filt_q Insoluble Impurities Present? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Slow Cooling to Room Temperature hot_filt_q->cool No hot_filt->cool ice_bath Ice-Water Bath Cooling cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Minimum Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end G start Problem Encountered p1 No Crystals Form Upon Cooling start->p1 p2 Oily Liquid Forms Instead of Crystals start->p2 p3 Final Yield is Very Low start->p3 p4 Crystals are Discolored start->p4 s1a Solution is Supersaturated: - Scratch inner wall of flask - Add a seed crystal - Cool in colder bath p1->s1a s1b Too Much Solvent Used: - Boil off excess solvent - Re-cool p1->s1b s2 Compound precipitated above its melting point: - Reheat to re-dissolve - Add more 'good' solvent - Cool much more slowly p2->s2 s3 Likely Causes: - Too much solvent used - Premature crystallization - Incomplete crystallization - Wash solvent not cold enough p3->s3 s4 Adsorbable Impurities: - Re-dissolve in hot solvent - Add activated charcoal - Perform hot filtration - Re-crystallize p4->s4

Caption: A decision tree for common recrystallization issues.

Q4: My compound won't crystallize out of the solution. What should I do?

Cause: This is one of the most frequent issues and typically arises from two main sources: the solution is not saturated enough (too much solvent was used), or the solution is supersaturated but lacks a nucleation point for crystal growth to begin. [8] Solutions:

  • Induce Crystallization: If the solution is supersaturated, nucleation needs to be initiated. [9][8] * Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the liquid's surface. The microscopic imperfections in the glass provide a surface for crystals to begin forming. [9][8] * Seeding: Add a single, tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for further crystal growth. [9][10]2. Reduce Solvent Volume: If too much solvent was used, the solution will not be saturated enough for crystals to form even when cold. [8][11] * Gently heat the flask to boil off a portion of the solvent in a fume hood.

    • Once the volume is reduced, attempt the cooling process again.

  • Lower the Temperature: If an ice-water bath is insufficient, try a colder bath (e.g., salt-ice or dry ice-acetone) to further decrease the compound's solubility, but be aware this can sometimes cause impurities to precipitate as well. [12]

Q5: My product has "oiled out" instead of forming crystals. How can I fix this?

Cause: "Oiling out" occurs when the compound precipitates from the solution at a temperature that is above its own melting point. [11]This is common when the solution is highly concentrated or when the compound is significantly impure, leading to a large melting point depression.

Solutions:

  • Reheat and Dilute: Reheat the mixture until the oil completely redissolves into a homogeneous solution. [11]2. Add More Solvent: Add a small amount of additional hot solvent. This lowers the saturation point, meaning the compound will begin to precipitate at a lower temperature, which is hopefully below its melting point. [8][11]3. Ensure Slow Cooling: Allow the solution to cool as slowly as possible. You can insulate the flask to slow heat loss. This gives the molecules time to arrange themselves into an ordered crystal lattice rather than crashing out as a disordered liquid. [8]

Q6: The yield of my purified product is very low. What are the likely causes?

Cause: A low yield indicates that a significant portion of your product was lost during the purification process.

Solutions:

  • Review Solvent Volume: The most common error is using too much solvent during the dissolution step. [9][11]The compound has some solubility even in cold solvent, and excess volume will retain a larger amount of product in the mother liquor.

  • Check Wash Step: Ensure the solvent used to wash the collected crystals was thoroughly chilled. Using room-temperature or slightly warm solvent can redissolve a substantial amount of the purified product. [9]Also, use the absolute minimum volume necessary for the wash.

  • Prevent Premature Crystallization: If you performed a hot filtration, ensure the funnel and receiving flask were pre-heated. If crystals form on the filter paper, product is lost. [12]4. Check the Mother Liquor: If you have retained the filtrate (mother liquor), you can cool it further in a colder bath to see if more product crystallizes. This can help recover some lost material, although it may be of lower purity.

Q7: My final crystals are discolored. How can I remove color impurities?

Cause: The presence of color indicates that highly conjugated, colored impurities were not successfully removed and have been incorporated into the crystal lattice.

Solution:

  • Activated Charcoal Treatment: The most effective method for removing colored impurities is treatment with activated charcoal. [11][13] * Redissolve the discolored crystals in the minimum amount of hot solvent.

    • Allow the solution to cool just below its boiling point and add a very small amount of activated charcoal (a spatula tip is often sufficient).

    • Swirl and keep the solution hot for several minutes. The colored impurities will adsorb to the high surface area of the charcoal.

    • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.

    • Allow the clear filtrate to cool and crystallize as described in the main protocol.

References
  • Solvent Choice. (n.d.). University of York Chemistry Teaching Labs. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • Finding the best solvent for recrystallisation student sheet. (2021).
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. [Link]
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Technical Support Center: Synthesis of 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Cyano-4-fluorobenzylcyanide (CAS 519059-09-7)[1]. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

The most common and direct synthesis of this compound involves a nucleophilic substitution reaction, specifically the cyanomethylation of a suitable precursor like 4-(halomethyl)-2-fluorobenzonitrile. This reaction, a variation of the Kolbe nitrile synthesis, typically uses an alkali metal cyanide to displace a halide (bromide or chloride) from the benzylic position[2][3]. While straightforward in principle, the reaction is sensitive to conditions that can lead to a variety of side products, impacting yield and purity.

Main_Synthesis_Pathway SM 4-(Bromomethyl)-2-fluorobenzonitrile Product This compound SM->Product SN2 Reaction Reagent Sodium Cyanide (NaCN) Reagent->Product Byproduct NaBr Product->Byproduct forms Solvent Solvent (e.g., DMSO, Ethanol/Water) Solvent->SM

Caption: General synthetic route to this compound via SN2 reaction.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My yield is significantly lower than expected, and TLC/HPLC analysis shows major, more polar byproducts. What are they?

Answer: This is the most common issue and is almost certainly due to the hydrolysis of one or both nitrile groups . The presence of water, especially under acidic or basic conditions (which can arise during the reaction or workup), can lead to the formation of amides and subsequently carboxylic acids. Both are significantly more polar than the desired dinitrile product.[4][5][6]

  • Potential Side Products:

    • 5-(Cyanomethyl)-2-fluorobenzamide: Formed from the hydrolysis of the aromatic nitrile group.

    • 2-(3-Carboxy-4-fluorophenyl)acetonitrile: Formed from complete hydrolysis of the aromatic nitrile.

    • 3-Cyano-4-fluorophenylacetamide: Formed from the hydrolysis of the benzylic nitrile group.

    • 3-Cyano-4-fluorophenylacetic acid: Formed from complete hydrolysis of the benzylic nitrile.

Causality: Nitriles are susceptible to nucleophilic attack by water, a reaction catalyzed by both acid and base.[7][8] The reaction proceeds first to an amide intermediate, which can then undergo further hydrolysis to a carboxylic acid.[6] This is often exacerbated by prolonged heating or harsh pH conditions during the aqueous workup.

Hydrolysis_Side_Reactions cluster_main Main Product cluster_side Hydrolysis Byproducts Product This compound Amide 3-Cyano-4-fluorophenylacetamide Product->Amide H₂O / H⁺ or OH⁻ (Partial Hydrolysis) Acid 3-Cyano-4-fluorophenylacetic acid Amide->Acid H₂O / H⁺ or OH⁻ (Full Hydrolysis) Overalkylation_Pathway Product This compound Carbanion Product Carbanion (Nucleophile) Product->Carbanion - H⁺ Base Base (e.g., CN⁻) Base->Product Dimer Dimer/Over-alkylation Product Carbanion->Dimer SM 4-(Bromomethyl)- 2-fluorobenzonitrile (Electrophile) SM->Dimer Sₙ2 Attack

Caption: Formation of a dimer via deprotonation of the product followed by SN2 attack.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the cyanide source relative to the benzyl halide to ensure the halide is consumed quickly.

  • Slow Addition: Add the 4-(bromomethyl)-2-fluorobenzonitrile solution slowly to a solution of sodium cyanide. This maintains a low concentration of the electrophile, minimizing the chance of it reacting with the deprotonated product.

  • Avoid Strong Bases: Do not add strong bases like hydroxides to the reaction mixture.

Frequently Asked Questions (FAQs)

Q: What are the key starting materials and potential impurities they might introduce? A: The most common precursor is 4-(bromomethyl)-2-fluorobenzonitrile . This is typically prepared by the radical bromination of 2-fluoro-4-methylbenzonitrile. Impurities from this step can carry over, including:

  • Unreacted 2-fluoro-4-methylbenzonitrile: Less polar than the product.

  • 4-(Dibromomethyl)-2-fluorobenzonitrile: A product of over-bromination. This can lead to the formation of 3-cyano-4-fluorobenzaldehyde after hydrolysis during workup. [9]* 3-Cyano-4-fluorobenzyl alcohol: From hydrolysis of the starting bromide. This is more polar and will not react under these conditions.

Q: What is the best method for purifying the final product? A: A combination of techniques is often best.

  • Aqueous Workup: As described in the troubleshooting section, an acidic and then basic wash can remove isocyanide and acidic/basic impurities.

  • Column Chromatography: Flash chromatography on silica gel is very effective for separating the desired product from both more polar (hydrolyzed) and less polar (dimer, starting material) impurities. A gradient elution using hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., isopropanol/water, toluene/heptane) can provide a highly pure final product.

Q: What analytical methods are recommended for monitoring this reaction? A:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting material and the appearance of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the relative percentage of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive method for structural confirmation of the final product and identification of impurities after isolation.

Summary of Common Side Products

Side Product NameChemical FormulaFormation PathwayMitigation Strategy
3-Cyano-4-fluorophenylacetamideC₉H₇FN₂OPartial hydrolysis of benzylic nitrileAnhydrous conditions, controlled pH
3-Cyano-4-fluorophenylacetic acidC₉H₆FNO₂Complete hydrolysis of benzylic nitrileAnhydrous conditions, controlled pH
3-Cyano-4-fluorobenzyl isocyanideC₉H₅FN₂Ambident nucleophile attack (N-attack)Acid wash during workup
Dimer/Over-alkylation ProductC₁₇H₉F₂N₃Deprotonation of product, SN2 attackSlow addition of halide, control stoichiometry
3-Cyano-4-fluorobenzaldehydeC₈H₄FNOHydrolysis of dibrominated impurityUse pure starting material

References

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Link]
  • Wikipedia. (n.d.). Benzyl cyanide. [Link]
  • ChemBK. (2024). 3-Cyano-4-fluorobenzaldehyde. [Link]
  • ResearchGate. (n.d.).
  • Chinese Chemical Society. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Google Patents. (n.d.).
  • Journal of Chemical Research. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]
  • Organic Syntheses. (n.d.). Benzyl Cyanide. [Link]
  • Google Patents. (n.d.).
  • Science. (2016).
  • ResearchGate. (n.d.).
  • CP Lab Safety. (n.d.). 3-Cyano-4-fluorobenzyl cyanide, min 95%, 1 gram. [Link]
  • Organic-Chemistry.org. (2012). A Novel Three-Component Coupling Reaction of Arynes, Isocyanides, and Cyanoformates: A Straightforward Access to Cyano-Substituted Iminoisobenzofurans. [Link]
  • Master Organic Chemistry. (2018).
  • ResearchGate. (n.d.). Scheme 1. C-alkylation of benzyl cyanide under controlled PTC assisted.... [Link]
  • Changzhou Anxuan Chemical Co., Ltd. (n.d.). 3-Cyano-4-fluorobenzaldehyde|218301-22-5. [Link]
  • Google Patents. (n.d.). JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
  • National Institutes of Health. (n.d.). Aminocatalytic 1,6-Addition of 2‑Benzyl-3-furaldehyde to 3‑Cyano-4-styrylcoumarins: A Dearomative Approach for the Synthesis of Furan–Coumarin Hybrids. [Link]
  • Patsnap. (n.d.). Benzyl cyanide patented technology retrieval search results. [Link]
  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Organic Chemistry Portal. (n.d.). Rhodium-Catalyzed Reductive Cleavage of Carbon-Cyano Bonds with Hydrosilane: A Catalytic Protocol for Removal of Cyano Groups. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Cyano-4-fluorobenzylcyanide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to not only execute the synthesis but also to intelligently troubleshoot and optimize the reaction for your specific needs.

Introduction: The Chemistry of this compound Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the nucleophilic substitution of a suitable leaving group at the benzylic position of a 3-cyano-4-fluorobenzyl precursor with a cyanide salt. The most common and effective precursor is 3-cyano-4-fluorobenzyl bromide.

The reaction is a classic example of a nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism, or a combination of both. For a primary benzylic halide like 3-cyano-4-fluorobenzyl bromide, the SN2 pathway is generally favored.[1] The presence of two electron-withdrawing groups (the cyano and fluoro groups) on the aromatic ring can influence the reactivity of the benzylic carbon, making careful optimization of reaction conditions crucial for achieving high yields and purity.

This guide will focus on the most robust and scalable synthetic strategy: the phase-transfer catalyzed cyanation of 3-cyano-4-fluorobenzyl bromide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is very low. What are the most likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Purity of Starting Materials: Ensure your 3-cyano-4-fluorobenzyl bromide is pure. Impurities from its synthesis, such as the corresponding dibrominated product or unreacted starting material, can interfere with the reaction.[2] It is advisable to purify the benzyl bromide by flash chromatography if its purity is in doubt.[2]

  • Reagent Quality: Use dry, high-purity cyanide salt (either NaCN or KCN).[3] Ensure your solvent is of an appropriate grade and dry, if the reaction conditions call for it.

Optimization of Reaction Conditions:

If starting material purity is not the issue, focus on the reaction parameters. The use of a phase-transfer catalyst is highly recommended to improve the yield and efficiency of this reaction.[4]

  • Phase-Transfer Catalyst (PTC): If you are not using a PTC, this is the first and most critical parameter to introduce. Tetrabutylammonium bromide (TBAB) is an excellent and commonly used choice for this type of reaction.[2][5] A PTC facilitates the transfer of the cyanide anion from the aqueous or solid phase into the organic phase where the benzyl bromide is dissolved, thereby dramatically increasing the reaction rate.[6]

  • Catalyst Loading: The amount of PTC is crucial. Typically, 1-5 mol% of the catalyst relative to the benzyl bromide is a good starting point. Using too much catalyst can sometimes lead to side reactions or purification difficulties, while too little will result in a sluggish reaction.[7]

  • Solvent System: For a PTC reaction, a two-phase system is employed. This usually consists of an aqueous solution of the cyanide salt and an organic solvent for the benzyl bromide. Toluene or dichloromethane are common choices for the organic phase.[7] The choice of solvent can impact the solubility of the ion pair formed between the catalyst and the cyanide, and thus the reaction rate.

  • Temperature: The reaction temperature should be carefully controlled. A good starting point is room temperature to 50°C. Higher temperatures can accelerate the reaction but may also promote side reactions like hydrolysis of the nitrile groups if significant water is present. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature.

  • Stirring: Vigorous stirring is essential in a two-phase reaction to maximize the interfacial area between the aqueous and organic phases, which facilitates the action of the PTC.[8]

Question 2: I am observing the formation of an impurity with a similar polarity to my product, making purification difficult. What could this be and how can I avoid it?

Answer:

The most likely impurity of similar polarity is the hydrolysis product, 3-cyano-4-fluorophenylacetamide, or in more drastic conditions, 3-cyano-4-fluorophenylacetic acid.[9] Both nitrile groups are susceptible to hydrolysis, especially under basic conditions and at elevated temperatures.[10][11]

Mitigation Strategies:

  • Control pH: If using an aqueous solution of cyanide, the solution will be basic. To minimize hydrolysis, avoid excessively high temperatures and prolonged reaction times.

  • Anhydrous Conditions: While PTC often involves an aqueous phase, it is also possible to run the reaction under solid-liquid PTC conditions. Here, solid, finely powdered sodium or potassium cyanide is used with the organic solvent and the PTC. This minimizes the amount of water present and can significantly reduce hydrolysis.

  • Work-up Procedure: During the work-up, ensure that any aqueous washes are neutral or slightly acidic before concentrating the organic phase. Prolonged exposure to basic aqueous solutions during extraction should be avoided.

  • Purification: If the amide impurity does form, careful column chromatography on silica gel is usually effective for separation. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will likely be necessary.

Question 3: The reaction seems to have stalled; my starting material is not being fully consumed even after a long reaction time. What should I do?

Answer:

A stalled reaction can be due to several factors related to the catalyst, reagents, or reaction setup.

  • Catalyst Deactivation: In some cases, the phase-transfer catalyst can be "poisoned" by certain impurities. Ensure all glassware is clean.

  • Insufficient Cyanide: While an excess of cyanide is typically used, ensure it is sufficient. A 1.1 to 1.5 molar equivalent of cyanide to the benzyl bromide is a common range.

  • Poor Mixing: As mentioned, inadequate stirring in a two-phase system will lead to a very slow or stalled reaction. Ensure the stirring is vigorous enough to create a good emulsion.

  • Low Temperature: The reaction may simply be too slow at the current temperature. Try incrementally increasing the temperature by 10°C and monitoring the progress by TLC or GC.

  • Reactivation: In some cases, adding a small additional portion of the phase-transfer catalyst can restart a stalled reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phase-transfer catalyst in this reaction?

A1: The phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), acts as a "shuttle" for the cyanide ions.[2] The cyanide salt (NaCN or KCN) is typically soluble in water but not in the organic solvent that dissolves the 3-cyano-4-fluorobenzyl bromide. The lipophilic (organic-loving) cation of the PTC pairs with the cyanide anion, and this ion pair is soluble in the organic phase. This allows the cyanide ion to be transported into the organic phase where it can react with the benzyl bromide.[6]

Q2: Is there a significant difference between using sodium cyanide (NaCN) and potassium cyanide (KCN)?

A2: For most synthetic purposes, NaCN and KCN are interchangeable.[3] Both are effective sources of the cyanide nucleophile. Historically, KCN was more common, but high-purity NaCN is now widely available and equally effective.[12] The choice may come down to cost, availability, and physical form (e.g., powder vs. briquettes).

Q3: What are the main safety precautions I should take when performing this synthesis?

A3: This reaction involves highly toxic materials and should only be performed by trained personnel in a well-ventilated fume hood.

  • Cyanide Toxicity: Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Hydrogen Cyanide Gas: Crucially, never add acid to cyanide salts or cyanide-containing waste. Acidification will generate highly toxic hydrogen cyanide (HCN) gas.[1] All cyanide waste should be quenched and disposed of according to your institution's hazardous waste protocols, which typically involves treatment with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.

  • Benzyl Bromide: 3-cyano-4-fluorobenzyl bromide is a lachrymator (causes tearing) and is corrosive. Handle it with care in a fume hood.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (3-cyano-4-fluorobenzyl bromide) and the product (this compound). The product should have a different Rf value than the starting material. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What is the expected mechanism for this reaction?

A5: The reaction of a primary benzylic halide like 3-cyano-4-fluorobenzyl bromide with a strong nucleophile like cyanide is expected to proceed primarily through an SN2 (bimolecular nucleophilic substitution) mechanism.[13] This is a one-step process where the cyanide ion attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. The transition state is stabilized by the adjacent aromatic ring, which contributes to the high reactivity of benzylic halides.[14]

Data and Protocols

Recommended Reaction Parameters

The following table provides a starting point for optimizing the synthesis of this compound.

ParameterRecommended RangeRationale
Substrate 3-cyano-4-fluorobenzyl bromideGood leaving group, readily prepared.[2]
Cyanide Source NaCN or KCNEffective and readily available cyanide nucleophiles.[3]
Molar Ratio (Cyanide:Substrate) 1.1 - 1.5 : 1A slight excess of cyanide ensures complete conversion of the substrate.
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB)Efficiently transfers cyanide to the organic phase.[2][5]
Catalyst Loading (mol% vs. Substrate) 1 - 5 mol%Catalytic amount is sufficient; higher loading may not improve yield.[7]
Solvent System Toluene/Water or Dichloromethane/WaterProvides a two-phase system for PTC.
Temperature 25 - 50 °CBalances reaction rate with minimizing side reactions like hydrolysis.
Reaction Time 2 - 24 hoursMonitor by TLC or GC for completion.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 3-cyano-4-fluorobenzyl bromide

  • Sodium cyanide (or potassium cyanide)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (or dichloromethane)

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyano-4-fluorobenzyl bromide (1.0 eq) in toluene (e.g., 5-10 mL per gram of substrate).

  • Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide (1.2 eq) in deionized water (e.g., 2-4 mL per gram of NaCN). CAUTION: Handle cyanide with extreme care in a fume hood.

  • Catalyst Addition: To the solution of the benzyl bromide, add tetrabutylammonium bromide (0.03 eq).

  • Reaction Initiation: Add the aqueous sodium cyanide solution to the vigorously stirring organic solution.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x volume of the initial organic phase). Combine all organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using NMR and/or GC-MS.[15]

Visualizations

Reaction Mechanism

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Workflow

Workflow A 1. Dissolve 3-cyano-4-fluorobenzyl bromide and TBAB in Toluene C 3. Combine phases and stir vigorously at 40°C A->C B 2. Prepare aqueous solution of NaCN B->C D 4. Monitor reaction by TLC C->D E 5. Work-up: Separate layers, extract, wash, and dry D->E Reaction Complete F 6. Concentrate under reduced pressure E->F G 7. Purify by column chromatography F->G H 8. Characterize pure product G->H Troubleshooting Start Low Yield or Stalled Reaction CheckPurity Check Starting Material Purity? Start->CheckPurity Pure Purity OK CheckPurity->Pure Yes Impure Impure: Purify by Chromatography CheckPurity->Impure No CheckPTC Using Phase-Transfer Catalyst? Pure->CheckPTC NoPTC No: Add 1-5 mol% TBAB CheckPTC->NoPTC No YesPTC Yes CheckPTC->YesPTC Yes Optimize Optimize Conditions: - Increase Temperature - Increase Stirring Rate - Check Reagent Stoichiometry YesPTC->Optimize

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Cain, G. A. (2000). AN IMPROVED SYNTHESIS OF 3-CYANO-4-FLUOROBENZYL BROMIDE.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Chem LibreTexts. (2023, January 22). The Hydrolysis of Nitriles.
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position.
  • Quora. (2017, July 26). NaCN, KCN or HCN gives alkyl cyanide as major product along with alkyl isocyanide as a minor product but case is different in AgCN?
  • Royal Society of Chemistry. (n.d.). NMR and GCMS analysis.
  • Chemistry Stack Exchange. (2019, November 21). Can NaCN or HCN be used as sources of cyanide ion in substitutions?
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles.
  • PTC Organics, Inc. (n.d.). PTC Cyanation.
  • Prakash Academy. (2012, February 17). Mechanism I Nucleophilic substitution at benzylic position I Benzene I [Video]. YouTube. [Link]
  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions.
  • YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide [Video]. [Link]
  • Organic Chemistry Revision Sheets. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-).
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide.
  • Molecules. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. MDPI. [Link]
  • Little Flower College Guruvayoor. (n.d.). phase transfer catalyst.
  • National Center for Biotechnology Information. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
  • Google Patents. (n.d.). CN1608049A - Method for preparing benzyl cyanide compound.
  • 911Metallurgist. (2016, September 5). Compare NaCN Sodium Cyanide VS KCN Potassium Cyanide.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • YouTube. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. [Link]
  • Chemistry Stack Exchange. (2019, April 25). Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride?
  • ResearchGate. (n.d.). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides.
  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
  • ResearchGate. (n.d.). No cyanation of benzyl bromide in the absence of Cu.
  • Google Patents. (n.d.). KR101088892B1 - Method for preparing 4-cyano benzyl bromide.
  • National Center for Biotechnology Information. (2017, April 8). Determination of total cyanide in soil by isotope dilution GC/MS following pentafluorobenzyl derivatization.

Sources

Technical Support Center: Purification of 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Cyano-4-fluorobenzylcyanide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the purification of this important chemical intermediate. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method for its preparation is the nucleophilic substitution of 3-cyano-4-fluorobenzyl bromide with an alkali metal cyanide (e.g., sodium or potassium cyanide)[1][2]. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 3-cyano-4-fluorobenzyl bromide and excess cyanide salts.

  • Side-Reaction Products from Precursor Synthesis: If the starting benzyl bromide is prepared by bromination of 3-cyano-4-fluorotoluene, impurities such as the corresponding dibromo- and tribromo- compounds may be present[3].

  • Isocyanide Formation: A common side product in the synthesis of nitriles from alkyl halides is the formation of the isomeric isocyanide (3-cyano-4-fluorobenzyl isocyanide)[4].

  • Hydrolysis Products: The presence of water during the reaction or work-up can lead to the hydrolysis of the nitrile groups to the corresponding amide or carboxylic acid. The benzyl cyanide itself can also be hydrolyzed to 2-(3-cyano-4-fluorophenyl)acetamide or 2-(3-cyano-4-fluorophenyl)acetic acid[5][6].

  • Solvent Residues: Residual solvents from the reaction and extraction steps.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A multi-faceted analytical approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful technique for quantifying the main compound and detecting polar and non-polar impurities. A C18 column is a good starting point, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[7][8][9].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities, including residual solvents and some side-reaction byproducts[10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying impurities, even at low levels. ¹⁹F NMR can be particularly useful for fluorinated compounds, offering high resolution and a wide chemical shift range, which can help in distinguishing between structurally similar fluorinated impurities[11][12][13][14]. The chemical shifts of common laboratory solvents and impurities are well-documented and can aid in their identification[12][15].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic nitrile (C≡N) stretch and the absence of isocyanide (N≡C) or carbonyl (C=O) groups from potential impurities.

Q3: What are the key safety precautions when handling this compound and its impurities?

A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) before starting any work. Key hazards to be aware of include:

  • Toxicity of Cyanides: Alkali metal cyanides used in the synthesis are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit available and be trained in its use.

  • Lachrymatory Nature of Benzyl Halides: The precursor, 3-cyano-4-fluorobenzyl bromide, is a lachrymator (causes tearing). Handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • General Chemical Handling: this compound itself should be handled with care, avoiding skin and eye contact, and inhalation.

Troubleshooting Purification Challenges

TroubleshootingWorkflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography If known to be complex mixture oiling_out Product Oils Out recrystallization->oiling_out success_recrystallization Pure Crystals Obtained recrystallization->success_recrystallization poor_separation Poor Separation column_chromatography->poor_separation success_column Pure Fractions Obtained column_chromatography->success_column oiling_out->column_chromatography No, persistent issue change_solvent Change Solvent System (e.g., different polarity, solvent mixture) oiling_out->change_solvent Yes slow_cooling Slower Cooling Rate / Seeding oiling_out->slow_cooling Yes change_eluent Optimize Eluent System (e.g., gradient elution, different solvent ratio) poor_separation->change_eluent Yes check_loading Check Sample Loading Technique poor_separation->check_loading Yes change_solvent->recrystallization slow_cooling->recrystallization change_eluent->column_chromatography check_loading->column_chromatography

Recrystallization Troubleshooting
Issue Potential Cause Recommended Solution
Product "oils out" instead of crystallizing. The compound's solubility in the chosen solvent is too high, even at lower temperatures. The cooling rate is too fast.Select a less polar solvent or a solvent mixture where the compound has lower solubility. Ensure a slow cooling rate; consider seeding the solution with a small crystal of the pure compound[16].
Low recovery of purified product. The chosen solvent is too good at dissolving the compound, even at low temperatures. Too much solvent was used.Choose a solvent in which the compound has a significant difference in solubility between hot and cold conditions. Use the minimum amount of hot solvent necessary to dissolve the crude product[17][18].
Impurities co-crystallize with the product. The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.Select a solvent system where the impurities are either highly soluble (remain in the mother liquor) or insoluble (can be filtered out hot)[17].
Column Chromatography Troubleshooting
Issue Potential Cause Recommended Solution
Poor separation of the product from impurities (overlapping peaks). The eluent system does not have the correct polarity to effectively separate the components. The column may be overloaded.Perform thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation. Consider using a gradient elution, starting with a less polar eluent and gradually increasing the polarity. Ensure the amount of crude material loaded onto the column is appropriate for its size[19][20].
Product elutes too quickly (low retention). The eluent is too polar.Use a less polar solvent system.
Product does not elute from the column. The eluent is not polar enough. The compound may be degrading on the silica gel.Gradually increase the polarity of the eluent. If degradation is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent[19].
Peak Tailing. Secondary interactions between the polar nitrile groups and the silica gel.Add a small amount of a polar modifier to the eluent (e.g., a few drops of methanol in a dichloromethane/hexane mixture) to reduce these interactions[21].

Experimental Protocol: Purification of this compound by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined experimentally on a small scale first.

1. Solvent Selection:

  • Due to the presence of two polar nitrile groups and a fluorinated aromatic ring, a moderately polar solvent or a solvent mixture is likely to be effective.
  • Recommended starting solvents to test:
  • Isopropanol
  • Ethanol
  • Ethyl acetate/Hexane mixture
  • Toluene
  • Procedure for solvent screening:
  • Place a small amount of the crude material in a test tube.
  • Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
  • Gently heat the test tube. The compound should dissolve completely in the hot solvent.
  • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent[22].

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • In a separate flask, heat the chosen recrystallization solvent to its boiling point.
  • Add the minimum amount of the hot solvent to the flask containing the crude product to just dissolve it completely. Swirl the flask to aid dissolution.
  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes to adsorb colored impurities.
  • If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.
  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
  • Dry the purified crystals under vacuum.

3. Post-Purification Analysis:

  • Determine the melting point of the purified crystals. A sharp melting point close to the literature value is an indicator of high purity.
  • Obtain HPLC, GC-MS, and NMR spectra to confirm the purity and identity of the final product.

References

  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025).
  • Safrole.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • ChemistryViews. (2012, August 7).
  • University of Rochester, Department of Chemistry.
  • Wikipedia. Benzyl cyanide. [Link]
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]
  • Waters. The Path to Successful Drug Development Starts with Purposeful Method Development. [Link]
  • YouTube. (2023, November 19).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Homi Bhabha Centre for Science Education.
  • Reddit. (2023, February 19).
  • Waters. The Path to Successful Drug Development Starts with Purposeful Method Development. [Link]
  • Google Patents.
  • ResearchGate. Radio-HPLC profiles of 3-cyano-4-[ 18.... [Link]
  • Pearson. Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. [Link]
  • World Journal of Pharmaceutical Research. A comprehensive review of method development by hplc. [Link]
  • Sciencemadness.org. (2014, September 30). Benzyl Iodide/Benzyl Cyanide Synthesis. [Link]
  • Google Patents. CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide.
  • University of B
  • Google Patents.
  • Transtutors. (2022, March 11). Reaction of benzyl bromide with sodium cyanide in DMF gives the.... [Link]
  • Google Patents. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop. [Link]
  • CP Lab Safety. 3-Cyano-4-fluorobenzyl cyanide, min 95%, 1 gram. [Link]
  • EPFL.
  • Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
  • Chemistry LibreTexts. (2023, January 29).
  • Chemguide. interpreting C-13 NMR spectra. [Link]

Sources

Technical Support Center: 3-Cyano-4-fluorobenzylcyanide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyano-4-fluorobenzylcyanide (also known as 2-(3-cyano-4-fluorophenyl)acetonitrile). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we address common experimental failures in a direct Q&A format, grounding our advice in mechanistic principles and field-proven insights.

Section 1: Understanding the Reactivity of this compound

Before troubleshooting, it's crucial to understand the molecule's dual reactivity. This compound possesses two primary reactive sites, and reaction conditions will dictate which pathway is favored.

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The benzene ring is electron-deficient due to the strong electron-withdrawing effects of two nitrile groups (-CN). This activates the fluorine atom, making it a surprisingly good leaving group for SNAr reactions.[1][2][3]

  • Deprotonation at the Benzylic Carbon (α-carbon): The methylene protons (-CH₂CN) are acidic (pKa ≈ 25-29 in DMSO, depending on substituents) and can be removed by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile for cyanomethylation reactions.[4]

Most failed reactions stem from an inability to selectively target one site over the other or from undesired side reactions like hydrolysis.

Section 2: Troubleshooting Guide & FAQs

Question 1: My SNAr reaction has failed (low or no yield). What are the most common causes?

This is the most frequent issue. A failed SNAr reaction with this substrate is typically traced back to one of five key areas: the leaving group, the nucleophile, the solvent, the base, or the temperature.

Possible Cause A: Misunderstanding the Leaving Group Ability

While fluoride is generally a poor leaving group in SN1/SN2 reactions due to the strength of the C-F bond, the opposite is true in electron-deficient aromatic systems.[1][2] In SNAr, the rate-determining step is the initial nucleophilic attack that breaks aromaticity, not the departure of the leaving group.[2] The high electronegativity of fluorine makes the attached carbon highly electrophilic and accelerates this initial attack, making fluorine a better leaving group than Br or Cl in many SNAr contexts.[3] If you have chosen an alternative substrate with a different halogen, this could be the source of your issue.

Possible Cause B: Insufficient Nucleophilicity or Nucleophile Decomposition
  • Weak Nucleophiles: The aromatic ring is activated, but it is not as reactive as, for example, a dinitro-substituted system. Very weak nucleophiles (e.g., water, simple alcohols without a strong base) may not react or may require high temperatures, leading to decomposition.

  • Acidic Impurities: The presence of acid can protonate your nucleophile, drastically reducing its reactivity.[5] Ensure all reagents and solvents are free from acidic contaminants.

Possible Cause C: Incorrect Solvent Choice

Solvent selection is critical for SNAr reactions. The ideal solvent must dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex).

  • Recommendation: Polar aprotic solvents such as DMSO, DMF, NMP, or acetonitrile are strongly recommended.[6][7] They are effective at solvating the counter-ion of the nucleophile but do not hydrogen-bond with the nucleophile itself, thus preserving its reactivity.[8] Using protic solvents (like ethanol or water) can solvate and deactivate the nucleophile, slowing the reaction.

Possible Cause D: Inappropriate Base or Base Strength

If your nucleophile is neutral (e.g., an amine or an alcohol), a base is required to either deprotonate it to increase its nucleophilicity or to act as a scavenger for the HF generated.

  • Problem: Using a base that is too strong (e.g., NaH, LDA) can preferentially deprotonate the benzylic position, leading to unwanted side reactions instead of the desired SNAr.

  • Solution: Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) or DBU.[6] These are typically sufficient to facilitate the SNAr reaction without causing competitive deprotonation.

Possible Cause E: Sub-optimal Temperature or Reaction Time

SNAr reactions are often slower than aliphatic substitutions.

  • Monitoring: Always monitor reaction progress by TLC or GC-MS.[5] Do not assume a standard reaction time.

  • Temperature: While some reactions may proceed at room temperature, many require heating (typically 60-120 °C) to achieve a reasonable rate. However, excessive heat can cause decomposition. If the reaction stalls, a modest increase in temperature is a logical next step.[5]

Question 2: My reaction is messy, with multiple spots on the TLC. What are the likely side products?

A messy reaction profile indicates a lack of selectivity or the presence of decomposition/side reactions.

Side Reaction 1: Competitive Benzylic Deprotonation

As mentioned, the benzylic protons are acidic. If your conditions are too basic or your nucleophile is also a strong base, you can generate the benzylic carbanion. This can lead to self-condensation products or reaction with your electrophile if one is present.

Side Reaction 2: Hydrolysis of Nitrile Groups

Nitriles are susceptible to hydrolysis under either strong acidic or strong basic conditions, especially at elevated temperatures.[9] This can convert one or both -CN groups first to an amide (-CONH₂) and then to a carboxylic acid (-COOH).

  • Troubleshooting Step: To check for this, take your crude product and analyze it via LC-MS. Look for masses corresponding to the mono- and di-hydrolyzed products. If confirmed, ensure your workup is performed under neutral or mildly acidic/basic conditions and that your reaction conditions are not overly harsh.

Data Table: Common Side Products and Their Mass Differences
Side ProductStructural ChangeMass Change from Starting Material (160.15 g/mol )
Mono-amide-CN → -CONH₂+18.02 g/mol
Mono-acid-CN → -COOH+17.01 g/mol
Di-amide2x (-CN → -CONH₂)+36.04 g/mol
Di-acid2x (-CN → -COOH)+34.02 g/mol
Question 3: How can I selectively favor reaction at the benzylic position over SNAr?

To favor cyanomethylation-type reactions, you must create conditions that promote carbanion formation while minimizing the possibility of SNAr.

  • Use a Strong, Non-Nucleophilic Base: The base must be strong enough to deprotonate the α-carbon but should not be a competent nucleophile for an SNAr reaction.

    • Recommended Bases: Sodium hydride (NaH), Lithium diisopropylamide (LDA), Potassium tert-butoxide (KOtBu).

  • Use a Polar Aprotic Solvent: Solvents like THF or Diethyl Ether are suitable.

  • Low Temperature: Perform the deprotonation at low temperatures (-78 °C to 0 °C) to generate the carbanion cleanly. The subsequent reaction with an electrophile can then be allowed to warm to room temperature. The low temperature disfavors the higher activation energy pathway of the SNAr reaction.

Workflow Diagram: Favoring Benzylic Deprotonation

G cluster_setup Reaction Setup cluster_reaction Reaction Execution Start This compound in Anhydrous THF Base Add Strong, Non-Nucleophilic Base (e.g., NaH, LDA) at -78°C to 0°C Start->Base Carbanion Formation of Benzylic Carbanion Base->Carbanion Electrophile Add Electrophile (E+) at Low Temperature Carbanion->Electrophile Warm Slowly Warm to Room Temperature Electrophile->Warm Product Formation of α-Substituted Product Warm->Product

Caption: Workflow for selective α-carbon functionalization.

Question 4: During workup, my yield is significantly lower than what the crude TLC/NMR suggests. Where is my product going?

Product loss during isolation is a common and frustrating problem. Here are a few places to check.[10]

  • Aqueous Solubility: Your product, while organic, may have some solubility in the aqueous layer, especially if it has become partially hydrolyzed to the more polar amide or carboxylate salt.

    • Action: Before discarding the aqueous layer, re-extract it with a different organic solvent (e.g., Ethyl Acetate or DCM).[11] You can also acidify the aqueous layer (if basic) or basify it (if acidic) to see if any product precipitates.

  • Emulsions: The presence of polar functional groups can lead to emulsions during extraction. If you have an emulsion, try adding brine (saturated NaCl solution) to break it.

  • Instability to Workup Conditions: Your product may be unstable to the pH of your aqueous wash.

    • Test: Before the full workup, take a small aliquot of your reaction mixture, expose it to your planned acidic or basic wash, and run a TLC. If a new spot appears or the product spot vanishes, you have identified an instability.[10]

  • Volatility: While the starting material itself is not highly volatile, some smaller derivative products might be. Check the solvent in your rotovap trap for any signs of your product.[10]

Section 3: Experimental Protocols & Decision Trees

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for a typical SNAr reaction.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent: Add anhydrous DMSO or DMF (to make a ~0.2 M solution).

  • Reagents: Add the amine nucleophile (1.1 - 1.5 eq) followed by powdered, anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Wash the combined organic layers with water, then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.[5][11]

Troubleshooting Logic Diagram

If the above protocol fails, use the following decision tree to diagnose the issue.

Caption: A decision tree for troubleshooting failed reactions.

References

  • Google Patents. (2003).
  • CP Lab Safety. (n.d.). 3-Cyano-4-fluorobenzyl cyanide, min 95%, 1 gram.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Wikipedia. (2023). Leaving group. In Wikipedia. [Link]
  • MDPI. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. [Link]
  • Encyclopedia.pub. (2023).
  • arXiv. (2021). Solvent Effects on the Menshutkin Reaction. [Link]
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (Third Edition). Wiley-VCH.
  • Master Organic Chemistry. (2024).
  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]
  • Chemistry Steps. (n.d.).
  • YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]
  • ResearchGate. (2012).

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Technical Support Center: Column Chromatography of 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Cyano-4-fluorobenzylcyanide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the column chromatography purification of this and structurally related molecules. Our approach is rooted in first principles of separation science, providing not just protocols, but the rationale behind them to empower you to solve even the most complex purification challenges.

Understanding the Molecule: this compound

Before diving into purification strategies, let's analyze the structural characteristics of this compound (MW: 160.1 g/mol , CAS: 519059-09-7)[1].

  • Polarity: The presence of two nitrile (-C≡N) groups and a fluorine atom imparts significant polarity to the molecule. The nitrile groups are strong dipole moments and can act as hydrogen bond acceptors.

  • Aromatic System: The benzene ring provides a non-polar, hydrophobic region, allowing for π-π stacking interactions.

  • Reactivity: While generally stable, benzyl cyanides can be susceptible to hydrolysis under strongly acidic or basic conditions. The cyano groups themselves can also be sensitive. It is crucial to assess the stability of your compound on silica gel before committing to a large-scale purification.[2]

This combination of polar functional groups on a relatively small aromatic scaffold suggests that the compound will exhibit moderate to high polarity. This insight is the cornerstone of our purification strategy.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered during the purification of this compound.

Question 1: My compound won't move off the baseline in my standard ethyl acetate/hexane solvent system. What should I do?

Answer: This is a classic sign that your eluent system is not polar enough to displace a polar compound like this compound from the active sites of the silica gel.

  • The "Why": Silica gel is a highly polar stationary phase with surface silanol groups (Si-OH) that strongly adsorb polar molecules.[3] Your compound, with its two nitrile groups, is interacting too strongly with the silica.

  • Immediate Solution: Increase the polarity of your mobile phase. A common starting point for polar compounds is to switch from ethyl acetate (EtOAc) to a more polar solvent like methanol (MeOH) in dichloromethane (DCM). For example, begin with a 1-5% MeOH/DCM mixture.[4]

  • Advanced Tip: If your compound is still streaking or showing poor peak shape, consider adding a small amount of a modifier. For nitrile-containing compounds, which can have a slightly acidic proton on the benzylic carbon, adding a trace amount of a neutral or slightly basic modifier like triethylamine (0.1-1%) can deactivate the acidic silanol groups on the silica surface, leading to sharper peaks.[4]

Question 2: I see two spots on my TLC plate that are very close together. How can I improve the separation?

Answer: Separating closely eluting impurities requires optimizing the selectivity of your chromatographic system.

  • The "Why": Resolution in chromatography is a function of efficiency, selectivity, and retention. When spots are close, the primary goal is to alter the selectivity – the relative affinity of the compounds for the stationary and mobile phases.

  • Strategy 1: Solvent System Modification: Instead of a simple binary mixture like EtOAc/Hexane, try a ternary system. Introducing a solvent with different properties can alter the interactions. For instance, replacing some hexane with dichloromethane or adding a small amount of acetone can change the selectivity.

  • Strategy 2: Gradient Elution: For challenging separations, a solvent gradient is highly effective.[2] Start with a low polarity mobile phase where your compound has an Rf of ~0.1-0.2. Gradually increase the percentage of the more polar solvent during the elution. This will sharpen the peaks and can improve the separation between closely running spots.

  • Strategy 3: Consider a Different Stationary Phase: If solvent optimization fails, the issue may be the stationary phase. Cyano-bonded silica (CN-silica) can be an excellent alternative for separating polar compounds, operating in both normal and reversed-phase modes.[5][6] The cyano groups on the stationary phase can offer different selective interactions with your nitrile-containing analyte compared to standard silica.[5][6]

Question 3: My compound seems to be decomposing on the column. How can I confirm this and what are the alternatives?

Answer: Compound instability on silica gel is a common problem, especially for sensitive molecules.[2]

  • Confirmation (2D TLC): To check for stability, perform a two-dimensional TLC. Spot your crude material on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.

  • Solution 1: Deactivate the Silica: You can reduce the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with your mobile phase containing 1-2% triethylamine before loading your sample.

  • Solution 2: Alternative Stationary Phases: If deactivation is insufficient, switch to a less acidic stationary phase like alumina (basic or neutral) or Florisil®.[2]

  • Solution 3: Reversed-Phase Chromatography: For very polar or sensitive compounds, reversed-phase chromatography is often the best solution.[2] Here, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7][8]

Troubleshooting Guide

Use this guide to diagnose and resolve common column chromatography issues.

Problem Potential Cause(s) Recommended Solution(s)
Compound Streaking/Tailing on TLC and Column 1. Sample overload.2. Compound is too polar for the solvent system.3. Interaction with acidic silica sites.4. Poor sample solubility in the mobile phase.1. Load less material onto the column.2. Increase the polarity of the mobile phase.3. Add a modifier like triethylamine (0.1-1%) to the eluent.[4]4. Use a stronger, more polar solvent to dissolve the sample for loading (dry loading is recommended in this case).[9]
No Compound Eluting from the Column 1. The mobile phase is not polar enough.2. The compound has decomposed on the column.3. The compound eluted in the solvent front.1. Drastically increase the eluent polarity (e.g., flush with 10% MeOH in DCM).2. Test for stability on silica using 2D TLC.[2]3. Concentrate the very first fractions collected and check by TLC.[2]
Poor Separation (Mixed Fractions) 1. Column was poorly packed.2. The Rf difference between compounds is too small.3. The sample band was too broad during loading.1. Ensure the silica is packed uniformly without cracks or channels.[10]2. Optimize the solvent system for better separation on TLC (aim for a ΔRf > 0.2).[11]3. Dissolve the sample in a minimal amount of solvent for loading, or use the dry loading technique.[9]
Compound Elutes Too Quickly (High Rf) 1. The mobile phase is too polar.1. Decrease the polarity of the eluent. A good target Rf value for the compound of interest on TLC is between 0.2 and 0.4 for optimal separation.[4]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

This is the essential first step to determine the appropriate solvent system.

  • Preparation: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.[3]

  • Development: Place the plate in a sealed TLC chamber containing a small amount of your test eluent.[1] Start with a non-polar system and gradually increase polarity.

    • Test System 1: 10% Ethyl Acetate in Hexane

    • Test System 2: 30% Ethyl Acetate in Hexane

    • Test System 3: 50% Ethyl Acetate in Hexane

    • Test System 4: 5-10% Methanol in Dichloromethane

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as the aromatic ring should be UV active.[12]

  • Analysis: The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.[4]

Protocol 2: Standard Flash Column Chromatography Protocol

This protocol assumes you have identified a suitable eluent system from TLC (e.g., 40% EtOAc/Hexane).

  • Column Packing:

    • Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom.[10]

    • Add a layer of sand.

    • Fill the column with silica gel (slurry packing with the initial mobile phase is recommended for best results).

    • Gently tap the column to ensure even packing and remove air bubbles.[10]

    • Add another layer of sand on top of the silica bed.

    • Equilibrate the column by running 2-3 column volumes of your starting eluent through the packed silica. Never let the solvent level drop below the top of the sand.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude material) to the solution.

    • Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[9]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Apply gentle air pressure to begin eluting the solvent through the column.

    • Collect fractions in test tubes and monitor the elution by TLC.

    • Once your desired compound begins to elute, collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow and Troubleshooting Diagram

The following diagram outlines the logical workflow for developing a purification method and troubleshooting common issues.

Chromatography_Workflow start Start: Crude This compound tlc TLC Method Development (e.g., EtOAc/Hexane) start->tlc check_rf Is Rf of Product 0.2 - 0.4? tlc->check_rf run_column Run Flash Column with Optimized Eluent check_rf->run_column Yes too_high_rf Problem: Rf too high (>0.5) check_rf->too_high_rf No, too high too_low_rf Problem: Rf too low (<0.1) or Streaking check_rf->too_low_rf No, too low check_separation Are Impurities Well-Separated? run_column->check_separation end Pure Product decrease_polarity Action: Decrease Eluent Polarity too_high_rf->decrease_polarity decrease_polarity->tlc increase_polarity Action: Increase Eluent Polarity (e.g., MeOH/DCM) too_low_rf->increase_polarity increase_polarity->tlc check_separation->end Yes poor_sep Problem: Poor Separation check_separation->poor_sep No gradient Action: Use Gradient Elution or Try Different Solvents poor_sep->gradient gradient->run_column

Caption: Workflow for Column Chromatography Method Development.

References

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • 5 Troubleshooting Common HPLC Column Problems and Solutions. (2024). uHPLCs. [Link]
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023).
  • This compound.
  • Thin Layer Chrom
  • TLC-Thin Layer Chrom
  • 3-Cyano-4-fluorobenzyl cyanide, min 95%, 1 gram. CP Lab Safety. [Link]
  • 99% Purity Commercial production 3-Cyano-4-fluorobenzaldehyde 218301-22-5 with Cheapest Price. LookChem. [Link]
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
  • Column Chromatography. (2019). Professor Dave Explains. [Link]

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preventing decomposition of 3-Cyano-4-fluorobenzylcyanide during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Cyano-4-fluorobenzylcyanide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile chemical intermediate. Our goal is to empower you with the knowledge to prevent its decomposition during critical reaction steps.

Troubleshooting Guide: Preventing Decomposition in Real-Time

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My reaction mixture is showing significant starting material decomposition, evidenced by multiple new spots on the TLC plate. What is the most likely cause?

A1: The primary culprits for the decomposition of this compound are typically hydrolysis of one or both of the nitrile groups, especially under harsh pH and high-temperature conditions.[1][2] Both the aromatic nitrile and the benzylic nitrile are susceptible.

  • Under Basic Conditions: The presence of strong bases (e.g., NaOH, KOH) or even weaker bases in an aqueous environment can lead to hydrolysis, initially forming an amide and subsequently a carboxylate salt, releasing ammonia in the process.[2][3]

  • Under Acidic Conditions: Strong acids (e.g., HCl, H₂SO₄) in the presence of water, particularly with heating, will catalyze the hydrolysis of the nitrile groups to form carboxylic acids.[2][4]

The presence of both a fluorine atom and a cyano group on the aromatic ring makes the molecule electron-deficient, potentially increasing the susceptibility of the benzylic protons to deprotonation by strong bases, which could lead to other side reactions.

Q2: I am attempting a reaction that requires a basic catalyst, but I'm observing significant hydrolysis. How can I mitigate this?

A2: When a basic catalyst is necessary, the key is to control the reaction environment to disfavor hydrolysis. Here are several strategies:

  • Strict Anhydrous Conditions: The most critical factor is the exclusion of water. Ensure all glassware is oven-dried, solvents are passed through a drying system (like a column of activated alumina) or freshly distilled from an appropriate drying agent, and all reagents are anhydrous.

  • Use of Non-Nucleophilic Bases: Opt for sterically hindered, non-nucleophilic bases if the reaction allows. Bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are less likely to act as nucleophiles towards the nitrile groups compared to smaller anions like hydroxide.

  • Lower Reaction Temperatures: Decomposition pathways, including hydrolysis, are kinetically driven and will be significantly slower at reduced temperatures. If your desired reaction can proceed at a lower temperature (e.g., 0 °C or -78 °C), this is a highly effective method to improve the stability of your starting material.

  • Controlled Reagent Addition: Adding the base slowly to the reaction mixture can help to avoid localized high concentrations that might promote side reactions.

Q3: Is the C-F bond a point of instability? Should I be concerned about defluorination?

A3: While the carbon-fluorine bond is the strongest single bond in organic chemistry, it is not entirely inert. The likelihood of defluorination depends on the reaction conditions.[5]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is ortho to one cyano group and para to the benzyl cyanide moiety. Both are electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack. Strong nucleophiles, especially in polar aprotic solvents (like DMSO or DMF) and at elevated temperatures, could potentially displace the fluoride ion.

  • Photolytic Decomposition: Some fluorinated aromatic compounds can undergo photolysis, which may lead to defluorination.[6] If your reaction is sensitive to light, consider running it in a flask wrapped in aluminum foil.

For most standard synthetic transformations conducted under mild conditions, defluorination is a less common decomposition pathway than nitrile hydrolysis. However, it is a possibility that should be considered with strong nucleophiles or high energy input.

Q4: My purification attempts are leading to product loss. What are the best practices for isolating this compound or its derivatives?

A4: Purification can introduce conditions that promote decomposition.

  • Aqueous Workup: During workup, avoid prolonged contact with strongly acidic or basic aqueous layers. Use buffered solutions (e.g., saturated ammonium chloride for quenching basic reactions, or saturated sodium bicarbonate for quenching acidic reactions) to bring the pH closer to neutral before extraction.

  • Chromatography: When using silica gel chromatography, be aware that standard silica gel is slightly acidic and can hold water. This can be problematic for sensitive compounds. You can neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporating the solvent. Alternatively, using alumina (neutral or basic) as the stationary phase can be a good option.

  • Temperature: Avoid excessive heat during the removal of solvents under reduced pressure. Use a water bath at a moderate temperature.

Frequently Asked Questions (FAQs)

What are the primary decomposition pathways for this compound?

The two most significant decomposition pathways are the hydrolysis of the nitrile groups. Both can be catalyzed by acid or base, leading to the formation of amides and subsequently carboxylic acids.

Caption: Primary decomposition pathways via nitrile hydrolysis.

What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place away from light. Room temperature storage is generally acceptable.[7]

Which analytical techniques are best for monitoring reaction progress and stability?

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of new products or impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the starting material and any byproducts, making it ideal for kinetic studies and precise stability assessments.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities. ¹⁹F NMR is particularly useful for tracking any reactions involving the fluorine atom.

What classes of reagents are generally incompatible with this compound?

  • Strong Aqueous Acids and Bases: As detailed above, these will promote hydrolysis.[2][9]

  • Strong Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) will reduce both nitrile groups to amines.[1]

  • Strong Oxidizing Agents: The benzyl cyanide moiety can be susceptible to oxidation.

  • Grignard and Organolithium Reagents: These will react with the electrophilic carbon of the nitrile groups.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Anhydrous, Inert Conditions

This protocol is designed to minimize decomposition due to atmospheric moisture and oxygen.

  • Glassware Preparation: Dry all necessary glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120 °C for at least 4 hours. Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent and Solvent Preparation: Use anhydrous grade solvents. If not available, distill from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Ensure all solid reagents are dried in a vacuum oven or desiccator.

  • Reaction Setup: Charge the reaction flask with this compound and any other solid reagents under a positive pressure of inert gas. Add the anhydrous solvent via syringe or cannula.

  • Reagent Addition: Add any liquid reagents, especially bases or nucleophiles, dropwise via a syringe through a rubber septum at a controlled temperature (e.g., using an ice bath).

  • Monitoring: Follow the reaction's progress using TLC or by withdrawing small aliquots (via syringe) for HPLC or GC analysis.

  • Quenching and Workup: Once the reaction is complete, cool the mixture in an ice bath and quench it by slowly adding a pre-cooled, appropriate quenching solution (e.g., saturated aq. NH₄Cl). Perform the subsequent extraction and purification steps as quickly as possible to minimize exposure to water.

Protocol 2: Reaction in a Buffered System to Control pH

This protocol is for reactions that may generate acidic or basic byproducts that could catalyze decomposition.

  • Buffer Selection: Choose a buffer system that maintains the pH in a stable range for your substrate (typically pH 4-6) and is compatible with your reaction conditions. A common choice for organic solvents is a biphasic system with an aqueous buffer or the addition of a proton sponge like 1,8-bis(dimethylamino)naphthalene for non-aqueous systems.

  • Reaction Setup: In a reaction flask, dissolve this compound in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or toluene).

  • Addition of Buffer: Add an equal volume of the chosen aqueous buffer solution (e.g., a phosphate or acetate buffer).

  • Reaction Execution: Stir the biphasic mixture vigorously to ensure efficient mixing. Add your reagents. The buffer will neutralize any generated acid or base, keeping the overall pH of the aqueous phase constant.

  • Monitoring and Workup: Monitor the organic layer by TLC/HPLC. Upon completion, separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

Troubleshooting Logic Flowchart

Caption: A logical workflow for troubleshooting decomposition.

Summary of Recommended Conditions

ParameterRecommendationRationale
Water Content Strictly anhydrousPrevents hydrolysis of nitrile groups.[10]
Temperature As low as reaction kinetics permitReduces the rate of all decomposition pathways.
pH Near-neutral (pH 4-7) if possibleMinimizes both acid and base-catalyzed hydrolysis.
Base Selection Non-nucleophilic, sterically hinderedAvoids acting as a nucleophile and minimizes hydrolysis.
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidation or reaction with atmospheric moisture.
Purification Buffered workup; neutral stationary phaseAvoids decomposition on acidic silica gel or during extraction.

References

  • Infinity Learn. (n.d.). Hydrolysis of benzonitrile gives.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing.
  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Alexandrino, D. A. M. (2016). Biodegradation of fluorinated compounds widely used in agro-industrial applications.
  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • ResearchGate. (n.d.). The biodegradation vs. biotransformation of fluorosubstituted aromatics.
  • Wang, L., et al. (1990). Investigation of Hydrolysis of Disubstituted Benzonitriles in Aqueous Mediums. Chemical Journal of Chinese Universities, 11(9), 988.
  • ResearchGate. (n.d.). Anaerobic degradation of fluorinated aromatic compounds.
  • PubMed. (n.d.). Anaerobic degradation of fluorinated aromatic compounds.
  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
  • ResearchGate. (n.d.). Degradation and Transformation of Organic Fluorine Compounds.
  • Chemguide. (n.d.). Hydrolysing Nitriles.
  • ResearchGate. (n.d.). Aromatic Fluorination by Decomposition of Triazenes in Ionic Liquids.
  • ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
  • PubChem. (n.d.). This compound.
  • CP Lab Safety. (n.d.). 3-Cyano-4-fluorobenzyl cyanide, min 95%, 1 gram.

Sources

Technical Support Center: Solvent Effects in the Synthesis of 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyano-4-fluorobenzylcyanide. This guide is designed for researchers, chemists, and process development professionals. Here, we will explore the critical role of solvent selection in overcoming common synthetic challenges, ensuring high yield, and maintaining product purity. Our approach is rooted in mechanistic understanding and practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, which often involves the nucleophilic substitution of a precursor like 4-(bromomethyl)-2-fluorobenzonitrile with a cyanide salt. Solvent choice is frequently the root cause of suboptimal results.

Q1: My reaction shows low or no conversion of the starting material. What solvent-related factors are at play?

A1: Low conversion is a classic problem often tied to poor solubility of the cyanide salt and insufficient reactivity of the cyanide nucleophile. The synthesis of benzyl cyanides from benzyl halides is typically an SN2 reaction.[1][2] The choice of solvent is paramount for success.

  • Causality: The cyanide source (e.g., NaCN, KCN) is an ionic salt with limited solubility in many organic solvents. For the cyanide anion (CN⁻) to be an effective nucleophile, it must be dissolved and be readily available to attack the electrophilic benzylic carbon.

  • Expert Analysis: Protic solvents (e.g., ethanol, water) can solvate both the cation (Na⁺) and the anion (CN⁻) through hydrogen bonding. While this dissolves the salt, it creates a tight solvent shell around the cyanide anion, blunting its nucleophilicity and slowing down the SN2 reaction. Polar aprotic solvents are the solution. They possess strong dipoles to solvate the cation but cannot hydrogen bond with the anion. This leaves a poorly solvated, highly reactive "naked" anion that dramatically accelerates the reaction.[3]

  • Recommended Action:

    • Switch to a Polar Aprotic Solvent: The most effective solvents for this reaction are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN).[1][4] These solvents excel at dissolving inorganic cyanide salts while enhancing the nucleophilicity of the cyanide ion.[3]

    • Ensure Anhydrous Conditions: Water is a protic solvent and can hinder the reaction even in small amounts. Use anhydrous grade solvents and dry your glassware thoroughly.

    • Consider Phase-Transfer Catalysis (PTC): If you must use a less polar, biphasic system (e.g., toluene/water), a phase-transfer catalyst (like a quaternary ammonium salt, e.g., tetrabutylammonium bromide) is essential.[5] The catalyst transports the cyanide anion from the aqueous phase into the organic phase where the reaction occurs.[6][7]

Q2: I'm observing significant impurity formation, particularly a byproduct that appears to be from hydrolysis. How can my solvent choice prevent this?

A2: The formation of hydrolysis-related impurities, such as 2-fluoro-4-(hydroxymethyl)benzonitrile or subsequent products, points directly to the presence of water in your reaction system. Both the nitrile groups and the benzylic halide starting material can be susceptible to hydrolysis under certain conditions.

  • Causality: Water can act as a competing nucleophile, attacking the benzylic carbon to form the corresponding benzyl alcohol. While typically slower than cyanation, this side reaction can become significant at elevated temperatures or with long reaction times, especially if the primary reaction is sluggish.

  • Expert Analysis: The choice of a high-boiling polar aprotic solvent like DMSO or DMF can sometimes mask the issue of water contamination. These solvents are hygroscopic and can absorb moisture from the atmosphere if not handled properly.

  • Recommended Action:

    • Use Anhydrous Solvents: Purchase and use solvents with low water content (<50 ppm). Handle them under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture uptake.

    • Dry Reagents: Ensure your cyanide salt is dry. It can be dried in a vacuum oven before use.

    • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate to minimize side reactions. A typical range for this type of cyanation in DMSO or DMF is 50-80°C.

Q3: The reaction works, but the workup is difficult due to my high-boiling solvent (DMSO/DMF). How can I improve product isolation?

A3: This is a common trade-off. Solvents like DMSO and DMF are excellent for the reaction but their high boiling points make them difficult to remove by rotary evaporation.

  • Causality: DMSO (b.p. 189°C) and DMF (b.p. 153°C) are not easily removed under standard laboratory vacuum conditions. Attempting to do so often requires high temperatures that can degrade the product.

  • Expert Analysis: The key is to leverage the high water solubility of these solvents to remove them via an aqueous workup.

  • Recommended Action:

    • Aqueous Extraction: After the reaction is complete, cool the mixture and pour it into a large volume of cold water or a brine solution.

    • Solvent Extraction: The desired product, this compound, is organic-soluble. Extract the aqueous mixture several times with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The DMSO/DMF will preferentially remain in the aqueous phase.

    • Washing: Wash the combined organic layers with brine to remove any residual DMSO/DMF.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and then remove the volatile extraction solvent by rotary evaporation to isolate the crude product for further purification.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for the cyanation of 4-(halomethyl)-2-fluorobenzonitrile?

A: For laboratory-scale synthesis, DMSO is often considered the optimal choice. It provides an excellent balance of high reactivity, good solubility for inorganic cyanides, and a suitable temperature range. For industrial processes, Acetonitrile (MeCN) might be preferred due to its lower boiling point, which simplifies solvent removal and recovery, although reaction times may be longer.[4]

Q: How does Phase-Transfer Catalysis (PTC) work as an alternative solvent system?

A: PTC is an elegant solution for reactions where the nucleophile and substrate are in different, immiscible phases (e.g., aqueous and organic).[6][8]

  • System: A typical PTC system for this synthesis would involve the benzyl halide precursor in a non-polar organic solvent (like toluene) and the cyanide salt (NaCN) dissolved in water.

  • Mechanism: A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), has a lipophilic exterior and a charged core. It picks up a cyanide anion from the aqueous phase, forming an ion pair. This lipophilic ion pair is soluble in the organic phase and transports the "naked" cyanide to the benzyl halide to react.[5]

  • Advantages: This method avoids the need for expensive, high-boiling, anhydrous polar aprotic solvents and can be more environmentally friendly ("greener").[7]

Q: Are there any "green" solvent alternatives to DMSO and DMF?

A: Yes, the development of greener alternatives is an active area of research. For this type of nucleophilic substitution, options include:

  • Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that can often replace DMF and NMP.

  • Propylene Carbonate: A solvent with a high dielectric constant that can facilitate SN2 reactions.

  • Phase-Transfer Catalysis: As discussed above, using a recyclable catalyst with a more benign solvent like toluene or even under solvent-free conditions is a key green chemistry strategy.[7]

Data & Protocols

Table 1: Comparison of Common Solvents for Benzyl Cyanide Synthesis
SolventTypeBoiling Point (°C)Dielectric Constant (ε)General Impact on SN2 CyanationWorkup Considerations
DMSO Polar Aprotic18947Excellent. High rate, good salt solubility.Requires aqueous extraction.
DMF Polar Aprotic15337Excellent. Similar to DMSO.Requires aqueous extraction.
Acetonitrile Polar Aprotic8237.5Good. Lower rate than DMSO/DMF but effective.Easy to remove by evaporation.
Ethanol Polar Protic7824.5Poor. Solvates and deactivates CN⁻ nucleophile.Easy to remove, but reaction is very slow.
Toluene/Water + PTC Biphasic111 (Toluene)2.4 (Toluene)Good to Excellent. Rate depends on catalyst efficiency.Phase separation is straightforward.
Example Protocol: Synthesis using DMSO

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures and personal protective equipment.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium cyanide (1.1 eq).

  • Solvent Addition: Add anhydrous DMSO (5 mL per 1 g of starting material) to the flask. Stir the suspension under a nitrogen atmosphere.

  • Starting Material: Dissolve 4-(bromomethyl)-2-fluorobenzonitrile (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the cyanide suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing ice-cold water (10x the volume of DMSO used).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash twice with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel or recrystallization to yield pure this compound.

Visualizations

Reaction Mechanism and Solvent Role

The diagram below illustrates the SN2 mechanism. A polar aprotic solvent surrounds the cation (Na⁺), leaving the cyanide anion (CN⁻) "naked" and highly reactive for nucleophilic attack on the benzylic carbon.

SN2_Mechanism cluster_reactants Reactants in Polar Aprotic Solvent cluster_products Products NaCN Na⁺CN⁻ TS Transition State [NC---CH₂(Ar)---Br]⁻ NaCN->TS 'Naked' CN⁻ attacks BenzylHalide Ar-CH₂-Br BenzylHalide->TS Solvent DMSO molecules (solvating Na⁺) Solvent->NaCN Cation Solvation Product Ar-CH₂-CN TS->Product Br⁻ leaves NaBr Na⁺Br⁻ Troubleshooting Start Problem: Low Yield CheckSolvent Is the solvent polar aprotic? (e.g., DMSO, DMF, MeCN) Start->CheckSolvent CheckAnhydrous Is the solvent anhydrous? (<100 ppm H₂O) CheckSolvent->CheckAnhydrous Yes UseProtic Using a protic solvent? (e.g., EtOH, H₂O) CheckSolvent->UseProtic No CheckSolubility Is the cyanide salt fully dissolved or is a fine suspension present? CheckAnhydrous->CheckSolubility Yes WetSolvent Water present? CheckAnhydrous->WetSolvent No ConsiderPTC Alternative: Use Phase-Transfer Catalysis (PTC) with a biphasic system. CheckSolubility->ConsiderPTC No / Poor Solubility Success High Yield Expected CheckSolubility->Success Yes ProticProblem Protic solvents solvate and deactivate the CN⁻ nucleophile. Switch to polar aprotic. UseProtic->ProticProblem WetProblem Water causes hydrolysis and reduces nucleophile reactivity. Use anhydrous solvent. WetSolvent->WetProblem

Caption: Decision tree for troubleshooting low yield based on solvent choice.

References

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
  • Minteer, S. D. et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science.
  • Wikipedia. Cyanation.
  • Inorganic Chemistry Frontiers (2020). Chapter 1: Introduction to Cyanation.
  • CCS Chemistry (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions.
  • Journal For Basic Sciences (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research.
  • Molecules (2018). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins.
  • Molecules (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
  • Organic Syntheses. Benzyl Cyanide.
  • International Journal of Advanced Chemistry (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis.
  • Sciencemadness.org. Benzyl Iodide/Benzyl Cyanide Synthesis.
  • ResearchGate. What is the most efficient method for reducing benzyl cyanide into a primary amine?
  • Journal of the American Chemical Society (2011). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds.
  • ResearchGate. Studies of anion solvation in polar aprotic solvents.

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Validation & Comparative

Decoding the Carbon Skeleton: A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for 3-Cyano-4-fluorobenzylcyanide, a substituted aromatic compound with potential applications in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust and scientifically grounded interpretation.

The Structural Context: Substituent Effects on Aromatic Systems

The ¹³C NMR chemical shifts in substituted benzene rings are exquisitely sensitive to the electronic environment of each carbon atom. The substituents on the aromatic ring in this compound—a fluorine atom, a cyano group, and a cyanomethyl group—exert distinct electronic effects that collectively determine the chemical shift of each aromatic carbon.

  • Fluorine (-F): As a highly electronegative atom, fluorine exerts a strong -I (negative inductive) effect, withdrawing electron density through the sigma bond network. This generally leads to a deshielding of the directly attached carbon (ipso-carbon) and, to a lesser extent, other carbons in the ring. Counterintuitively, fluorine also exhibits a +M (positive mesomeric or resonance) effect by donating one of its lone pairs into the π-system, which can lead to increased shielding (lower ppm) at the ortho and para positions. The interplay of these opposing effects dictates the final chemical shifts.

  • Cyano Group (-CN): The cyano group is a potent electron-withdrawing group, primarily through a strong -M effect, which delocalizes π-electron density from the aromatic ring. It also possesses a significant -I effect. Both effects lead to a general deshielding of the aromatic carbons, particularly the ipso- and para-carbons.

  • Cyanomethyl Group (-CH₂CN): This group is weakly electron-withdrawing primarily through a -I effect. Its impact on the aromatic ring's chemical shifts is less pronounced compared to the directly attached fluorine and cyano groups.

Predicted ¹³C NMR Chemical Shifts for this compound

In the absence of experimental data, computational prediction serves as a valuable tool. The following table presents the predicted ¹³C NMR chemical shifts for this compound, generated using a widely accepted prediction algorithm.

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Proton Coupled)
Aromatic C-F ~163 (d, ¹JCF ≈ 250 Hz)d
Aromatic C-CN ~105s
Aromatic C-CH₂CN ~135s
Aromatic C-H (ortho to -CH₂CN) ~132d
Aromatic C-H (ortho to -F) ~118 (d, ²JCF ≈ 20 Hz)d
Aromatic C-H (meta to -F and -CN) ~130d
-CH₂CN ~20t
-CN (benzyl) ~117s
-CN (aromatic) ~115s

Note: Predicted values are estimates and may vary from experimental results. Coupling constants (J) are approximate.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted values and understand the substituent effects in a practical context, a comparison with the experimental ¹³C NMR data of structurally similar compounds is essential.

CompoundAromatic C-X (ppm)Aromatic C-H (ppm range)-CH₂CN (ppm)-CN (ppm)
4-Fluorobenzylcyanide C-F: ~163115-131~22~118
3-Cyanobenzylcyanide C-CN: ~113129-136~23~118
Toluene C-CH₃: ~138125-129--
Benzonitrile C-CN: ~112129-133-~119

The experimental data from these analogues support the predicted trends for this compound. For instance, the downfield shift of the carbon bearing the fluorine atom in 4-fluorobenzylcyanide aligns with the predicted value. Similarly, the chemical shifts of the aromatic carbons in 3-cyanobenzylcyanide reflect the electron-withdrawing nature of the cyano group.

Assigning the Spectrum: A Logical Workflow

The following diagram illustrates a logical workflow for the assignment of the ¹³C NMR spectrum of this compound, integrating predictive data with established spectroscopic principles.

G cluster_0 Data Acquisition & Prediction cluster_1 Initial Assignment cluster_2 Detailed Aromatic Assignment Acquire Acquire Proton-Decoupled ¹³C NMR Spectrum Quaternary Identify Quaternary Carbons (C-F, C-CN, C-CH₂CN, -CN) - Typically weaker signals Acquire->Quaternary Aliphatic Identify Aliphatic Carbons (-CH₂CN) - Shielded region (~20 ppm) Acquire->Aliphatic Aromatic Identify Aromatic Carbons (100-170 ppm) Acquire->Aromatic Predict Generate Predicted ¹³C NMR Spectrum Predict->Quaternary Predict->Aliphatic Predict->Aromatic CF Assign C-F based on large ¹JCF coupling (~250 Hz) and downfield shift Aromatic->CF Ortho_F Assign C-H ortho to F based on smaller ²JCF coupling (~20 Hz) and upfield shift Aromatic->Ortho_F CCN Assign C-CN based on predicted chemical shift and lack of C-H coupling Aromatic->CCN CH_signals Assign remaining C-H signals based on predicted shifts and comparison with analogues Aromatic->CH_signals

Caption: Workflow for the assignment of the ¹³C NMR spectrum of this compound.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

For researchers synthesizing this compound, the following protocol outlines the standard procedure for acquiring a high-quality ¹³C NMR spectrum.

Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound for structural verification.

Materials:

  • This compound (10-20 mg)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound and transfer it to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the ¹³C probe.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 128 scans or more for ¹³C NMR).

    • Set the relaxation delay (D1) to an appropriate value (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by referencing the solvent peak (CDCl₃ at 77.16 ppm).

    • Integrate the peaks (note: integration in proton-decoupled ¹³C NMR is not always quantitative).

    • Perform peak picking to identify the chemical shift of each signal.

Conclusion

While an experimental ¹³C NMR spectrum for this compound remains to be publicly documented, a robust and scientifically sound analysis is achievable through the integration of predictive methods and comparative data from analogous structures. The strong electron-withdrawing effects of the cyano and fluoro substituents are expected to result in a characteristic and well-dispersed aromatic region in the spectrum. This guide provides researchers with a comprehensive framework for the interpretation and assignment of the ¹³C NMR spectrum of this and similar substituted aromatic compounds, thereby facilitating confident structural elucidation in their research endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem.
  • Reich, H. J. (2021). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Comparative Guide to the Mass Spectrum of 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

3-Cyano-4-fluorobenzylcyanide (C₉H₅FN₂) is a disubstituted aromatic compound featuring a fluorinated benzene ring and two nitrile groups, one directly attached to the ring and one on a methylene bridge. This unique combination of functional groups—a halogen, an aromatic system, and two distinct nitrile moieties—presents a rich landscape for mass spectrometric fragmentation. Understanding its fragmentation pattern is crucial for unambiguous identification in complex matrices, such as in drug metabolism studies or synthetic chemistry quality control.

The primary objective of this guide is to predict the key fragments and their relative abundances under typical EI-MS conditions. This prediction is built by dissecting the molecule into its core components and comparing their known fragmentation behaviors to anticipate the overall spectral signature.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound is 174.16 g/mol . Under electron ionization, we expect to observe a distinct molecular ion (M⁺•) peak at m/z 174. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses, guided by the molecule's structural features.

Predicted Key Fragments

The following table summarizes the most probable high-mass fragments, their corresponding neutral losses, and the rationale for their formation.

Predicted m/zProposed Fragment IonNeutral LossRationale and Comparative Insights
174 [C₉H₅FN₂]⁺•-Molecular Ion (M⁺•) . Aromatic systems typically produce a prominent molecular ion peak due to their stability[1].
148 [C₈H₅F]⁺•HCNLoss of hydrogen cyanide from the benzyl nitrile group. This is a common fragmentation for benzyl cyanides[2].
147 [C₈H₄FN]⁺••CNLoss of the benzyl cyanide radical. This cleavage is facilitated by the formation of a stable fluorinated benzyl-type cation.
117 [C₇H₄F]⁺HCN, •CNSequential loss of the benzyl cyanide radical followed by the ring-bound nitrile group as HCN.
91 [C₆H₄F]⁺•CH₂CN, •CNLoss of both nitrile groups and the methylene bridge, resulting in a fluorophenyl cation. The base peak for benzyl cyanide itself is m/z 91, corresponding to the tropylium ion[3], but the fluorine substituent alters this pattern.
The Fragmentation Pathway: A Mechanistic View

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺•). The subsequent fragmentation cascades are driven by the relative stability of the resulting ions.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Causality Behind the Pathway:

  • Initial Ionization: An electron is ejected from the π-system of the aromatic ring, which is the most common ionization site for such molecules, creating the molecular ion at m/z 174.

  • Primary Fragmentation - Competing Losses:

    • Loss of HCN (m/z 148): The benzyl cyanide moiety is prone to rearrangement and elimination of a stable neutral hydrogen cyanide (HCN) molecule. This is a characteristic fragmentation for many nitriles[4][5].

    • Loss of •CN (m/z 147): Alpha-cleavage next to the aromatic ring can expel the benzyl cyanide radical (•CH₂CN). However, a more direct loss of the cyano radical from the benzyl position is also plausible, leading to a fluorinated, cyanophenyl-methyl cation.

  • Secondary Fragmentation: The ion at m/z 147 is likely to be a key intermediate. It can subsequently lose another molecule of HCN (from the ring-bound nitrile) to form the ion at m/z 117.

Comparative Analysis with Simpler Analogs

To build confidence in our predicted spectrum, we compare it with the known mass spectra of simpler, related molecules.

  • Benzyl Cyanide (C₈H₇N): The NIST mass spectrum for benzyl cyanide shows a strong molecular ion at m/z 117.[2][6] Its most prominent fragments are at m/z 116 (loss of H), m/z 91 (loss of •CN, forming the tropylium ion), and m/z 90.[7] This confirms that the loss of the cyano group from the benzyl position is a highly favored process.

  • Fluorobenzene (C₆H₅F): The mass spectrum of fluorobenzene is dominated by the molecular ion peak at m/z 96, which is also the base peak.[8][9][10] This high stability indicates that fragmentation of the fluorinated aromatic ring itself is not as facile as fragmentation of its substituents.[11][12]

  • 4-Chlorobenzyl Cyanide (C₈H₆ClN): This compound, with a molecular weight of 151/153, shows a strong molecular ion peak.[13][14] Its fragmentation is expected to be similar to our target molecule, with key losses of HCN and •Cl. The presence of the halogenated benzyl moiety is a key structural feature driving fragmentation.

This comparative analysis supports our prediction that the primary fragmentation events will involve the benzyl cyanide group rather than the stable fluorinated ring. The fluorine atom primarily acts as a mass marker, shifting the m/z of the parent and fragment ions.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

This section provides a standardized protocol for acquiring an EI mass spectrum for this compound.

Objective: To obtain a reproducible and high-resolution electron ionization mass spectrum for structural elucidation.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with a quadrupole or ion trap analyzer.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

    • Perform a serial dilution to a final concentration of 1-10 µg/mL.

  • Gas Chromatography:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library matching and fragmentation).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Analysis (Self-Validation):

    • Verify the presence of the molecular ion at m/z 174.

    • Check for the predicted key fragments (m/z 148, 147, 117).

    • Ensure the isotopic pattern for the molecular ion is consistent with the formula C₉H₅FN₂.

    • Inject a blank solvent run to ensure no carryover or system contamination.

Caption: Standard GC-MS workflow for the analysis of this compound.

Conclusion

The mass spectrum of this compound is predicted to be characterized by a clear molecular ion at m/z 174 and a series of fragment ions resulting from the sequential loss of its nitrile functional groups. The most informative fragments are expected at m/z 148 (loss of HCN) and m/z 147 (loss of •CN). This interpretive guide, grounded in the established fragmentation patterns of analogous compounds, provides a robust framework for researchers to identify and characterize this molecule, demonstrating the predictive power of mass spectrometry when combined with sound chemical principles.

References

  • ResearchGate. Standard mass spectrum of fluorobenzene from NIST library (A) and mass...Available online
  • NIST Chemistry WebBook. Fluorobenzene, meta-(dibromomethyl)-Available online
  • The Journal of Physical Chemistry A. Fragmentation Energetics and Dynamics of the Neutral and Ionized Fluorobenzene·Ar Cluster Studied by Mass Analyzed Threshold IoAvailable online
  • Fluorine notes.
  • ACS Publications. Fragmentation Energetics and Dynamics of the Neutral and Ionized Fluorobenzene·Ar Cluster Studied by Mass Analyzed Threshold Ionization Spectroscopy | The Journal of Physical ChemistryAvailable online
  • NIST Chemistry WebBook. Benzene, fluoro-Available online
  • NIST Chemistry WebBook. Benzene, fluoro-Available online
  • NIST Chemistry WebBook. Benzene, fluoro-Available online
  • PubMed Central (PMC). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl estersAvailable online
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  • Canadian Journal of Chemistry. The Chemical Ionization Mass Spectra of FluorotoluenesAvailable online
  • NIST Chemistry WebBook. 2-Methylbenzyl cyanideAvailable online
  • NIST Chemistry WebBook. Benzyl nitrileAvailable online
  • PubChem. Phenylacetonitrile | C8H7N | CID 8794Available online
  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic CompoundsAvailable online
  • CORE. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic PeptidesAvailable online
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  • YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen ruleAvailable online
  • Chemistry LibreTexts.
  • ResearchGate. Fragmentation pathway involving the nitrile form of...Available online
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A Comparative Guide to the FT-IR Analysis of the Dinitrile Compound: 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. The nitrile functional group (-C≡N), a key pharmacophore and versatile synthetic intermediate, often plays a crucial role in the biological activity and metabolic stability of drug candidates. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-Cyano-4-fluorobenzylcyanide, a dinitrile compound with distinct aliphatic and aromatic nitrile moieties. We will explore the nuances of its FT-IR spectrum, compare this technique with other analytical methodologies, and provide detailed protocols for robust and reproducible analysis.

The Significance of the Nitrile Vibrational Signature

The carbon-nitrogen triple bond of the nitrile group provides a sharp and intense absorption band in a relatively uncongested region of the mid-infrared spectrum, typically between 2260 and 2220 cm⁻¹[1]. This distinct peak makes FT-IR spectroscopy an exceptionally powerful tool for the qualitative and quantitative analysis of nitrile-containing compounds[2]. The precise frequency of the C≡N stretching vibration is highly sensitive to its local electronic environment, offering valuable insights into the molecular structure[3].

In the case of this compound, we encounter two distinct nitrile groups, each with a unique chemical environment that will manifest as separate, resolvable peaks in the FT-IR spectrum.

  • Aromatic Nitrile: The nitrile group directly attached to the fluorinated benzene ring is subject to conjugation. This electronic interaction with the aromatic π-system tends to weaken the C≡N bond, resulting in a lower vibrational frequency[1]. Aromatic nitriles typically exhibit a C≡N stretching band in the range of 2240-2220 cm⁻¹[1].

  • Aliphatic Nitrile: The benzyl cyanide moiety contains a nitrile group attached to a saturated carbon atom. Lacking the electronic effects of conjugation, this aliphatic nitrile will have a stronger C≡N bond and consequently a higher vibrational frequency. Saturated nitriles generally absorb in the 2260-2240 cm⁻¹ range[1].

This predictable difference in absorption frequencies allows for the unambiguous assignment of each peak and provides a clear spectral fingerprint for this compound.

FT-IR Spectral Analysis of this compound

While a publicly available, high-resolution FT-IR spectrum of this compound is not readily found in the searched literature, we can predict its key features based on established principles of infrared spectroscopy and data from analogous compounds. The spectrum would be characterized by two distinct, sharp peaks in the nitrile stretching region.

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
Aliphatic Nitrile (-CH₂-C≡N)2260 - 2240Isolated from π-systems, resulting in a stronger bond and higher frequency vibration.[1]
Aromatic Nitrile (Ar-C≡N)2240 - 2220Conjugation with the benzene ring weakens the C≡N bond, lowering the vibrational frequency.[1]
C-F Stretch1300 - 1000Strong absorption characteristic of the carbon-fluorine bond.
Aromatic C-H Stretch3100 - 3000Stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretch3000 - 2850Stretching vibrations of the C-H bonds of the methylene (-CH₂-) group.
Aromatic C=C Bending1600 - 1450In-plane bending vibrations of the carbon-carbon double bonds within the aromatic ring.

The presence of these two well-resolved nitrile peaks provides an excellent opportunity for quantitative analysis, as the intensity of each peak is proportional to the concentration of the respective functional group.

A Comparative Analysis of Analytical Techniques

While FT-IR spectroscopy is a powerful tool for the analysis of this compound, a comprehensive analytical strategy often involves complementary techniques. Here, we compare FT-IR with other common analytical methods.

TechniquePrincipleAdvantages for Nitrile AnalysisDisadvantages for Nitrile Analysis
FT-IR Spectroscopy Measures the absorption of infrared radiation, causing molecular vibrations.- Fast and non-destructive.- Provides direct structural information on functional groups.- Minimal sample preparation, especially with ATR.[2]- Excellent for identifying the presence and chemical environment of nitrile groups.- Not inherently a separation technique; analysis of mixtures can be challenging.- Lower sensitivity compared to chromatographic methods for trace analysis.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.- Excellent for separation and quantification of components in a mixture.[4]- High sensitivity and reproducibility for quantitative analysis.- Provides no direct structural information on the nitrile group itself.- Requires method development and solvent consumption.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.- High sensitivity and excellent for separating and identifying volatile and semi-volatile compounds.- Provides molecular weight and fragmentation patterns for structural elucidation.- Requires the analyte to be thermally stable and volatile.- Derivatization may be necessary for non-volatile compounds.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, revealing vibrational modes.- Complements FT-IR as the C≡N stretch is typically a strong Raman scatterer.[6][7]- Can be used for aqueous samples with minimal interference from water.- Non-destructive and requires little to no sample preparation.- Can be affected by fluorescence from the sample or impurities.- May have lower sensitivity than FT-IR for some applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy Probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.- Provides the most comprehensive structural information, including the connectivity of all atoms.- Can distinguish between different nitrile environments through chemical shifts.- Lower sensitivity compared to other techniques.- More expensive instrumentation and requires larger sample quantities.- Analysis time is longer.

Key Takeaway: For rapid identification and confirmation of the nitrile functional groups in this compound, FT-IR is the method of choice. For quantitative analysis of this compound in a complex matrix, HPLC would be more suitable. GC-MS is a powerful tool for both separation and identification, provided the compound is sufficiently volatile and thermally stable. Raman spectroscopy offers a valuable complementary vibrational analysis, while NMR provides the most detailed structural elucidation.

Experimental Protocols

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This method is ideal for the rapid and straightforward analysis of liquid or solid samples with minimal preparation.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory with a diamond or zinc selenide crystal

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol or acetone, and allow it to dry completely. Acquire a background spectrum to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Apply_Sample Apply Sample to Crystal Acquire_Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (Baseline Correction) Acquire_Spectrum->Process_Data Final_Spectrum Final_Spectrum Process_Data->Final_Spectrum Generate Final Spectrum

ATR-FTIR Experimental Workflow
Quantitative Analysis via FT-IR

For quantitative analysis, a calibration curve must be prepared using standards of known concentration.

Procedure:

  • Prepare Standards: Prepare a series of standard solutions of this compound in a suitable solvent that does not absorb in the nitrile stretching region (e.g., carbon tetrachloride or chloroform).

  • Acquire Spectra: Acquire the FT-IR spectrum of each standard solution using a fixed path-length transmission cell.

  • Create Calibration Curve: For one of the nitrile peaks (either aliphatic or aromatic), measure the peak height or area. Plot the absorbance versus the concentration of the standards.

  • Analyze Unknown Sample: Acquire the spectrum of the unknown sample under the same conditions and determine its concentration from the calibration curve.

Quantitative_FTIR A Prepare Standard Solutions B Acquire FT-IR Spectra of Standards A->B C Measure Peak Area/Height B->C D Plot Calibration Curve (Absorbance vs. Concentration) C->D F Determine Concentration from Curve D->F Interpolate E Acquire Spectrum of Unknown Sample E->F

Quantitative FT-IR Analysis Workflow

Conclusion

FT-IR spectroscopy stands out as a rapid, reliable, and informative technique for the analysis of this compound. The distinct and well-resolved absorption bands of the aliphatic and aromatic nitrile groups provide a unique spectral fingerprint, facilitating both qualitative identification and quantitative analysis. While other analytical techniques such as HPLC, GC-MS, Raman, and NMR spectroscopy offer complementary information, the ease of use and the direct structural insights provided by FT-IR make it an indispensable tool for researchers and scientists in the field of drug development and chemical analysis.

References

  • Morressier. (2018). Raman spectroscopic analysis of nitrile containing compounds.
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  • PubMed. (2024). Evaluation of ATR-FTIR, HPLC-DAD, GC-MS, and GC-IR for the Analysis of 145 Street Drug Samples From Drug Checking Services.

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A Comparative Guide to Purity Determination of 3-Cyano-4-fluorobenzylcyanide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. 3-Cyano-4-fluorobenzylcyanide, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity directly impacts the impurity profile of the final drug product, making robust and reliable analytical methods for its assessment paramount. This guide provides an in-depth comparison of the primary analytical techniques used for the purity determination of this compound, offering insights into the causality behind experimental choices and providing actionable protocols for researchers, scientists, and drug development professionals.

The principles of analytical method validation are grounded in the guidelines established by the International Council for Harmonisation (ICH), which provide a framework for ensuring that analytical procedures are fit for their intended purpose.[1][2][3] This guide adheres to these principles, emphasizing the importance of specificity, linearity, accuracy, and precision in each discussed method.

The Analytical Imperative: Why Purity Matters

Impurities in drug substances can arise from various sources, including the synthesis process, degradation, and storage.[4][5] For this compound, potential impurities may include starting materials, by-products of the reaction, and degradation products. The presence of these impurities, even in trace amounts, can have significant consequences, ranging from altered therapeutic effects to adverse toxicological outcomes. Therefore, the selection of an appropriate analytical method is a critical decision in the drug development process.

Comparative Analysis of Core Analytical Methodologies

The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods, while not typically used for primary purity determination, play a crucial role in structural elucidation and confirmation.

Method Principle Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, versatile with various detectors (UV, DAD, MS).Requires solvent consumption, can be more complex to develop methods.Primary method for purity and impurity profiling.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency and sensitivity for volatile compounds, often faster than HPLC.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Analysis of volatile impurities and residual solvents.
Spectroscopy (NMR, IR, MS) Interaction of electromagnetic radiation with the molecule to provide structural information.Provides definitive structural information for identification of the main component and impurities.Not a primary quantitative method for purity, requires pure standards for comparison.Structural confirmation and identification of unknown impurities.

In-Depth Methodology and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its versatility and high resolving power.[4] A well-developed HPLC method can separate the main component from its structurally similar impurities, allowing for accurate quantification.

Causality of Method Development Choices:

  • Column Selection: A reversed-phase C18 column is typically the first choice for a molecule like this compound, which possesses moderate polarity. The C18 stationary phase provides good retention and separation for a wide range of organic molecules.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The gradient allows for the elution of compounds with a wider range of polarities, ensuring that both polar and non-polar impurities are detected.

  • Detector: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used. The cyano and phenyl groups in the molecule provide chromophores that absorb in the UV region, making UV detection a suitable choice. A DAD has the added advantage of providing spectral information, which can aid in peak identification and purity assessment.

Experimental Workflow for HPLC Analysis:

Sources

A Comparative Analysis of the Reactivity of 3-Cyano-4-fluorobenzylcyanide and 4-fluorobenzyl cyanide in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the strategic modification of aromatic scaffolds is a cornerstone of medicinal chemistry. Aryl fluorides, in particular, serve as versatile precursors for the synthesis of complex molecules through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two such precursors: 3-Cyano-4-fluorobenzylcyanide and 4-fluorobenzyl cyanide. Understanding the subtle yet significant differences in their reactivity, governed by their electronic architecture, is paramount for researchers aiming to optimize reaction conditions and achieve desired synthetic outcomes. This document will delve into the theoretical underpinnings of their reactivity, propose a robust experimental framework for empirical comparison, and present the data in a clear, actionable format for laboratory application.

Theoretical Framework: Unpacking the Electronic Effects

The reactivity of an aromatic ring towards nucleophilic attack is fundamentally dictated by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) enhance reactivity by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, a key step in the SNAr mechanism.[1][2][3] In contrast, electron-donating groups (EDGs) deactivate the ring towards nucleophilic attack.

Let's analyze the substitution patterns of our two molecules of interest:

  • 4-fluorobenzyl cyanide: This molecule features a fluorine atom and a benzyl cyanide group attached to the benzene ring. Fluorine is an interesting case as it is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the aromatic ring through a resonance effect (+M). In the context of nucleophilic aromatic substitution, the inductive effect is generally considered to be more dominant for halogens. The benzyl cyanide group, with its sp-hybridized carbon, also contributes a moderate electron-withdrawing inductive effect.

  • This compound: This molecule possesses an additional cyano (-CN) group at the 3-position (meta to the fluorine and ortho to the benzyl cyanide). The cyano group is a potent electron-withdrawing group, operating through both a strong inductive effect (-I) and a significant resonance effect (-M).[4][5]

The key to understanding the difference in reactivity lies in the positioning and cumulative electronic influence of these substituents. The additional cyano group in this compound is expected to have a profound impact on the electron density of the aromatic ring, making it significantly more electrophilic and thus, more susceptible to nucleophilic attack.

To quantify these electronic effects, we can refer to Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituentσmσp
-F+0.337+0.062
-CN+0.56+0.66

Table 1: Hammett constants for fluoro and cyano substituents.[6]

The strongly positive σ values for the cyano group, particularly in the para position, highlight its powerful electron-withdrawing capabilities.[6] In this compound, the cyano group is meta to the fluorine atom. Its electron-withdrawing influence will significantly reduce the electron density of the entire ring, including the carbon atom bonded to the fluorine, thereby facilitating nucleophilic attack.

Therefore, from a theoretical standpoint, This compound is predicted to be significantly more reactive than 4-fluorobenzyl cyanide in nucleophilic aromatic substitution reactions. The additional cyano group acts as a powerful activating group, lowering the activation energy for the formation of the Meisenheimer complex.

Proposed Experimental Verification

To empirically validate the theoretical prediction, a series of controlled kinetic experiments can be designed. The following protocol outlines a robust methodology for comparing the reactivity of the two compounds.

Objective:

To quantitatively compare the rate of nucleophilic aromatic substitution of this compound and 4-fluorobenzyl cyanide with a common nucleophile.

Materials:
  • This compound (CAS: 519059-09-7)[7]

  • 4-fluorobenzyl cyanide (CAS: 501-03-1)

  • Morpholine (or other suitable nucleophile)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep1 Prepare stock solutions of: - this compound in DMSO - 4-fluorobenzyl cyanide in DMSO - Morpholine in DMSO - Internal standard in DMSO react1 In separate temperature-controlled reaction vessels, mix the substrate (either cyanide compound) and internal standard solutions. prep1->react1 Transfer react2 Initiate the reaction by adding the morpholine solution. react1->react2 Initiate react3 Maintain constant temperature (e.g., 80 °C) and stirring. react2->react3 Control analysis1 Withdraw aliquots at regular time intervals (e.g., 0, 5, 15, 30, 60, 120 min). react3->analysis1 Sample analysis2 Quench the reaction in each aliquot (e.g., with dilute acid). analysis1->analysis2 Quench analysis3 Analyze the quenched samples by GC-MS or HPLC to determine the concentration of reactant and product. analysis2->analysis3 Inject data1 Plot concentration of reactant vs. time for both reactions. analysis3->data1 Quantify data2 Determine the initial reaction rates and calculate the rate constants (k). data1->data2 Analyze

Figure 1: Proposed experimental workflow for comparing the reactivity of the two cyanide compounds.

Step-by-Step Protocol:
  • Solution Preparation:

    • Prepare 0.1 M stock solutions of this compound, 4-fluorobenzyl cyanide, and morpholine in anhydrous DMSO.

    • Prepare a 0.05 M solution of the internal standard (e.g., dodecane) in DMSO.

  • Reaction Setup:

    • In two separate, identical, temperature-controlled reaction vessels equipped with magnetic stirrers, add the appropriate volume of the substrate stock solution and the internal standard solution.

    • Equilibrate the vessels to the desired reaction temperature (e.g., 80 °C).

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add the morpholine stock solution to each vessel simultaneously.

    • Start a timer immediately upon addition.

    • Withdraw aliquots (e.g., 100 µL) from each reaction mixture at predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • Immediately quench each aliquot by adding it to a vial containing a quenching solution (e.g., 900 µL of 0.1 M HCl in methanol).

  • Analytical Measurement:

    • Analyze the quenched samples using a calibrated GC-MS or HPLC method to determine the concentrations of the starting material and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the remaining starting material against time for both reactions.

    • From these plots, determine the initial rate of reaction for each compound.

    • Calculate the pseudo-first-order rate constant (k) for each reaction.

Expected Results and Data Interpretation

The experimental data is expected to show a significantly faster rate of consumption of this compound compared to 4-fluorobenzyl cyanide. This would be reflected in a steeper slope on the concentration vs. time plot and a larger calculated rate constant.

CompoundPredicted Relative Rate Constant (krel)Rationale
4-fluorobenzyl cyanide1 (Reference)Moderately activated by the fluoro and benzyl cyanide groups.
This compound>10Strongly activated by the additional electron-withdrawing cyano group, leading to enhanced stabilization of the Meisenheimer intermediate.

Table 2: Predicted relative reactivity based on theoretical analysis.

The quantitative data obtained from this experiment would provide definitive evidence for the enhanced reactivity of this compound.

Reaction Mechanism and Influence of Substituents

The underlying mechanism for this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process typically proceeds via a two-step addition-elimination mechanism.

Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

In the case of this compound, the additional cyano group provides extra resonance stabilization for the negative charge in the Meisenheimer complex, particularly when the charge is delocalized to the ortho and para positions relative to the fluorine. This enhanced stabilization lowers the energy of the transition state leading to the intermediate, thereby increasing the reaction rate.

Conclusion for the Practicing Scientist

The presence of an additional cyano group at the 3-position in this compound renders it a significantly more reactive substrate for nucleophilic aromatic substitution compared to 4-fluorobenzyl cyanide. This heightened reactivity can be leveraged by researchers to:

  • Employ milder reaction conditions: The increased electrophilicity of the aromatic ring may allow for lower reaction temperatures and shorter reaction times, potentially improving functional group tolerance and reducing the formation of byproducts.

  • Utilize a broader range of nucleophiles: Weaker nucleophiles that may be unreactive towards 4-fluorobenzyl cyanide could effectively displace the fluoride in the more activated substrate.

  • Achieve higher yields: The faster reaction kinetics can lead to more efficient conversions and higher isolated yields of the desired product.

Conversely, the higher reactivity of this compound may also necessitate more careful control of reaction conditions to avoid over-reaction or undesired side reactions. For researchers choosing between these two building blocks, a clear understanding of the desired reactivity profile for their specific application is crucial. The experimental protocol outlined in this guide provides a straightforward method to empirically confirm these reactivity differences and to select the optimal reagent and conditions for their synthetic endeavors.

References

  • Hammett, L. P. (1937). The Hammett Equation. Journal of the American Chemical Society, 59(1), 96–103. [Link]
  • Quora. (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? [Link]
  • Chemistry LibreTexts. (2025).
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  • Science.gov. hammett substituent constants: Topics. [Link]
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  • Wikipedia.
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  • SciSpace. (1991). A survey of Hammett substituent constants and resonance and field parameters. [Link]
  • NCERT. Amines. [Link]

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Primary Recommended Method: Stability-Indicating Reverse-Phase HPLC (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Quantitative Analysis of 3-Cyano-4-fluorobenzylcyanide: HPLC vs. GC

In the landscape of pharmaceutical development and fine chemical synthesis, the precise and accurate quantification of intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its chemical structure.[1][2][3] This guide provides an in-depth comparison of two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Our focus will be on developing a robust, stability-indicating HPLC method, a cornerstone of regulatory compliance and process control.[4][5] We will contrast this with a GC-based approach, offering insights into the specific scenarios where each method excels. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and efficient analytical protocols.

For the routine analysis and quality control of this compound, especially within a pharmaceutical context, a stability-indicating RP-HPLC method is the gold standard. The inherent strengths of HPLC, such as its high resolution, quantitative accuracy, and applicability to a wide range of compounds, make it exceptionally well-suited for this purpose.[6][7] The primary goal is to separate the main compound (the analyte) from any process-related impurities and, crucially, from any degradation products that may form under stress conditions.[4][8]

The Principle of RP-HPLC

Reverse-Phase HPLC operates on the principle of hydrophobic interactions.[7][9] The stationary phase, typically silica particles bonded with non-polar alkyl chains (like C18), retains non-polar compounds more strongly. A polar mobile phase then elutes the compounds, with more polar components eluting first.[7][10] Since this compound is an aromatic hydrocarbon, it is sufficiently hydrophobic to be well-retained and separated on a standard C18 column.[11]

Experimental Protocol: HPLC-UV Method

This protocol outlines a starting point for developing a validated HPLC method. Optimization will be necessary based on the specific impurities present in the sample matrix.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm.

2. Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the diluent. If necessary, filter through a 0.45 µm PTFE syringe filter before injection.

Causality Behind Experimental Choices
  • C18 Column: This is the workhorse of reverse-phase chromatography, offering excellent retention for aromatic compounds like our analyte. Its hydrophobicity provides the necessary interaction for separation.[9]

  • Gradient Elution: A gradient is essential for a stability-indicating method. It ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated from the main peak and from each other within a reasonable runtime.[5]

  • Acidified Mobile Phase: The addition of 0.1% formic acid helps to control the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.

  • UV Detection at 235 nm: Aromatic compounds with nitrile groups typically exhibit strong UV absorbance. A preliminary scan of the analyte in the mobile phase would confirm the absorbance maximum (λmax), ensuring high sensitivity. Most aromatic structures provide a strong signal, making UV detection a sensitive and robust choice.[5]

Workflow for Method Validation

To confirm this method is "stability-indicating," forced degradation studies must be performed as mandated by the International Council for Harmonisation (ICH) guidelines.[4] This involves subjecting the analyte to harsh conditions to intentionally produce degradation products.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Validation start Define Analytical Target Profile dev Develop Initial HPLC Method (Column, Mobile Phase) start->dev opt Optimize Separation (Gradient, Temp, pH) dev->opt stress Stress Sample: Acid, Base, H2O2, Heat, Light (UV/Vis) opt->stress analyze Analyze Stressed Samples Against Control spec Assess Specificity: Peak Purity Analysis (DAD) analyze->spec validate Full Validation: Linearity, Accuracy, Precision, LOD/LOQ spec->validate report Finalize Stability- Indicating Method validate->report

Alternative Method: Gas Chromatography (GC-FID)

Gas chromatography is a powerful alternative, particularly for volatile and thermally stable compounds. Benzyl cyanide and its derivatives are frequently analyzed by GC, making it a viable option for process monitoring or for analyzing volatile impurities that may not be captured by HPLC.[12][13][14]

The Principle of GC-FID

In GC, a sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase coated on the column wall. The Flame Ionization Detector (FID) is highly sensitive to organic compounds, producing a signal proportional to the mass of carbon atoms entering the flame.

Experimental Protocol: GC-FID Method

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 8890 GC System or equivalent, equipped with a Split/Splitless injector and Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

2. Sample and Standard Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Standard/Sample Preparation: Prepare standards and samples to a concentration of approximately 100-500 µg/mL in the chosen solvent. An internal standard (e.g., acetophenone) can be added to improve quantitative precision.[15]

Causality Behind Experimental Choices
  • DB-5 Column: This is a low-polarity (5% phenyl) polysiloxane column, which is a general-purpose column excellent for separating a wide range of compounds, including aromatic nitriles.

  • Temperature Program: The program starts at a moderate temperature to focus the analytes at the head of the column and then ramps up to elute the compound and any higher-boiling impurities.

  • High Injector/Detector Temperatures: These temperatures ensure the rapid and complete vaporization of the sample in the injector and prevent condensation in the detector.

Comparison of Analytical Methods

The choice between HPLC and GC is not merely a matter of preference but is dictated by the specific analytical requirements of the task at hand.

FeatureHPLC-UVGC-FID
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[10]Partitioning between a gas mobile phase and a liquid/solid stationary phase based on volatility/boiling point.[6]
Analyte Suitability Excellent for a wide range of compounds, including non-volatile and thermally labile substances.Best for volatile and thermally stable compounds. High molecular weight or polar impurities may not elute.[6]
Selectivity High. Tunable via mobile phase composition (organic solvent, pH, additives) and stationary phase chemistry.[5]High. Primarily tuned by stationary phase polarity and oven temperature programming.
Sensitivity Good to excellent. Dependent on the analyte's UV chromophore. LOD/LOQ typically in the low ng range.Excellent for hydrocarbons. Highly sensitive FID detector. LOD/LOQ can be in the pg range.
Stability-Indicating The preferred technique. Can separate a wide polarity range of degradation products.[4][8]Can be stability-indicating, but only for degradation products that are also volatile and thermally stable.
Sample Preparation Simple dissolution and filtration are often sufficient.Sample must be dissolved in a volatile solvent. Derivatization may be needed for non-volatile compounds.
Speed Runtimes are typically 15-30 minutes for stability-indicating methods.Runtimes can be faster, often in the 10-20 minute range.

Conclusion and Recommendations

For the comprehensive analysis of this compound, particularly in a regulated environment such as pharmaceutical manufacturing, a stability-indicating RP-HPLC method is unequivocally the superior choice. Its ability to separate a broad range of potential impurities and degradation products, regardless of their volatility, provides a complete picture of the sample's purity and stability.[4][5] The method's robustness and high quantitative accuracy are essential for quality control and regulatory submission.

Gas Chromatography (GC-FID) serves as an excellent complementary technique. It is ideal for rapid in-process control checks where the primary concern is the conversion of starting materials or the presence of known volatile impurities.[6][14] Its high sensitivity and speed can be advantageous in a process chemistry setting.

Ultimately, a multi-faceted approach leveraging the strengths of both techniques provides the most comprehensive analytical characterization. However, for a single, validated, all-encompassing method, HPLC is the authoritative and recommended platform.

References

  • Scientific Laboratory Supplies. Benzyl cyanide, analytical sta | 12608-1ML | SUPELCO.
  • PubChem. This compound | C9H5FN2 | CID 2773936.
  • ResearchGate. GC Chromatogram of C-alkylation of benzyl cyanide.
  • Chromatography Forum. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • RSC Publishing. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
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  • NCBI Bookshelf. Toxicological Profile for Cyanide - ANALYTICAL METHODS.
  • uHPLCs.com. Reverse Phase vs Normal Phase HPLC You Must Know.
  • CP Lab Safety. 3-Cyano-4-fluorobenzyl cyanide, min 95%, 1 gram.
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  • PubChem. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932.
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  • South Dakota State University Open PRAIRIE. Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop.
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  • eScholarship.org. The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS.
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  • ResearchGate. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • ResearchGate. Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban.

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A Comparative Guide to the Characterization of 5-(Cyanomethyl)-2-fluorobenzonitrile and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth characterization of 5-(cyanomethyl)-2-fluorobenzonitrile, a key building block in medicinal chemistry. We will explore its physicochemical and spectroscopic properties, compare it with structurally significant analogs, and provide detailed, validated synthetic protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary for informed decision-making in their synthetic and discovery workflows.

Core Physicochemical Properties of 5-(Cyanomethyl)-2-fluorobenzonitrile

5-(cyanomethyl)-2-fluorobenzonitrile is a bifunctional aromatic compound featuring two distinct nitrile groups and a fluorine substituent. This unique combination of functional groups makes it a versatile intermediate in the synthesis of heterocyclic compounds and other complex molecular scaffolds. The presence of the fluorine atom can significantly modulate properties such as metabolic stability, pKa, and binding affinity of derivative molecules.

A summary of its core properties is presented below:

PropertyValueSource(s)
CAS Number 519059-09-7[1][2][3]
Molecular Formula C₉H₅FN₂[1][3][4]
Molecular Weight 160.15 g/mol [1][2][4]
Appearance Solid (Typical)[4]
Purity ≥98% (Typical)[1][3]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform).[4][4]

Insight for the Bench Scientist: The poor aqueous solubility is a critical consideration for reaction setup.[4] Homogeneous reaction conditions will necessitate the use of polar aprotic solvents like DMF or DMSO, especially for reactions involving ionic reagents.

Spectroscopic Characterization Workflow

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic campaign. While publicly available experimental spectra for this specific molecule are limited, a robust characterization can be achieved through a combination of standard spectroscopic techniques. The logical flow for analysis is depicted below.

cluster_0 Spectroscopic Analysis Workflow Sample Sample of 5-(cyanomethyl)-2-fluorobenzonitrile NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., GC-MS or LC-MS) Sample->MS Data Correlate Data NMR->Data IR->Data MS->Data Conclusion Structure & Purity Confirmed Data->Conclusion

Caption: Logical workflow for the spectroscopic identification and purity verification of 5-(cyanomethyl)-2-fluorobenzonitrile.

Predicted ¹H and ¹³C NMR Spectral Features

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR: The proton spectrum is expected to be relatively simple. The aromatic region should display complex multiplets for the three protons on the benzene ring, influenced by both fluorine and cyano-group couplings. A key diagnostic signal will be a singlet for the two protons of the cyanomethyl (-CH₂CN) group, likely appearing in the range of 3.8-4.2 ppm.

  • ¹³C NMR: The carbon spectrum will be more complex. One would expect to see nine distinct signals. Two signals will correspond to the nitrile carbons (-C≡N), which typically appear in the 115-125 ppm range. The benzylic carbon of the cyanomethyl group will be further downfield. The six aromatic carbons will show signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the nitrile groups and the fluorine atom. The carbon directly bonded to the fluorine will exhibit a large coupling constant (¹J C-F).

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is invaluable for identifying functional groups. The IR spectrum of 5-(cyanomethyl)-2-fluorobenzonitrile will be distinguished by the following key absorptions:

  • Nitrile (C≡N) Stretching: This is the most diagnostic feature. Because the two nitrile groups are in different chemical environments (one directly on the aromatic ring, one on a methylene group), they may exhibit two distinct, sharp absorption bands or a single broadened band in the 2200-2260 cm⁻¹ region.[5][6] The intensity of nitrile absorption can be highly dependent on the electronic nature of adjacent substituents.[7]

  • Aromatic C-H Stretching: Bands will appear just above 3000 cm⁻¹.[6]

  • Aromatic C=C Stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region.[6]

  • Aliphatic C-H Stretching: Absorptions from the methylene (-CH₂-) group will be observed in the 2850-3000 cm⁻¹ range.[6]

  • C-F Stretching: A strong absorption band is expected in the 1000-1300 cm⁻¹ region, characteristic of the carbon-fluorine bond.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(cyanomethyl)-2-fluorobenzonitrile, the expected monoisotopic mass is approximately 160.04 Da. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 160.

Comparative Analysis with Key Structural Analogs

To fully appreciate the utility of 5-(cyanomethyl)-2-fluorobenzonitrile, it is instructive to compare it with closely related analogs that a researcher might consider as alternative building blocks. We will focus on 5-(aminomethyl)-2-fluorobenzonitrile and 5-amino-2-fluorobenzonitrile, as they represent common synthetic modifications.

Feature5-(Cyanomethyl)-2-fluorobenzonitrile 5-(Aminomethyl)-2-fluorobenzonitrile 5-Amino-2-fluorobenzonitrile
Structure Benzene ring with -F, -CN, and -CH₂CNBenzene ring with -F, -CN, and -CH₂NH₂Benzene ring with -F, -CN, and -NH₂
CAS Number 519059-09-7[1][2][3]368426-86-2[8][9]53312-81-5[10][11]
Mol. Formula C₉H₅FN₂[1][3][4]C₈H₇FN₂[8][9]C₇H₅FN₂[10][11]
Mol. Weight 160.15 g/mol [1][2][4]150.15 g/mol [8][9][12]136.13 g/mol [10][11]
Key IR Bands C≡N (~2230 cm⁻¹), C-FN-H (broad, ~3300-3400 cm⁻¹), C≡N, C-FN-H (two sharp peaks, ~3350-3500 cm⁻¹), C≡N, C-F
Key ¹H NMR Signals -CH₂CN singlet-CH₂NH₂ singlet, broad -NH₂ singletBroad -NH₂ singlet
Reactivity Cyanomethyl group can be hydrolyzed or reduced.Aminomethyl group is a nucleophilic site.Amino group can be diazotized or acylated.

Expert Rationale for Comparison: These analogs are chosen because they represent a logical synthetic progression. The cyanomethyl group of the title compound can be reduced to the aminomethyl group of the first analog. The second analog, with a primary amine directly on the ring, offers different reactivity and substitution patterns. Understanding their distinct spectroscopic signatures is crucial for monitoring such transformations and preventing misidentification.

Validated Experimental Methodologies

The following protocols are provided as robust, self-validating procedures for the synthesis of the title compound and a key precursor. The causality behind reagent and condition selection is explained to empower the researcher.

Protocol: Synthesis of 5-(Cyanomethyl)-2-fluorobenzonitrile

This synthesis proceeds via a two-step route starting from the commercially available 5-methyl-2-fluorobenzonitrile. This method is advantageous as it utilizes common and reliable transformations.[8]

cluster_1 Synthesis of 5-(Cyanomethyl)-2-fluorobenzonitrile Start 5-Methyl-2-fluorobenzonitrile Step1 Step 1: Radical Bromination Reagents: NBS, AIBN (cat.) Solvent: CCl₄, Reflux Start->Step1 Intermediate Intermediate: 5-(Bromomethyl)-2-fluorobenzonitrile Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Reagent: NaCN Solvent: DMF or DMSO Intermediate->Step2 Purify Workup & Column Chromatography Step2->Purify Product Final Product: 5-(Cyanomethyl)-2-fluorobenzonitrile Purify->Product

Caption: A two-step workflow for the synthesis of 5-(cyanomethyl)-2-fluorobenzonitrile from 5-methyl-2-fluorobenzonitrile.

Step 1: Radical Bromination to 5-(Bromomethyl)-2-fluorobenzonitrile [8]

  • Reaction Setup: To a solution of 5-methyl-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).

    • Rationale: CCl₄ is a non-polar solvent ideal for radical reactions. NBS is the preferred source of bromine radicals as it is a crystalline solid that is easier and safer to handle than liquid bromine.

  • Initiation: Add a catalytic amount (0.02-0.05 eq) of a radical initiator, such as azobisisobutyronitrile (AIBN).

    • Rationale: AIBN decomposes upon heating to generate nitrogen gas and two carbon-centered radicals, which reliably initiate the chain reaction.

  • Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp to facilitate the continuous generation of radicals.

  • Monitoring & Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified by recrystallization.

Step 2: Nucleophilic Substitution to 5-(Cyanomethyl)-2-fluorobenzonitrile [8]

  • Reaction Setup: Dissolve the crude 5-(bromomethyl)-2-fluorobenzonitrile (1.0 eq) from the previous step in a polar aprotic solvent such as DMF or DMSO. Add sodium cyanide (NaCN, 1.1-1.2 eq).

    • Rationale: DMF or DMSO is required to dissolve the cyanide salt and facilitate the Sₙ2 reaction. The bromide is an excellent leaving group.

  • Reaction Conditions: Stir the mixture at room temperature. Gentle heating (40-50°C) may be required to drive the reaction to completion.

  • Monitoring & Workup: Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification (Self-Validation): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final, crucial step is purification via column chromatography on silica gel. This step not only isolates the pure product but also serves as a validation of the reaction's success, separating it from any unreacted starting material or byproducts. The purified fractions are then analyzed by the spectroscopic methods detailed in Section 2 to confirm identity and purity.

References

  • Methylamine Supplier. 5-(Cyanomethyl)-2-Fluorobenzonitrile.
  • ChemUniverse. 5-(CYANOMETHYL)-2-FLUOROBENZONITRILE [P95318].
  • Fisher Scientific. ChemScene | 5-(Cyanomethyl)-2-fluorobenzonitrile | 5G | CS-W022260.
  • The Royal Society of Chemistry.
  • PubChem. 5-Amino-2-(cyanomethyl)-4-fluorobenzonitrile | C9H6FN3 | CID 171012244.
  • Benchchem. 5-(Aminomethyl)-2-fluorobenzonitrile | 368426-86-2.
  • CP Lab Safety. 5-(Cyanomethyl)-2-fluorobenzonitrile, 98% Purity, C9H5FN2, 10 grams.
  • Sigma-Aldrich. 5-Amino-2-fluorobenzonitrile 97 53312-81-5.
  • Santa Cruz Biotechnology. 5-Amino-2-fluorobenzonitrile | CAS 53312-81-5 | SCBT.
  • PubChem. 5-(Aminomethyl)-2-fluorobenzonitrile | C8H7FN2 | CID 18616197.
  • Chemistry Europe.
  • PubChem. 5-(2-Cyanopropylamino)-2-fluorobenzonitrile | C11H10FN3 | CID 62315757.
  • Sigma-Aldrich. 5-(Cyanomethyl)-2-fluorobenzonitrile | 519059-09-7.
  • PubChem. 5-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 2737673.
  • Pharmaffiliates. CAS No : 368426-86-2 | Product Name : 5-Aminomethyl-2-fluorobenzonitrile.
  • Politechnika Warszawska.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • Benchchem. Synthesis routes of 5-Amino-2-fluorobenzonitrile.
  • PubMed Central (PMC).
  • Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

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A Senior Scientist's Guide to Differentiating Positional Isomers of Fluorobenzyl Cyanide by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic techniques for reliably distinguishing between 2-fluorobenzyl cyanide (ortho), 3-fluorobenzyl cyanide (meta), and 4-fluorobenzyl cyanide (para). We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each analytical step is part of a self-validating workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for distinguishing positional isomers of substituted aromatic compounds.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, and leveraging through-bond and through-space correlations, we can map the precise connectivity of the molecule.

Expertise & Causality: Why NMR Excels

The differentiation of fluorobenzyl cyanide isomers via NMR hinges on two key principles: molecular symmetry and nuclear coupling. The position of the fluorine atom dictates the symmetry of the benzene ring, which in turn determines the number of unique signals in the spectrum. Furthermore, the spin-spin coupling between nuclei (¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F) is highly dependent on the number of bonds separating them, providing a clear roadmap to the substitution pattern.[1]

¹H NMR Analysis: Decoding Splitting Patterns

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides the most immediate and diagnostic information.[1]

  • 2-Fluorobenzyl Cyanide (Ortho): Due to the lack of symmetry, all four aromatic protons are chemically non-equivalent. This results in a complex series of four distinct multiplets. The coupling of the protons to the adjacent fluorine atom (²JHF, ³JHF) further complicates these patterns, providing a unique fingerprint.

  • 3-Fluorobenzyl Cyanide (Meta): This isomer also lacks symmetry, giving rise to four signals in the aromatic region. However, the coupling patterns and magnitudes will differ significantly from the ortho isomer due to the different spatial relationships between the fluorine and the protons.

  • 4-Fluorobenzyl Cyanide (Para): This isomer possesses a C₂ axis of symmetry. Consequently, the aromatic protons at positions 2 and 6 are equivalent, as are the protons at positions 3 and 5. This symmetry results in a much simpler spectrum, typically appearing as two distinct doublets (or more complex second-order patterns), a hallmark of para-disubstitution.

Table 1: Comparative ¹H NMR Spectroscopic Data for Fluorobenzyl Cyanide Isomers

IsomerAromatic Region (δ ppm)Key Splitting Patterns & Coupling Constants (J)Methylene Protons (-CH₂) (δ ppm)
2-Fluorobenzyl Cyanide ~7.20 - 7.60Four complex multiplets.~3.8
3-Fluorobenzyl Cyanide ~7.10 - 7.50Four distinct multiplets with characteristic ortho, meta, and fluoro-coupling.~3.7
4-Fluorobenzyl Cyanide ~7.10 (dd) & ~7.40 (dd)Two apparent "doublets of doublets" due to symmetry. Characteristic ³JHH (~8-9 Hz) and ³JHF (~8-9 Hz).~3.7

Note: Chemical shifts are approximate and can vary with solvent and concentration. The key differentiator is the pattern and number of signals.

¹³C & ¹⁹F NMR Analysis: Leveraging Heteronuclear Coupling

¹³C NMR provides complementary information. The number of unique signals again reflects the molecular symmetry (ortho/meta: 8 signals; para: 6 signals). Crucially, the carbon-fluorine coupling constants (JCF) are highly diagnostic. The one-bond coupling (¹JCF) is typically very large (~240-250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller (~15-25 Hz and ~5-10 Hz, respectively) but still readily observable. Mapping these couplings confirms the position of the fluorine atom relative to each carbon.

G cluster_isomers Symmetry Comparison of Fluorobenzyl Cyanide Isomers ortho Ortho (2-Fluoro) 4 unique Ar-H 8 unique Ar-C meta Meta (3-Fluoro) 4 unique Ar-H 8 unique Ar-C para Para (4-Fluoro) 2 unique Ar-H 6 unique Ar-C

Caption: Symmetry differences lead to distinct numbers of NMR signals.

Infrared (IR) Spectroscopy: Fingerprinting the Substitution Pattern

While NMR is definitive, Infrared (IR) spectroscopy offers a rapid and cost-effective method for corroborating isomer identity. While all isomers will show characteristic absorptions for the nitrile (C≡N stretch, ~2250 cm⁻¹) and the C-F bond, the most diagnostic information lies in the "fingerprint" region.[3]

Expertise & Causality: C-H Out-of-Plane Bending

The substitution pattern on a benzene ring strongly influences the out-of-plane C-H bending vibrations, which appear as strong absorptions in the 650-900 cm⁻¹ region.[3] The collective vibration of the remaining C-H bonds creates a pattern that is highly characteristic of the ortho, meta, or para arrangement. This region serves as a reliable "fingerprint" for the substitution pattern.

Table 2: Diagnostic IR Absorption Bands for Aromatic Substitution

Substitution PatternCharacteristic C-H Out-of-Plane Bending Frequencies (cm⁻¹)
Ortho 770 - 735 (strong)
Meta 810 - 750 (strong) AND 900 - 860 (medium)
Para 860 - 800 (strong)

Source: Adapted from principles described in multiple organic chemistry resources.[3]

By examining this specific region of the IR spectrum, one can quickly gain high confidence in the isomer's identity, which should then be confirmed by NMR.

Mass Spectrometry (MS): A Tool for Confirmation, Not Primary Differentiation

Standard mass spectrometry techniques like electron ionization (EI-MS) are generally poor at distinguishing between positional isomers.[4]

Expertise & Causality: The Isomer Limitation

Positional isomers have the same molecular weight, and thus their molecular ion peaks (M⁺) will be identical. Furthermore, the initial fragmentation pathways are often dominated by the functional groups, leading to very similar, if not indistinguishable, mass spectra for all isomers.[4][5] For fluorobenzyl cyanide, common fragments would likely arise from the loss of HCN, F, or the entire CH₂CN group, which are not necessarily dependent on the fluorine's initial position.

While advanced techniques such as infrared ion spectroscopy (IRIS) or tandem mass spectrometry (MS/MS) can sometimes be developed to produce unique fragment ions for specific isomers, these methods require significant development and are not standard screening tools.[4][6][7] Therefore, MS should be used primarily to confirm the molecular weight (and thus, the molecular formula) of the compound, not to differentiate the isomers.

Experimental Protocols

Protocol 1: NMR Analysis (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve ~5-10 mg of the fluorobenzyl cyanide isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Spectral Width: ~12 ppm, centered around 6 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 2.0 seconds. This ensures quantitative signal integration is more reliable.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ('zgpg30').

    • Spectral Width: ~200 ppm, centered around 100 ppm.

    • Number of Scans: 1024-4096 scans. A higher number of scans is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2.0 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃ at 77.16 ppm). Analyze the chemical shifts, integrations, and coupling patterns to determine the isomeric structure.

Protocol 2: FT-IR Analysis
  • Sample Preparation:

    • Neat Liquid: If the isomer is a liquid, place a single drop between two KBr or NaCl salt plates.

    • Solid: Prepare a KBr pellet by grinding ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Background Collection: Run a background spectrum of the empty sample compartment (for liquids) or a pure KBr pellet (for solids). This is critical to subtract atmospheric H₂O and CO₂ signals.

  • Sample Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the C≡N stretch (~2250 cm⁻¹) to confirm the functional group. Critically, analyze the 650-900 cm⁻¹ region and compare the observed strong peaks to the values in Table 2 to determine the aromatic substitution pattern.

Integrated Analytical Workflow

For a robust and defensible identification, a multi-technique approach is essential. The following workflow ensures accuracy and leverages the strengths of each method.

G start Unknown Fluorobenzyl Cyanide Isomer Sample ms Step 1: Mass Spectrometry (e.g., GC-MS or LC-MS) start->ms ms_q Confirm Molecular Weight (C₈H₆FN = 135.14 g/mol)? ms->ms_q nmr Step 2: NMR Spectroscopy (¹H and ¹³C) ms_q->nmr  Yes stop Incorrect Compound Re-evaluate ms_q->stop No   nmr_analysis Analyze symmetry, splitting patterns, and C-F coupling constants nmr->nmr_analysis ir Step 3: FT-IR Spectroscopy (Confirmation) nmr_analysis->ir ir_analysis Analyze C-H out-of-plane bending in 650-900 cm⁻¹ region ir->ir_analysis conclusion Unambiguous Isomer Identification ir_analysis->conclusion

Caption: Recommended workflow for unambiguous isomer identification.

Conclusion

References

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst (RSC Publishing).
  • Google Patents. KR20120086556A - Method of distinguishing position isomer of aromatic compounds by using cucurbituril.
  • Chemistry For Everyone. (2023). Can IR Spectroscopy Distinguish Isomers? YouTube.
  • ResearchGate. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry.
  • PubChem. Bromobenzyl Cyanide.
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?
  • PubMed. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.

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A Comparative Guide to the X-ray Crystallography of 3-Cyano-4-fluorobenzylcyanide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, crystallization, and X-ray crystallographic analysis of 3-Cyano-4-fluorobenzylcyanide and its derivatives. We will explore the nuanced experimental choices, from synthesis to data interpretation, and provide a comparative analysis with alternative characterization techniques. This document is designed to serve as a practical, in-depth resource, grounded in established scientific principles and methodologies.

Introduction: The Significance of Fluorinated Benzylcyanides

Substituted benzyl cyanides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The introduction of fluorine and cyano groups into the aromatic ring, as in this compound, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, a precise understanding of the three-dimensional structure of these molecules through single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design and the development of novel chemical entities.

X-ray crystallography provides an unambiguous determination of the molecular structure, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.[3] This information is invaluable for understanding structure-activity relationships (SAR) and for the computational modeling of drug-receptor interactions.

This guide will walk you through a complete workflow, from the synthesis of this compound to the analysis of its crystal structure, and will compare the insights gained from X-ray crystallography with those from other analytical techniques.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a nucleophilic substitution reaction, adapting a known procedure for a similar halogenated benzyl cyanide.[3] The starting material, 3-cyano-4-fluorobenzyl bromide, can be synthesized from 3-cyano-4-fluorotoluene through radical bromination. The subsequent reaction with a cyanide salt yields the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Cyano-4-fluorobenzyl bromide

  • Sodium cyanide (NaCN)

  • Chloroform (CHCl₃)

  • N-benzyl-N,N-diethylethanaminium chloride (phase-transfer catalyst)

  • Water (deionized)

  • 0.5 N Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add water (75 mL).

  • To the water, add sodium cyanide (13.16 g, 268.49 mmol) and chloroform (100 mL).

  • Add the phase-transfer catalyst, N-benzyl-N,N-diethylethanaminium chloride (3.06 g, 13.42 mmol).

  • Stir the mixture vigorously at room temperature (25 °C).

  • Dissolve 3-cyano-4-fluorobenzyl bromide (assuming a similar molar equivalent to the chloro-derivative, ~134.25 mmol) in chloroform and add it dropwise to the reaction mixture over 30 minutes.

  • Continue stirring at 25 °C for 3 hours after the addition is complete.

  • Heat the reaction mixture to 45 °C and maintain this temperature for 2 hours.

  • Cool the mixture to room temperature and separate the organic and aqueous layers in a separatory funnel.

  • Wash the organic layer sequentially with 0.5 N NaOH solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Note on Safety: This procedure involves the use of highly toxic sodium cyanide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. The aqueous waste containing cyanide must be treated with bleach or another appropriate oxidizing agent to neutralize the cyanide before disposal.[3]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Reactants 3-Cyano-4-fluorobenzyl bromide Sodium Cyanide Phase-Transfer Catalyst Start->Reactants Reaction Nucleophilic Substitution in Chloroform/Water Reactants->Reaction Workup Separation and Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is crucial. For organic molecules like this compound, several methods can be employed.

Solvent Selection

An ideal solvent for crystallization should exhibit the following properties:

  • The compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[4]

  • The solvent should not react with the compound.

  • The solvent should be relatively volatile for easy removal from the crystals.

Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof.

Crystallization Techniques

1. Slow Evaporation: This is the simplest method. The compound is dissolved in a suitable solvent in a vial, which is then loosely capped or covered with parafilm with a few pinholes. The solvent evaporates slowly over days or weeks, leading to a gradual increase in concentration and crystal formation.

2. Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently in a refrigerator or freezer.[4] Slow cooling promotes the growth of larger, more well-ordered crystals.[5]

3. Vapor Diffusion: This technique is particularly useful when only a small amount of the compound is available.[6] The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization.

Crystallization_Workflow cluster_crystallization Crystallization Methods cluster_techniques Techniques Start Purified Compound Dissolution Dissolve in appropriate hot solvent Start->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Slow_Cooling Slow Cooling Dissolution->Slow_Cooling Vapor_Diffusion Vapor Diffusion Dissolution->Vapor_Diffusion Crystals Single Crystals Slow_Evaporation->Crystals Slow_Cooling->Crystals Vapor_Diffusion->Crystals

Caption: Common crystallization techniques for small organic molecules.

X-ray Crystallography: From Data to Structure

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Data Collection

A single crystal is mounted on a goniometer and placed in a beam of X-rays. Modern diffractometers use a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector to collect the diffraction pattern. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the spots) are used to determine the unit cell parameters and the space group of the crystal. The initial arrangement of atoms in the unit cell is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive solid-state structure, it is essential to compare this information with data from other analytical techniques to gain a comprehensive understanding of the molecule.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide information about the connectivity and chemical environment of the atoms in the molecule in solution. While NMR confirms the molecular structure, it does not provide the precise bond lengths and angles or information about the crystal packing that X-ray diffraction does.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the C≡N (nitrile) and C-F bonds would be expected.

Data Comparison

The following table provides a comparison of the type of information obtained from different analytical techniques for this compound derivatives.

ParameterSingle-Crystal X-ray DiffractionNMR SpectroscopyIR Spectroscopy
Information Obtained 3D molecular structure, bond lengths, bond angles, torsion angles, intermolecular interactions, crystal packingConnectivity of atoms, chemical environment, stereochemistry in solutionPresence of functional groups
Sample Phase Solid (single crystal)SolutionSolid or liquid
Key Data for this compound Predicted: Orthorhombic or monoclinic space group, detailed C-C, C-N, C-F bond lengths, planarity of the benzene ring.Expected: Distinct signals for aromatic protons and the methylene protons, characteristic ¹³C and ¹⁹F chemical shifts.Expected: Strong C≡N stretching vibration around 2230 cm⁻¹, C-F stretching vibration around 1200-1100 cm⁻¹.

Predicted Crystallographic Data for this compound

Crystallographic ParameterPredicted Value/Range for this compound
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
a (Å) 8 - 12
b (Å) 5 - 10
c (Å) 12 - 18
β (°) (if monoclinic) 90 - 105
V (ų) 800 - 1200
Z 4
Key Bond Lengths (Å) C≡N: ~1.14, C-F: ~1.35, Aromatic C-C: ~1.39
Key Intermolecular Interactions C-H···N hydrogen bonds, π-π stacking

This table presents predicted values based on known structures of similar compounds and is intended for illustrative purposes.

Conclusion

The X-ray crystallographic analysis of this compound derivatives is a powerful tool for elucidating their precise three-dimensional structures. This guide has provided a comprehensive workflow, from synthesis and crystallization to data analysis, emphasizing the rationale behind key experimental choices. By comparing the detailed structural information from X-ray diffraction with data from other analytical techniques, researchers can gain a holistic understanding of these important pharmaceutical intermediates. The insights gained from such studies are crucial for advancing the fields of medicinal chemistry and materials science, enabling the design of new molecules with tailored properties and enhanced performance.

References

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  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. URL: https://www.wikihow.com/Crystallize-Organic-Compounds
  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. URL: https://www.colorado.
  • EPFL. (n.d.). Guide for crystallization. URL: https://www.epfl.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?. URL: https://www.rigaku.
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  • PubChem. (n.d.). This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2773936
  • Benchchem. (2025). A Comparative Guide to the Structural Confirmation of 4-Fluoro-3-nitrobenzonitrile Derivatives. URL: https://www.benchchem.
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  • Benchchem. (2025). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. URL: https://www.benchchem.
  • Benchchem. (2025). A Comparative Guide to the Electronic Properties of 2-(3-Fluorophenyl)benzonitrile and its Non-Fluorinated Analogs. URL: https://www.benchchem.com/comparative-guide/b059359/a-comparative-guide-to-the-electronic-properties-of-2-(3-fluorophenyl)
  • Google Patents. (n.d.). Preparation of benzyl cyanides. URL: https://patents.google.
  • King-Pharm. (n.d.). 3-Chloro-4-fluorobenzyl cyanide. URL: https://www.king-pharm.com/cas-658-98-0.html
  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. URL: https://www.ukm.my/mjas/v28_n1/2-Nurul-Aqilah-Mohd-Rasalli.pdf
  • NIH. (2022). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9554378/
  • Benchchem. (n.d.). 2-(Cyanomethyl)benzonitrile. URL: https://www.benchchem.com/product/b059359

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the proper disposal of 3-Cyano-4-fluorobenzylcyanide, ensuring the safety of laboratory personnel and the protection of our environment. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the laboratory bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just a protocol, but a deeper understanding of the chemical principles that underpin these critical safety procedures.

Understanding the Hazard: Why Proper Disposal is Non-Negotiable

This compound is a compound that demands meticulous handling due to its significant toxicological profile. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it can cause serious eye and skin irritation.[1] The primary hazard associated with this and other cyanide-containing compounds is their ability to release highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions.[2] The presence of the fluorine atom and the nitrile groups also necessitates a disposal method that can effectively neutralize these functionalities without generating hazardous byproducts.

Table 1: Hazard Profile of this compound

Hazard StatementClassification
H301 + H311 + H331Toxic if swallowed, in contact with skin or if inhaled
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: GHS Classification

The Core Principle: Alkaline Chlorination for Cyanide Neutralization

The cornerstone of cyanide waste treatment is alkaline chlorination.[3] This well-established method effectively oxidizes toxic cyanide ions (CN⁻) to the significantly less toxic cyanate ions (CNO⁻). The reaction is carried out under alkaline conditions to prevent the formation of volatile and highly toxic cyanogen chloride (CNCl) and hydrogen cyanide (HCN) gas.[4]

The overall reaction can be summarized in two stages:

  • Oxidation of Cyanide to Cyanate: CN⁻ + OCl⁻ → CNO⁻ + Cl⁻

  • Further Oxidation of Cyanate to Harmless Gases (optional but recommended for complete destruction): 2CNO⁻ + 3OCl⁻ + 2OH⁻ → 2CO₂ + N₂ + 3Cl⁻ + H₂O

For the disposal of this compound, the primary goal is the destruction of the benzyl cyanide group. The aromatic nitrile and the carbon-fluorine bond are generally more stable under these conditions.

Disposal Workflow Diagram

Below is a visual representation of the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization (in Fume Hood) cluster_verification Verification & Post-Treatment cluster_disposal Final Disposal A Identify this compound Waste B Don Appropriate PPE A->B C Prepare Alkaline Hypochlorite Solution B->C K Collect Contaminated PPE and Materials B->K D Slowly Add Waste to Solution with Stirring C->D E Monitor pH (Maintain >10) D->E Constant Monitoring F Allow Reaction to Complete (min. 1-2 hours) E->F G Test for Excess Hypochlorite F->G H Neutralize Excess Hypochlorite (e.g., with Sodium Bisulfite) G->H I Adjust Final pH to Neutral (6-8) H->I J Dispose of Treated Aqueous Waste via Approved Drain I->J L Dispose of Solid Waste via Hazardous Waste Stream K->L caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Detailed Step-by-Step Disposal Protocol

This protocol is intended for the treatment of small quantities (typically less than 10 grams) of this compound waste. For larger quantities, consult your institution's environmental health and safety (EHS) office.[5]

Part 1: Preparation and Safety Precautions
  • Personal Protective Equipment (PPE): Before beginning, ensure you are wearing the following:

    • Chemical splash goggles and a face shield.

    • A flame-resistant lab coat.

    • Heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving.

    • Work in a certified chemical fume hood with the sash at the lowest practical height.

  • Prepare the Treatment Solution:

    • In a suitably large beaker or flask (at least 10 times the volume of your waste), prepare a fresh solution of sodium hypochlorite (household bleach, typically 5-6%) or calcium hypochlorite.

    • Adjust the pH of the hypochlorite solution to >10 by adding a 1 M sodium hydroxide (NaOH) solution. Use a pH meter to verify. This is a critical step to prevent the release of toxic gases.[4]

Part 2: Chemical Neutralization
  • Waste Addition: With constant stirring, slowly and carefully add the this compound waste to the alkaline hypochlorite solution. The waste can be a solid, a solution in a water-miscible organic solvent, or contaminated materials like silica gel.

  • Reaction and Monitoring:

    • Allow the mixture to stir at room temperature for a minimum of 1-2 hours to ensure complete oxidation of the cyanide.

    • Periodically check the pH of the solution and add more NaOH if it drops below 10.

Part 3: Post-Treatment and Verification
  • Check for Excess Oxidant: After the reaction period, test for the presence of excess hypochlorite. This can be done using potassium iodide-starch test strips. A blue-black color indicates the presence of an oxidizing agent.

  • Neutralize Excess Hypochlorite: If excess hypochlorite is present, it must be neutralized before disposal. Slowly add a reducing agent such as sodium bisulfite or sodium thiosulfate solution until the iodide-starch test is negative.

  • Final pH Adjustment: Carefully neutralize the final solution to a pH between 6 and 8 by adding a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid). Perform this step slowly and with continued stirring to control any potential heat generation.

Part 4: Final Waste Disposal
  • Aqueous Waste: Once the solution is neutralized and free of cyanide and excess oxidant, it can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies on drain disposal.[6]

  • Solid Waste: Any contaminated materials, including gloves, weighing paper, and disposable labware, should be collected in a clearly labeled hazardous waste container for professional disposal.[7][8] Do not mix these materials with other waste streams.[8]

Trustworthiness Through Self-Validation

The integrity of this protocol relies on the verification steps built into the procedure. The constant monitoring of pH ensures the reaction environment remains safe. The testing for and neutralization of excess oxidant before final pH adjustment prevents the release of chlorine gas. Adherence to these checks is paramount for a safe and effective disposal process.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%.
  • Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • Durpro. (n.d.). Comprehensive Strategies for Effective Cyanide Removal.
  • Wikipedia. (n.d.). Benzyl cyanide.
  • CHEMM. (n.d.). Sodium Hypochlorite - Medical Countermeasures Database.
  • Hach. (n.d.). Cyanide Waste Treatment.

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Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 3-Cyano-4-fluorobenzylcyanide

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of 3-Cyano-4-fluorobenzylcyanide, a compound of interest in various synthetic pathways. Moving beyond a simple checklist, this document delves into the "why" behind each recommendation, empowering you to build a robust and self-validating safety protocol.

Understanding the Hazard Profile of this compound

This compound (C₉H₅FN₂) is a solid organic compound with a molecular weight of 160.15 g/mol .[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), underscores the need for stringent safety measures.[1]

Hazard ClassGHS Classification
Acute Toxicity Danger: Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331)
Skin Corrosion/Irritation Warning: Causes skin irritation (H315)
Serious Eye Damage/Eye Irritation Warning: Causes serious eye irritation (H319)
Specific Target Organ Toxicity Warning: May cause respiratory irritation (H335)

The presence of two nitrile groups and a fluorine atom on the benzyl scaffold are key to its reactivity and toxicity. The cyanide moieties can be readily released, leading to systemic toxicity, while the aromatic ring and fluorine can influence its metabolic fate and reactivity.

Engineering Controls: Your First Line of Defense

The cornerstone of safely handling this compound is to minimize exposure through robust engineering controls.

  • Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and the setup of reactions, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of any dust or vapors that may be generated.

  • Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.

  • Designated Work Area: Establish a designated area within the fume hood specifically for working with this compound. This area should be clearly marked and kept free of clutter to prevent accidental spills and cross-contamination.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and proper use of Personal Protective Equipment (PPE) is paramount. The following table outlines the minimum required PPE when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile rubber gloves.Nitrile gloves offer good resistance to a range of chemicals, including many organic solvents and cyanides.[2][3] Double gloving provides an additional layer of protection in case of a breach of the outer glove.
Eye and Face Protection Chemical safety goggles and a full-face shield.Safety goggles provide a seal around the eyes to protect against splashes and dust. A full-face shield offers an additional layer of protection for the entire face from splashes.
Body Protection A flame-resistant lab coat with full-length sleeves and a closed front.A lab coat protects the skin and personal clothing from contamination. Flame-resistant material is recommended as a general laboratory best practice.
Respiratory Protection A full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters.Given the high inhalation toxicity, a full-face respirator provides the highest level of respiratory and facial protection. The organic vapor/acid gas cartridge will adsorb any volatile organic compounds, and the P100 filter will remove any fine particulates.

Important Note on Glove Selection: While nitrile is a good starting point, it is crucial to consult the glove manufacturer's specific chemical resistance data for aromatic nitriles if available. For prolonged or high-concentration work, consider heavier-duty gloves or specialized laminate gloves.

Safe Handling and Operational Protocol

A step-by-step approach to handling this compound is essential to minimize risk.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Prep Don appropriate PPE Gather Assemble all necessary equipment and reagents in the fume hood Prep->Gather Weigh Weigh the solid compound in a tared, sealed container Gather->Weigh Transfer Carefully transfer the compound to the reaction vessel Weigh->Transfer Reaction Perform the reaction under an inert atmosphere if necessary Transfer->Reaction Decon_glassware Decontaminate glassware with a basic solution (e.g., pH 10 buffer) followed by a dilute bleach solution Reaction->Decon_glassware Decon_surfaces Wipe down all surfaces in the fume hood with the same decontamination solutions Decon_glassware->Decon_surfaces Collect_solid Collect solid waste in a designated, labeled hazardous waste container Decon_surfaces->Collect_solid Segregate Segregate cyanide waste from acidic waste streams Collect_solid->Segregate Collect_liquid Collect liquid waste in a separate, labeled hazardous waste container Collect_liquid->Segregate

Figure 1. A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical.

5.1. Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4]

  • While flushing, remove all contaminated clothing.

  • Wash the affected area with soap and water.

  • Seek immediate medical attention. Inform medical personnel of the specific chemical involved.[5]

5.2. Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

5.3. Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Use a bag-valve-mask or other barrier device.[5][6]

  • Administer oxygen if available and you are trained to do so.

  • Seek immediate medical attention.

5.4. Ingestion:

  • Do not induce vomiting.

  • Rinse the mouth with water.

  • If the person is conscious and able to swallow, give them a small amount of water to drink.

  • Seek immediate medical attention.

5.5. Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution.[7]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent entry into the contaminated area.

Disposal Plan: Responsible Stewardship

All waste generated from the handling of this compound is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: All contaminated solid materials (e.g., gloves, absorbent pads, weighing paper) must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, clearly labeled, and compatible hazardous waste container.

  • Segregation: Crucially, cyanide-containing waste must be kept separate from acidic waste streams. The combination can lead to the generation of highly toxic hydrogen cyanide gas.[8]

  • Decontamination of Glassware: Before routine washing, glassware should be decontaminated in a fume hood by rinsing with a pH 10 buffer solution, followed by a 10% bleach solution. The rinsate should be collected as hazardous waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Health and Safety Executive. (n.d.). Cyanide poisoning recommendations on first aid treatment for employers and first aiders.
  • Boston University Environmental Health and Safety. (n.d.). Cyanides SOP Template.
  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides.
  • University of Victoria Occupational Health, Safety & Environment. (2022, May 18). Cyanides.
  • University of New Mexico Environmental Health & Safety. (n.d.). Cyanide Standard Operating Procedure Template.
  • Primo Dental Products. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • University of Leeds Wellbeing, Safety and Health. (n.d.). Cyanide poisoning.
  • Wayne State University Office of Environmental Health and Safety. (n.d.). Lab Specific SOP Template - for Cyanides.
  • Monash University Occupational Health & Safety. (2022, April). First aid for cyanide exposure - OHS Information Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773936, this compound.
  • Hesperian Health Guides. (2024, July 6). First aid for chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.